Tri-GalNAc(OAc)3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C79H128N10O36 |
|---|---|
Molekulargewicht |
1793.9 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-aminopropoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C79H128N10O36/c1-46(90)87-67-73(120-55(10)99)70(117-52(7)96)58(40-114-49(4)93)123-76(67)111-34-16-13-22-61(102)81-28-19-31-84-64(105)25-37-108-43-79(80,44-109-38-26-65(106)85-32-20-29-82-62(103)23-14-17-35-112-77-68(88-47(2)91)74(121-56(11)100)71(118-53(8)97)59(124-77)41-115-50(5)94)45-110-39-27-66(107)86-33-21-30-83-63(104)24-15-18-36-113-78-69(89-48(3)92)75(122-57(12)101)72(119-54(9)98)60(125-78)42-116-51(6)95/h58-60,67-78H,13-45,80H2,1-12H3,(H,81,102)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,107)(H,87,90)(H,88,91)(H,89,92)/t58-,59-,60-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-/m1/s1 |
InChI-Schlüssel |
VGHVGBJYGYFWED-PNPDLPPQSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tri-GalNAc(OAc)3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of trivalent N-acetylgalactosamine with acetyl protecting groups, commonly referred to as Tri-GalNAc(OAc)3. This molecule is a critical ligand for targeting the asialoglycoprotein receptor (ASGPR) on hepatocytes, enabling the specific delivery of therapeutics to the liver. This document outlines a representative synthesis protocol, methods for characterization, and the underlying biological pathway for cellular uptake.
Introduction
Trivalent N-acetylgalactosamine (Tri-GalNAc) clusters have emerged as a premier technology for targeted drug delivery to the liver. Their high affinity and specificity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, allow for efficient and selective internalization of conjugated therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs).[1][2] The triantennary arrangement of GalNAc residues has been shown to be the most effective configuration for high-affinity binding to the ASGPR.[1]
Protecting the hydroxyl groups of the GalNAc moieties as acetates (OAc) is a common strategy in the chemical synthesis of these ligands. The acetyl groups render the molecule more soluble in organic solvents, facilitating purification, and can be removed in a final deprotection step to reveal the free hydroxyls necessary for receptor binding. This guide focuses on a this compound molecule constructed on a tris(2-aminoethyl)amine (TREN) scaffold, a common and commercially available tripodal core.
Synthesis of this compound on a TREN Scaffold
The synthesis of this compound on a TREN scaffold is a multi-step process that involves the preparation of an activated GalNAc monomer, coupling to the TREN core, and subsequent peracetylation. The following protocol is a composite representative method based on established chemical transformations for carbohydrate and amine chemistry.
Experimental Protocol
Step 1: Preparation of an Activated N-Acetylgalactosamine Derivative
The initial step involves the protection of the hydroxyl groups of N-acetylgalactosamine and activation of the anomeric carbon to facilitate coupling to a linker. A common strategy is to first peracetylate commercially available N-acetylgalactosamine.
Step 2: Coupling of Activated GalNAc to a Linker with a Carboxylic Acid
An amino-terminated linker, such as 6-aminohexanoic acid, is coupled to the activated GalNAc derivative. The resulting product is a GalNAc monomer with a terminal carboxylic acid, which can then be activated for coupling to the TREN scaffold.
Step 3: Coupling of the GalNAc-Linker to the TREN Scaffold
The carboxylic acid of the GalNAc-linker is activated, typically using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with N-hydroxysuccinimide (NHS), and then reacted with the three primary amine groups of the tris(2-aminoethyl)amine (TREN) scaffold. This reaction is typically performed in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). An excess of the activated GalNAc-linker is used to ensure complete reaction at all three arms of the TREN molecule.
Step 4: Peracetylation of the Tri-GalNAc-TREN Conjugate
Following the coupling reaction, any remaining free hydroxyl groups on the GalNAc residues are acetylated to yield the final this compound product. This is typically achieved by treating the compound with acetic anhydride in the presence of a base like pyridine or a catalyst such as indium(III) triflate.[3]
Purification:
Purification of the final product and intermediates is crucial. Flash column chromatography on silica gel is a common method.[1] For the final peracetylated product, a solvent system such as dichloromethane/methanol or ethyl acetate/hexane can be employed. The progress of the purification can be monitored by thin-layer chromatography (TLC).
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization Methods
The structural integrity and purity of the synthesized this compound must be confirmed using various analytical techniques.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final compound and its intermediates. Samples are typically dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons. Key signals to identify include those from the anomeric protons of the GalNAc units, the N-acetyl methyl protons, the O-acetyl methyl protons, and protons from the TREN scaffold and linker.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact molecular weight of the synthesized compound, confirming its elemental composition.
Chromatography: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, can be used to assess the purity of the final product.
Quantitative Data
Table 1: Representative ¹H NMR Chemical Shifts for Acetylated GalNAc Monomer
| Proton Assignment | Representative Chemical Shift (ppm) |
| Anomeric H (H-1) | ~5.7-6.2 (d) |
| H-2 | ~4.0-4.3 (m) |
| H-3, H-4, H-5, H-6 | ~3.8-5.4 (m) |
| N-Acetyl CH₃ | ~1.9-2.1 (s) |
| O-Acetyl CH₃ | ~1.9-2.2 (multiple s) |
Note: Chemical shifts are highly dependent on the solvent and the specific structure of the monomer.
Table 2: Representative ¹³C NMR Chemical Shifts for TREN Scaffold
| Carbon Assignment | Chemical Shift (ppm) in CDCl₃ |
| -CH₂-N (primary amine) | ~39.5 |
| -CH₂-N (tertiary amine) | ~53.5 |
Source: Wiley SpectraBase
Table 3: Physicochemical Properties of a Commercial this compound Derivative
| Property | Value |
| Molecular Weight | 1793.91 g/mol |
| Purity | >98% |
Note: This data is for a commercially available this compound with a specific linker and may differ from the TREN-based structure.
ASGPR-Mediated Endocytosis Pathway
The biological activity of Tri-GalNAc-conjugated therapeutics relies on their uptake into hepatocytes via ASGPR-mediated endocytosis. This is a highly efficient, clathrin-dependent process.
Mechanism:
-
Binding: The Tri-GalNAc ligand binds with high affinity to the ASGPR on the surface of the hepatocyte.
-
Clathrin-Coated Pit Formation: The ligand-receptor complex is recruited into clathrin-coated pits on the cell membrane.
-
Internalization: The pits invaginate and pinch off to form clathrin-coated vesicles, internalizing the complex into the cell.
-
Endosomal Trafficking: The clathrin coat is shed, and the vesicle becomes an early endosome. The pH within the endosome begins to decrease.
-
Dissociation and Sorting: In the late endosome, the acidic environment causes the Tri-GalNAc ligand to dissociate from the ASGPR.
-
Receptor Recycling: The ASGPR is sorted and recycled back to the cell surface to mediate further rounds of uptake.
-
Lysosomal Degradation/Cargo Release: The therapeutic cargo, now free in the endosome, can escape into the cytoplasm to exert its function. The remaining endosomal contents are often trafficked to the lysosome for degradation.
Signaling Pathway Diagram
Caption: ASGPR-mediated endocytosis pathway.
References
The Role of the Asialoglycoprotein Receptor (ASGPR) in Trivalent N-Acetylgalactosamine (Tri-GalNAc) Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, plays a pivotal role in the clearance of desialylated glycoproteins from circulation. This receptor exhibits a high affinity for terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues. The multivalent nature of ASGPR, which forms hetero-oligomers of its H1 and H2 subunits, leads to a significant increase in binding affinity for ligands presenting multiple GalNAc moieties, a phenomenon known as the "cluster effect". This has made the Tri-GalNAc moiety a highly effective targeting ligand for the specific delivery of therapeutics, particularly small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to the liver. This technical guide provides an in-depth overview of the ASGPR-mediated uptake of Tri-GalNAc conjugates, including quantitative binding and efficacy data, detailed experimental protocols, and visualizations of the key pathways and workflows.
ASGPR-Mediated Uptake of Tri-GalNAc Conjugates
The uptake of Tri-GalNAc-conjugated molecules by hepatocytes is a highly efficient process mediated by receptor-mediated endocytosis. The process can be summarized in the following key steps:
-
Binding: The Tri-GalNAc ligand binds with high affinity to the ASGPR on the hepatocyte surface.
-
Internalization: Upon binding, the ASGPR-ligand complex is rapidly internalized via clathrin-mediated endocytosis.
-
Endosomal Trafficking: The complex is trafficked through the endosomal pathway.
-
Dissociation and Recycling: In the acidic environment of the endosome, the Tri-GalNAc conjugate dissociates from the ASGPR. The receptor is then recycled back to the cell surface for further ligand binding and internalization.
-
Lysosomal Fate and Cargo Release: The Tri-GalNAc-conjugated cargo is typically trafficked to the lysosome for degradation. For therapeutic oligonucleotides, a portion must escape the endo-lysosomal pathway to reach the cytoplasm and engage with the RNA interference machinery.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of Tri-GalNAc conjugates with ASGPR and their subsequent biological activity.
Table 1: ASGPR Binding Affinities of GalNAc Ligands
| Ligand Valence | Ligand Structure | Dissociation Constant (Kd) | Reference(s) |
| Monovalent | Single GalNAc | ~40 µM | |
| Trivalent | Tri-GalNAc Cluster | ~1-10 nM | |
| Tetravalent | Tetra-antennary GalNAc | Similar to Trivalent |
Table 2: In Vivo Efficacy of Tri-GalNAc-siRNA Conjugates in Mice
| Target Gene | siRNA Dose (mg/kg) | Route of Administration | % Target Protein Reduction | Time Point | Reference(s) |
| Factor VII | 1 | Subcutaneous | ~70% | 48 hours | |
| ApoB | 3 | Subcutaneous | >90% | 72 hours | |
| TTR | 1 | Subcutaneous | ~80% | 1 week |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction and uptake of Tri-GalNAc conjugates.
ASGPR Binding Assay (ELISA-based)
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of a Tri-GalNAc conjugate to ASGPR.
Materials:
-
Recombinant human ASGPR H1 subunit
-
High-binding 96-well microplates
-
Tri-GalNAc conjugate of interest (biotinylated)
-
Unlabeled Tri-GalNAc (for competition)
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., 0.05% Tween-20 in PBS)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant ASGPR (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Binding: Wash the plate three times with wash buffer. Add 100 µL of varying concentrations of the biotinylated Tri-GalNAc conjugate (in blocking buffer) to the wells. For competition assays, co-incubate with a fixed concentration of the biotinylated conjugate and increasing concentrations of the unlabeled Tri-GalNAc. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate five times with wash buffer. Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Development: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping and Reading: Stop the reaction by adding 50 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the concentration of the Tri-GalNAc conjugate. For competition assays, calculate the IC50 value, which can be used to determine the binding affinity (Ki).
Cellular Uptake Assay (Fluorescence-based)
This protocol describes a method to quantify the cellular uptake of a fluorescently labeled Tri-GalNAc conjugate in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
Fluorescently labeled Tri-GalNAc conjugate (e.g., with FITC, Alexa Fluor 488)
-
Unlabeled Tri-GalNAc (for competition)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope/plate reader
-
Hoechst 33342 (for nuclear staining, optional for microscopy)
Procedure:
-
Cell Seeding: Seed hepatocytes in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the fluorescently labeled Tri-GalNAc conjugate at the desired concentration. For competition experiments, pre-incubate the cells with a high concentration of unlabeled Tri-GalNAc for 30 minutes before adding the fluorescent conjugate.
-
Incubation: Incubate the cells for the desired time points (e.g., 0.5, 1, 2, 4 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the medium and wash the cells three times with ice-cold PBS to remove any unbound conjugate.
-
Quantification:
-
Flow Cytometry: Detach the cells using Trypsin-EDTA, neutralize with culture medium, and centrifuge to pellet the cells. Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
-
Fluorescence Microscopy/Plate Reader: For microscopy, fix the cells and counterstain with a nuclear stain if desired. Image the cells to visualize uptake. For a plate reader, lyse the cells and measure the fluorescence intensity of the lysate.
-
-
Data Analysis: Quantify the mean fluorescence intensity for each condition. Normalize the data to the total protein concentration if using a plate reader with cell lysates.
In Vivo Efficacy Study in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of a Tri-GalNAc-siRNA conjugate in a mouse model.
Materials:
-
Mouse model relevant to the siRNA target (e.g., C57BL/6 for many targets)
-
Tri-GalNAc-siRNA conjugate
-
Saline or PBS for injection
-
Syringes and needles for subcutaneous injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthesia (e.g., isoflurane)
-
ELISA kit or other assay to measure the target protein in serum/plasma
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Dosing: Administer the Tri-GalNAc-siRNA conjugate via subcutaneous injection at the desired dose. Include a control group that receives a vehicle injection (e.g., saline).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., baseline, 24, 48, 72 hours, and weekly thereafter) via a suitable method (e.g., retro-orbital or submandibular bleeding) under anesthesia.
-
Sample Processing: Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
Target Protein Measurement: Quantify the levels of the target protein in the serum or plasma samples using a validated assay such as an ELISA.
-
Data Analysis: Calculate the percentage of target protein reduction at each time point relative to the baseline or the vehicle-treated control group.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to ASGPR-mediated Tri-GalNAc uptake.
Conclusion
The asialoglycoprotein receptor is a highly validated and effective target for the delivery of therapeutics to hepatocytes. The high affinity and specificity of the Tri-GalNAc ligand for ASGPR, coupled with the receptor's rapid internalization and recycling, provide a robust mechanism for concentrating therapeutic payloads in the liver. This has led to the successful clinical development of several Tri-GalNAc-siRNA conjugates. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to leverage this powerful delivery platform. Further research into the nuances of ASGPR biology and the design of novel Tri-GalNAc conjugates will continue to advance the field of liver-targeted therapies.
Discovery and initial studies of trivalent GalNAc derivatives
An In-depth Technical Guide to the Discovery and Initial Studies of Trivalent GalNAc Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic oligonucleotides to specific cell types represents a significant advancement in the treatment of various diseases. The discovery of trivalent N-acetylgalactosamine (GalNAc) derivatives as ligands for the asialoglycoprotein receptor (ASGPR) has revolutionized the development of therapies for liver-related disorders. The ASGPR is a C-type lectin receptor highly and almost exclusively expressed on the surface of hepatocytes, with approximately 500,000 copies per cell.[1][2] This receptor rapidly internalizes and clears circulating glycoproteins that have exposed terminal galactose or GalNAc residues.[1] This biological mechanism provides a highly efficient pathway for the targeted delivery of oligonucleotide-based drugs, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to the liver.[3]
Initial studies demonstrated that the affinity of the ASGPR for its ligands is highly dependent on the number of GalNAc residues, with a trivalent presentation showing a dramatically increased binding affinity compared to monovalent or divalent constructs, a phenomenon known as the "cluster effect".[4] This high-affinity interaction has been leveraged to enhance the potency of oligonucleotide therapeutics by 10-fold or more, allowing for lower doses and improved therapeutic indices. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial in vitro and in vivo studies of trivalent GalNAc derivatives for hepatocyte-targeted drug delivery.
Quantitative Data
The following tables summarize the key quantitative data from the initial studies of trivalent GalNAc derivatives, including their binding affinity to the ASGPR and their in vitro and in vivo potency for gene silencing.
Table 1: Binding Affinity of GalNAc Derivatives to the Asialoglycoprotein Receptor (ASGPR)
| Compound/Conjugate | Assay System | Affinity Metric | Value | Reference(s) |
| Monomeric GalNAc | - | Kd | ~40 µM | |
| Trivalent GalNAc-ASO (GN3-SRB1-M) | Competition binding assay | Ki | 14.6 nM | |
| Trivalent GalNAc conjugate | - | Kd | 9 ± 3 nM | |
| Trivalent GalNAc-siRNA (GalNAc3-siApoB) | Primary mouse hepatocytes | IC50 | 1 nM | |
| Divalent GalNAc-siRNA (GalNAc2-siApoB) | Primary mouse hepatocytes | IC50 | 80 nM | |
| Trivalent GalNAc oligosaccharides | - | Kd | nanomolar (nM) range | |
| Monovalent GalNAc oligosaccharides | - | Kd | millimolar (mM) range |
Table 2: In Vivo Potency of GalNAc-Oligonucleotide Conjugates in Mice
| Conjugate | Target Gene | Efficacy Metric | Value | Fold Improvement (vs. unconjugated) | Reference(s) |
| Trivalent GalNAc-ASO | Various | Potency enhancement | - | 6-10 | |
| Trivalent GalNAc-cEt ASO | SRB1 | Potency enhancement | - | ~60 | |
| Trivalent GalNAc-siRNA | TTR | Single-dose ED50 | ~1 mg/kg | - | |
| Trivalent GalNAc-ASO (ISIS 681257) | apo(a) | ED50 | 0.32 mg/kg/week | >20 | |
| Unconjugated ASO (ISIS 494372) | apo(a) | ED50 | 6.38 mg/kg/week | - |
Experimental Protocols
This section details the methodologies for key experiments cited in the initial studies of trivalent GalNAc derivatives.
Synthesis of Trivalent GalNAc Phosphoramidite for Automated Oligonucleotide Synthesis
A robust and efficient method for the synthesis of trivalent GalNAc phosphoramidites is crucial for the routine production of GalNAc-conjugated oligonucleotides. The following is a generalized protocol based on published methods.
Objective: To synthesize a trivalent GalNAc phosphoramidite building block for use in solid-phase oligonucleotide synthesis.
Materials:
-
Protected GalNAc acid
-
Tris(hydroxymethyl)aminomethane (Tris) scaffold
-
Protecting groups (e.g., Cbz, Boc)
-
Coupling reagents (e.g., oxalyl chloride, HATU)
-
Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Solvents (e.g., DCM, DMF)
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Scaffold Preparation: The central Tris scaffold is appropriately protected to allow for sequential or convergent coupling of the GalNAc moieties.
-
GalNAc Arm Activation: The carboxylic acid of a protected GalNAc monomer is activated, for example, by conversion to an acid chloride using oxalyl chloride and a catalytic amount of DMF.
-
Coupling to Scaffold: The activated GalNAc arms are coupled to the hydroxyl groups of the Tris scaffold. This can be done in a stepwise manner or in a single step if the scaffold allows.
-
Deprotection and Linker Attachment: A key protecting group on the scaffold is removed to reveal a hydroxyl group to which a linker suitable for phosphoramidite chemistry is attached.
-
Phosphitylation: The terminal hydroxyl group of the linker is phosphitylated using a phosphitylating agent to yield the final trivalent GalNAc phosphoramidite.
-
Purification: The final product is purified by flash column chromatography on silica gel.
In Vitro ASGPR Binding Assay
This protocol describes a competitive binding assay to determine the affinity of GalNAc-conjugated oligonucleotides for the ASGPR on primary hepatocytes.
Objective: To determine the inhibitory constant (Ki) of a test compound for the ASGPR.
Materials:
-
Primary mouse hepatocytes
-
Radiolabeled ligand (e.g., 125I-asialoorosomucoid or a suitable fluorescently labeled trivalent GalNAc probe)
-
Test compounds (GalNAc-conjugated oligonucleotides) at various concentrations
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with Ca2+)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate primary hepatocytes from mice and resuspend them in binding buffer.
-
Competition Reaction: In a multi-well plate, incubate the hepatocytes with a fixed concentration of the radiolabeled or fluorescent ligand and varying concentrations of the test compound.
-
Incubation: Incubate the plates at 4°C for a sufficient time to reach binding equilibrium (e.g., 2 hours).
-
Separation of Bound and Free Ligand: Separate the cells from the supernatant by centrifugation or filtration.
-
Quantification: Measure the amount of bound labeled ligand in the cell pellet using a gamma counter (for radiolabeled ligands) or a fluorescence reader.
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value.
In Vivo Evaluation of Gene Silencing in Mice
This protocol outlines the general procedure for assessing the in vivo efficacy of GalNAc-conjugated siRNAs or ASOs in mice.
Objective: To determine the dose-dependent reduction of a target mRNA in the liver of mice treated with a GalNAc-conjugated oligonucleotide.
Materials:
-
C57BL/6 mice or a relevant transgenic mouse model
-
GalNAc-conjugated oligonucleotide sterilely formulated in phosphate-buffered saline (PBS)
-
Control (e.g., PBS or a scrambled oligonucleotide conjugate)
-
RNA extraction reagents
-
Reverse transcription and quantitative PCR (qPCR) reagents and instrument
Procedure:
-
Animal Dosing: Administer the GalNAc-conjugated oligonucleotide to mice via subcutaneous injection at various dose levels. Include a control group receiving PBS or a control oligonucleotide.
-
Tissue Collection: At a predetermined time point after dosing (e.g., 72 hours or 7 days), euthanize the mice and harvest the livers.
-
RNA Extraction: Homogenize a portion of the liver tissue and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
qPCR Analysis:
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR to quantify the expression level of the target mRNA and a housekeeping gene (for normalization).
-
-
Data Analysis:
-
Normalize the target mRNA expression to the housekeeping gene expression.
-
Calculate the percentage of target mRNA reduction relative to the control group.
-
Plot the percentage of mRNA reduction as a function of the dose to determine the ED50 (the dose required to achieve 50% of the maximal effect).
-
Visualizations
Signaling Pathway: ASGPR-Mediated Endocytosis
Caption: ASGPR-mediated endocytosis of a trivalent GalNAc-siRNA conjugate.
Experimental Workflow: Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of GalNAc-oligonucleotide conjugates.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Key structure-activity relationships for trivalent GalNAc derivatives.
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worthington-biochem.com [worthington-biochem.com]
- 3. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
Tri-GalNAc(OAc)3 as a ligand for targeted drug delivery
An In-depth Technical Guide to Tri-GalNAc Ligands for Targeted Drug Delivery
For: Researchers, Scientists, and Drug Development Professionals
Precision in drug delivery is paramount to maximizing therapeutic efficacy while minimizing off-target effects. For liver-directed therapies, leveraging endogenous biological pathways offers a sophisticated solution. The asialoglycoprotein receptor (ASGPR), a C-type lectin abundantly and almost exclusively expressed on the surface of hepatocytes, has emerged as a prime target for this purpose.[1][2] This receptor's natural function is to clear circulating glycoproteins by recognizing terminal galactose or N-acetylgalactosamine (GalNAc) residues.[1]
This biological mechanism has been harnessed for therapeutic delivery through the development of synthetic ligands. Among these, triantennary N-acetylgalactosamine (Tri-GalNAc) has proven to be the most effective, demonstrating high-affinity binding that leads to rapid, receptor-mediated endocytosis of conjugated payloads.[2] Tri-GalNAc-based conjugates, particularly those with acetyl groups on the sugar moieties (Tri-GalNAc(OAc)3), have become a cornerstone technology, enabling the successful clinical development of oligonucleotide therapeutics like small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs).[3] This guide provides a detailed technical overview of the Tri-GalNAc ligand, its mechanism of action, synthesis and conjugation protocols, performance data, and applications in modern drug development.
Mechanism of Action: ASGPR-Mediated Endocytosis
The efficacy of Tri-GalNAc as a targeting ligand is rooted in its high-affinity interaction with the ASGPR. The receptor is a heterooligomer, typically a trimer, which creates a spatial arrangement perfectly suited for multivalent binding. While a single GalNAc moiety binds with low affinity, the triantennary configuration allows for a cooperative "cluster effect," dramatically increasing binding affinity by orders of magnitude.
Upon subcutaneous injection, the Tri-GalNAc-drug conjugate enters circulation, where it is recognized by the ASGPR on hepatocytes. This binding event triggers clathrin-mediated endocytosis, engulfing the conjugate into the cell within an endosome.
As the endosome matures, its internal pH drops. This acidification induces a conformational change in the ASGPR, causing the release of the Tri-GalNAc conjugate into the endosomal lumen. The unbound ASGPR is then recycled back to the cell surface, ready to bind another ligand—a rapid process that allows a single hepatocyte to internalize millions of conjugate molecules. A small but therapeutically significant fraction of the payload (e.g., <1%) subsequently escapes the endosome to reach the cytoplasm, where it can engage its target, such as the RNA-induced silencing complex (RISC) for siRNAs.
Quantitative Performance Data
The superiority of the triantennary configuration is evident in quantitative binding assays and in vivo efficacy studies.
Table 1: Ligand Valency and ASGPR Binding Affinity
This table summarizes the dissociation constants (Kd) for GalNAc ligands of varying valencies, highlighting the dramatic increase in affinity achieved with a trivalent structure.
| Ligand Valency | Reported Kd | Fold Increase in Affinity (vs. Monovalent) | Reference(s) |
| Monovalent | ~40 µM | 1x | |
| Divalent | Variable (spacer dependent) | ~10-100x | |
| Trivalent | Low nM range (~2 nM) | ~10,000-20,000x |
Table 2: Preclinical In Vivo Efficacy of Selected GalNAc-siRNA Conjugates
The high-affinity binding translates directly to potent gene silencing in animal models at low, subcutaneously administered doses.
| Target Gene | Animal Model | Dose (Subcutaneous) | Result | Reference(s) |
| Transthyretin (TTR) | Mouse | 1.0 mg/kg (weekly) | ~50% sustained TTR knockdown | |
| Transthyretin (TTR) | Mouse | 2.5 mg/kg (weekly) | ~80% sustained TTR knockdown | |
| Factor XII (F12) | Mouse (WT) | 3 mg/kg (single dose) | >90% F12 mRNA reduction | |
| Survivin | Mouse (HCC model) | 0.2 µM (IV) | ~60% reduction in survivin protein | |
| Transthyretin (TTR) | Non-Human Primate | 1-3 mg/kg (single dose) | 74-80% TTR protein reduction |
Table 3: Approved / Late-Stage Clinical GalNAc-Oligonucleotide Therapeutics
The Tri-GalNAc platform has enabled the development and approval of several groundbreaking RNAi therapeutics.
| Drug Name | Target | Therapeutic Area | Key Clinical Finding | Reference(s) |
| Givosiran | ALAS1 | Acute Hepatic Porphyria | ~70% reduction in porphyria attack rates | |
| Lumasiran | HAO1 | Primary Hyperoxaluria Type 1 | ~70% reduction in urinary oxalate | |
| Inclisiran | PCSK9 | Hypercholesterolemia | ~50% sustained reduction in LDL-C | |
| Vutrisiran | Transthyretin (TTR) | hATTR Amyloidosis | ~80-97% reduction in serum TTR levels | |
| Nedosiran | LDHA | Primary Hyperoxaluria | ~70% reduction in urinary oxalate |
Experimental Protocols and Workflows
The development of a Tri-GalNAc conjugated therapeutic involves a multi-step process, from chemical synthesis to biological evaluation.
Protocol: Synthesis of Tri-GalNAc Phosphoramidite
This protocol outlines a representative "pot-economy" method for synthesizing the key phosphoramidite building block used in solid-phase oligonucleotide synthesis.
Materials:
-
Protected D-(+)-galactosamine derivatives
-
Tris(hydroxymethyl)aminomethane (TRIS)-based scaffold
-
Linker molecules (e.g., with a terminal hydroxyl group)
-
Phosphitylating agent (e.g., 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite)
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole, ETT)
-
Solvents (DMF, Pyridine, Dichloromethane)
-
Reagents for deprotection (e.g., AlCl3, HFIP)
Methodology:
-
Scaffold Assembly: The synthesis begins by sequentially coupling three protected GalNAc monomers to a central TRIS-based scaffold. This is often done in a one-pot or "pot-economy" approach to improve efficiency.
-
Linker Attachment: A linker arm, which will eventually connect to the oligonucleotide, is attached to the central scaffold.
-
Deprotection: A key hydroxyl group on the linker is selectively deprotected, making it available for the subsequent phosphitylation step.
-
Phosphitylation: The deprotected hydroxyl group is reacted with a phosphitylating agent in the presence of an activator like ETT in an anhydrous solvent such as dichloromethane.
-
Purification: The final Tri-GalNAc phosphoramidite product is purified using flash chromatography to achieve high purity (>98%) suitable for oligonucleotide synthesis.
Protocol: Solid-Phase Conjugation of Tri-GalNAc to siRNA
This protocol describes the automated solid-phase synthesis of an siRNA with a 3'-end Tri-GalNAc conjugate using a CPG solid support.
Materials:
-
Tri-GalNAc-functionalized Controlled Pore Glass (CPG) solid support (e.g., 30-60 μmol/g loading).
-
Standard RNA phosphoramidites (A, C, G, U) with appropriate protecting groups.
-
Ancillary reagents for automated DNA/RNA synthesis (activator, capping reagents, oxidizing agent).
-
Automated Oligonucleotide Synthesizer.
-
Cleavage and deprotection solution (e.g., aqueous ammonia/ethanol).
-
Purification system (e.g., HPLC).
Methodology:
-
Synthesizer Setup: A column packed with Tri-GalNAc-CPG is installed on the automated synthesizer. The desired RNA sequence is programmed.
-
Automated Synthesis: The sense strand of the siRNA is synthesized in the 3' to 5' direction. The synthesis cycle for each base addition consists of:
-
Detritylation: Removal of the 5'-DMT protecting group.
-
Coupling: Addition of the next RNA phosphoramidite, activated by an activator.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent sequence errors.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final base is added, the column is treated with a cleavage/deprotection solution to cleave the synthesized oligonucleotide from the CPG support and remove base and phosphate protecting groups.
-
Purification: The crude GalNAc-siRNA sense strand is purified by HPLC.
-
Annealing: The purified sense strand is annealed with its complementary antisense strand to form the final, active siRNA duplex.
-
Quality Control: The final product is analyzed by LC-MS to confirm identity and purity.
Protocol: In Vitro Cellular Uptake Assay
This assay quantifies the ASGPR-mediated uptake of a fluorescently labeled GalNAc-siRNA conjugate into hepatocyte-derived cells (e.g., HepG2).
Materials:
-
HepG2 cells (or other ASGPR-expressing cell line).
-
Cell culture medium and plates (e.g., 96-well).
-
Fluorescently labeled GalNAc-siRNA conjugate (e.g., Cy5-labeled).
-
Unlabeled Tri-GalNAc ligand (for competition experiment).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to near confluence.
-
Treatment:
-
Test Group: Treat cells with a defined concentration of the fluorescently labeled GalNAc-siRNA.
-
Competition Group: Pre-incubate cells with a large excess of unlabeled Tri-GalNAc ligand for 30 minutes before adding the fluorescently labeled conjugate. This will saturate the ASGPRs and demonstrate receptor-specific uptake.
-
Control Group: Treat cells with vehicle only.
-
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 2-4 hours).
-
Washing: Stop the incubation by aspirating the medium and washing the cells multiple times with cold PBS to remove any unbound conjugate.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader, or detach the cells and analyze them by flow cytometry to determine the mean fluorescence intensity (MFI).
-
Analysis: Compare the fluorescence in the test group to the competition group. A significant reduction in fluorescence in the competition group confirms that uptake is primarily mediated by ASGPR.
Protocol: In Vivo Efficacy Study in Mice
This protocol describes a typical study to evaluate the ability of a GalNAc-siRNA to silence a target gene in the liver of mice.
Materials:
-
C57BL/6 mice (or a relevant disease model).
-
GalNAc-siRNA conjugate formulated in sterile PBS.
-
Control siRNA (e.g., non-targeting sequence) formulated in PBS.
-
Vehicle control (PBS).
-
Equipment for subcutaneous injection, tissue collection, and analysis (RNA extraction kits, qPCR reagents).
Methodology:
-
Acclimatization: Acclimate animals to the facility and housing conditions according to IACUC-approved protocols.
-
Dosing: Administer the GalNAc-siRNA, control siRNA, or vehicle to cohorts of mice via a single subcutaneous injection at a specified dose (e.g., 1-5 mg/kg).
-
Monitoring: Monitor the animals for general health and any adverse reactions.
-
Tissue Collection: At a predetermined time point post-injection (e.g., 7-14 days), humanely euthanize the animals and harvest the livers.
-
RNA Extraction and qPCR: Extract total RNA from a portion of the liver tissue. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene. Normalize the target gene expression to a stable housekeeping gene (e.g., Gapdh).
-
Data Analysis: Calculate the percentage of target mRNA knockdown in the treated groups relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Applications in Drug Development
The Tri-GalNAc delivery platform has revolutionized the development of therapies for liver-expressed targets.
-
RNA Interference (siRNA): This is the most mature application. By conjugating Tri-GalNAc to the sense strand of a chemically stabilized siRNA, potent and durable gene silencing can be achieved in hepatocytes with infrequent subcutaneous dosing. This has led to approved drugs for diseases like hATTR amyloidosis and acute hepatic porphyria.
-
Antisense Oligonucleotides (ASO): Similar to siRNAs, conjugating ASOs with Tri-GalNAc enhances their delivery to hepatocytes by over 10-fold compared to unconjugated ASOs, allowing for lower doses and potentially improved safety profiles.
-
Lysosome-Targeting Chimeras (LYTACs): A newer application involves using Tri-GalNAc to target extracellular and membrane-bound proteins for lysosomal degradation. In this approach, a bifunctional molecule is created with a Tri-GalNAc moiety on one end and an antibody or binder for a target protein on the other. This chimera bridges the target protein to the ASGPR, inducing co-internalization and subsequent degradation of the target protein in the lysosome. This technology opens a new therapeutic modality for degrading disease-causing proteins in a liver-specific manner.
Conclusion
The this compound ligand represents a landmark achievement in targeted drug delivery. Its ability to leverage the natural biology of the asialoglycoprotein receptor provides a robust, efficient, and clinically validated pathway for delivering a range of therapeutic payloads specifically to hepatocytes. The platform's success with siRNA therapeutics has paved the way for its application in other modalities, including ASOs and targeted protein degraders. For researchers and drug developers focused on liver diseases, the Tri-GalNAc system offers a powerful and versatile tool, transforming the landscape of what is considered "druggable" within the liver.
References
- 1. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The growth of siRNA-based therapeutics: updated clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
Understanding the Trivalent Nature of Tri-GalNAc for High-Affinity Asialoglycoprotein Receptor (ASGPR) Binding: A Technical Guide
Abstract
The targeted delivery of therapeutics to hepatocytes remains a pivotal challenge in modern drug development. The asialoglycoprotein receptor (ASGPR), a lectin exclusively and abundantly expressed on the surface of hepatocytes, represents an ideal target for achieving liver specificity. While the affinity of a single N-acetylgalactosamine (GalNAc) ligand for ASGPR is modest, the conjugation of three GalNAc moieties into a single trivalent molecule, known as Tri-GalNAc, dramatically enhances binding affinity by several orders of magnitude. This phenomenon, driven by the principle of avidity, perfectly matches the trimeric nature of the receptor. This technical guide provides an in-depth exploration of the trivalent nature of Tri-GalNAc, detailing the structural basis for its high-affinity binding, the resulting endocytic pathway, and the key experimental protocols used for its characterization. Quantitative binding data, detailed methodologies, and pathway visualizations are presented to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
The Asialoglycoprotein Receptor (ASGPR): A Gateway to the Liver
The ASGPR, also known as the Ashwell-Morell receptor, is a C-type (calcium-dependent) lectin that plays a crucial role in the homeostasis of circulating glycoproteins.[1][2] Its primary function is to recognize, bind, and internalize glycoproteins that have lost their terminal sialic acid residues, exposing galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.
-
Expression and Structure: ASGPR is highly expressed on the sinusoidal surface of hepatocytes, with approximately 500,000 copies per cell.[3][4][5] It is a hetero-oligomeric protein typically composed of two subunits, H1 and H2, which assemble into a functional trimer (most commonly in a 2H1:1H2 ratio). This trimeric arrangement presents three distinct carbohydrate recognition domains (CRDs) on the cell surface, spatially arranged in a triangular geometry.
-
Ligand Specificity: The receptor exhibits a higher affinity for GalNAc compared to Gal. The binding is calcium-dependent and leads to rapid, clathrin-mediated endocytosis. This efficient internalization and receptor recycling process, with a cycle time of about 15 minutes, makes ASGPR an exceptionally effective target for the delivery of therapeutic payloads into hepatocytes.
The Principle of Trivalency: From Modest Affinity to Potent Avidity
The profound success of Tri-GalNAc as a targeting ligand stems from the concept of avidity, also known as the "cluster effect."
-
Affinity vs. Avidity: Affinity refers to the strength of a single binding interaction (e.g., one GalNAc molecule to one ASGPR CRD). Avidity describes the combined, synergistic strength of multiple simultaneous binding interactions.
-
The Trivalent Advantage: A single GalNAc molecule binds to an ASGPR CRD with a relatively low affinity in the micromolar range. However, by covalently linking three GalNAc moieties onto a single scaffold, the resulting Tri-GalNAc ligand can engage all three CRDs of the ASGPR trimer simultaneously. This multivalent interaction dramatically increases the overall binding strength (avidity) into the nanomolar or even picomolar range, representing up to a 1,000,000-fold increase in potency. This ensures that the ligand remains bound long enough to trigger efficient endocytosis. Studies have shown that the affinity of a trimer is approximately 1,000-fold higher than a dimer, which is in turn 1,000-fold higher than a monomer.
Quantitative Binding Analysis and Structural Requirements
The enhancement in binding affinity from monovalent to trivalent ligands is quantitatively profound. The spatial arrangement of the three GalNAc residues is a critical design parameter for achieving optimal avidity.
Data Presentation: Binding Affinities
| Ligand Valency | Ligand Example | Receptor | Typical Dissociation Constant (Kd) | Fold Increase in Affinity (Approx.) |
| Monovalent | Single GalNAc | ASGPR | ~40 µM | 1x (Baseline) |
| Trivalent | Tri-GalNAc Conjugate | ASGPR | 1 - 10 nM | 1,000 - 10,000x |
| Trivalent | Optimized Tri-GalNAc | ASGPR | < 1 nM (pM range) | > 10,000x |
Structural Considerations
For the trivalent ligand to effectively bridge the three CRDs of the ASGPR, the linker and scaffold chemistry are crucial. Extensive structure-activity relationship (SAR) studies have demonstrated that an optimal spacing of 15–20 Å between each GalNAc sugar moiety results in the highest binding affinity and most efficient endocytosis. This specific geometry allows the ligand to adopt a conformation that minimizes steric hindrance and thermodynamic penalty upon binding to the receptor's triangular CRD arrangement.
The ASGPR-Mediated Endocytic Pathway
The high-avidity binding of a Tri-GalNAc conjugate to ASGPR initiates a well-orchestrated sequence of events leading to the internalization of the therapeutic cargo.
-
Binding: The Tri-GalNAc conjugate binds to the ASGPR trimer on the hepatocyte surface.
-
Clathrin-Mediated Endocytosis: The ligand-receptor complex is internalized into the cell through the formation of clathrin-coated pits and vesicles.
-
Endosomal Trafficking: The vesicle sheds its clathrin coat to become an early endosome.
-
Acidification and Dissociation: The endosome matures and acidifies due to proton pumps. This drop in pH induces a conformational change in the ASGPR, causing it to release the Tri-GalNAc ligand.
-
Receptor Recycling: The unbound ASGPR is sorted into recycling endosomes and trafficked back to the cell surface, ready for another cycle.
-
Cargo Release: The Tri-GalNAc conjugate, now free in the late endosome/lysosome, is processed. The linker is cleaved, and the therapeutic cargo (e.g., siRNA, ASO) is released, allowing it to escape the endosome and enter the cytoplasm to engage its target.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Preliminary Investigations into Tri-GalNAc Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trivalent N-acetylgalactosamine (Tri-GalNAc) has emerged as a highly effective targeting ligand for the delivery of therapeutics, particularly siRNA and antisense oligonucleotides, to hepatocytes. This efficacy stems from its high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of these liver cells.[1][2][3] This interaction triggers receptor-mediated endocytosis, a sophisticated cellular process that internalizes the Tri-GalNAc-conjugated cargo, making it a cornerstone of modern liver-targeted drug development.[1][2] Understanding the intricacies of this endocytic pathway is paramount for optimizing the design and delivery of next-generation hepatocyte-specific therapies. This technical guide provides an in-depth overview of the core mechanisms, experimental methodologies, and quantitative data relevant to the preliminary investigation of Tri-GalNAc mediated endocytosis.
Core Mechanism of Tri-GalNAc Mediated Endocytosis
Tri-GalNAc-mediated endocytosis is a multi-step process initiated by the binding of the Tri-GalNAc ligand to the ASGPR on the hepatocyte cell surface. This interaction is highly specific and of high affinity, a critical feature for efficient therapeutic delivery.
The binding of a Tri-GalNAc-conjugated molecule to the ASGPR, a transmembrane hetero-oligomeric glycoprotein complex, triggers the clustering of these receptors on the cell membrane. These receptor clusters then invaginate into the cell through a process known as clathrin-mediated endocytosis. This process involves the recruitment of clathrin and adaptor proteins to form a coated pit on the inner side of the plasma membrane. The pit deepens and eventually pinches off to form a clathrin-coated vesicle containing the Tri-GalNAc-cargo-ASGPR complex.
Following internalization, the clathrin coat is shed, and the vesicle becomes an early endosome. The pH within the endosome gradually decreases, leading to the dissociation of the Tri-GalNAc-cargo from the ASGPR. The ASGPR is then recycled back to the cell surface for further rounds of ligand binding and internalization, a process that occurs rapidly, approximately every 15 minutes. The cargo, now free within the endosome, can then proceed to its site of action. For siRNA conjugates, a small fraction must escape the endosome to enter the cytoplasm and engage with the RNA-induced silencing complex (RISC) to exert its therapeutic effect.
Signaling Pathway and Experimental Workflow
The general signaling pathway for Tri-GalNAc mediated endocytosis and a typical experimental workflow for its investigation are depicted below.
References
- 1. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 2. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 3. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of Tri-GalNAc(OAc)3 to siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the synthesis of Tri-GalNAc conjugated siRNA, covering both solid-phase and solution-phase methodologies. Additionally, protocols for the purification and characterization of the final conjugates are described.
Mechanism of Action
Tri-GalNAc-siRNA conjugates are administered systemically and circulate in the bloodstream. The Tri-GalNAc ligand binds with high avidity to the ASGPR on hepatocytes, triggering clathrin-mediated endocytosis. Following internalization, the conjugate traffics through the endosomal pathway. As the pH within the endosome decreases, the siRNA is released from the ASGPR, which is then recycled back to the cell surface. A portion of the siRNA conjugate escapes the endosome and enters the cytoplasm, where it engages with the RNA-induced silencing complex (RISC). The guide strand of the siRNA directs RISC to cleave the target mRNA, resulting in gene silencing.
Experimental Workflows
Two primary strategies are employed for the conjugation of Tri-GalNAc to siRNA: solid-phase synthesis and solution-phase conjugation.
Solid-Phase Synthesis Workflow
This approach integrates the Tri-GalNAc ligand directly into the automated solid-phase synthesis of the siRNA strand. This is typically achieved using a Tri-GalNAc phosphoramidite building block or by initiating the synthesis from a Tri-GalNAc-functionalized solid support (CPG).
Solution-Phase Conjugation Workflow
In this method, a fully synthesized and purified siRNA, modified with a reactive handle (e.g., an amine group), is reacted with an activated Tri-GalNAc derivative in solution.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 3'-Tri-GalNAc-siRNA Sense Strand
This protocol describes the synthesis of a Tri-GalNAc-conjugated siRNA sense strand using a Tri-GalNAc CPG solid support.
Materials:
-
Tri-GalNAc CPG solid support
-
RNA phosphoramidites (A, C, G, U) and ancillary synthesis reagents
-
Automated DNA/RNA synthesizer
-
Ammonium hydroxide/methylamine (AMA) solution
-
Triethylamine trihydrofluoride (TEA·3HF)
-
HPLC purification system (Ion-Exchange or Reverse-Phase)
Methodology:
-
Synthesis: The siRNA sense strand is synthesized on an automated DNA/RNA synthesizer starting from the Tri-GalNAc CPG solid support. Standard RNA phosphoramidite chemistry is used for chain elongation.
-
Cleavage and Deprotection:
-
The solid support is treated with AMA solution for 2 hours at 65°C to cleave the oligonucleotide and remove the base and phosphate protecting groups.
-
The solution is evaporated to dryness.
-
The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed by treating the residue with TEA·3HF for 4 hours at 65°C.
-
The reaction is quenched with an appropriate buffer.
-
-
Purification: The crude Tri-GalNAc-siRNA is purified by HPLC. Ion-exchange chromatography is often used for this purpose.
-
Desalting and Quantification: The purified oligonucleotide is desalted using a suitable method (e.g., size-exclusion chromatography) and quantified by UV spectroscopy at 260 nm.
Protocol 2: Solution-Phase Conjugation of Tri-GalNAc to 5'-Amino-Modified siRNA
This protocol details the conjugation of an activated Tri-GalNAc derivative to a 5'-amino-modified siRNA.
Materials:
-
5'-amino-modified siRNA (synthesized using standard methods)
-
Tri-GalNAc(OAc)3-NHS ester
-
Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium tetraborate buffer (pH 8.5)
-
HPLC purification system
Methodology:
-
siRNA Preparation: A 5'-amino-modified siRNA is synthesized, deprotected, and purified using standard protocols. The purified siRNA is dissolved in nuclease-free water.
-
Conjugation Reaction:
-
Dissolve the 5'-amino-modified siRNA in 0.1 M sodium tetraborate buffer (pH 8.5).
-
Dissolve the this compound-NHS ester in DMSO.
-
Add the Tri-GalNAc solution and DIPEA to the siRNA solution.
-
The reaction is typically allowed to proceed for 2-4 hours at room temperature.
-
-
Purification: The reaction mixture is purified by reverse-phase HPLC to separate the Tri-GalNAc-siRNA conjugate from the unconjugated siRNA and excess Tri-GalNAc reagent.
-
Desalting and Annealing: The purified conjugate is desalted. The sense strand is then annealed with a stoichiometric amount of the complementary antisense strand by heating to 95°C for 5 minutes followed by slow cooling to room temperature to form the final siRNA duplex.
Protocol 3: Purification and Characterization
Purification by HPLC:
-
Ion-Exchange HPLC: This technique separates oligonucleotides based on charge. A salt gradient (e.g., NaCl or NaBr) is used to elute the product from the column.
-
Reverse-Phase HPLC: This method separates based on hydrophobicity. The Tri-GalNAc moiety increases the hydrophobicity of the siRNA, allowing for separation from the unconjugated strand. An organic solvent gradient (e.g., acetonitrile) is used for elution.
Characterization by LC-MS:
Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the identity and purity of the final conjugate.
-
Sample Preparation: The purified conjugate is diluted in a suitable buffer.
-
LC Separation: The sample is injected onto a reverse-phase column suitable for oligonucleotide analysis.
-
MS Detection: The mass spectrometer is operated in negative ion mode to detect the molecular weight of the Tri-GalNAc-siRNA conjugate. The expected mass is calculated and compared to the observed mass.
Quantitative Data Summary
| Parameter | Solid-Phase Synthesis | Solution-Phase Conjugation | Reference |
| Coupling Efficiency (per step) | >98% | N/A | |
| Tri-GalNAc Phosphoramidite Coupling Efficiency | 80-95% | N/A | |
| Overall Yield (single strand) | 40-50% | 50-60% | |
| Purity (post-HPLC) | >95% | >97% | |
| Conjugation Efficiency | N/A | >95% |
Signaling Pathway and Cellular Uptake
The following diagram illustrates the cellular uptake and mechanism of action of Tri-GalNAc-siRNA conjugates.
Conclusion
The conjugation of Tri-GalNAc to siRNA is a robust and effective strategy for targeted delivery to the liver. Both solid-phase and solution-phase synthesis methods can produce high-purity conjugates. The choice of method may depend on the scale of synthesis, the desired position of the ligand, and available resources. Careful purification and characterization are essential to ensure the quality and activity of the final Tri-GalNAc-siRNA conjugate for research and therapeutic applications.
References
- 1. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]
- 2. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 4. [PDF] Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Tri-GalNAc(OAc)3 in Gene Silencing Research
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Tri-GalNAc-siRNA conjugates facilitate gene silencing through a multi-step process involving targeted uptake and engagement of the RNA interference (RNAi) pathway.[1][2][3][4][5] The trivalent configuration of GalNAc ensures a high-affinity binding to the ASGPR on hepatocytes. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the conjugate within clathrin-coated vesicles. As the endosome matures, a drop in pH causes the release of the GalNAc-siRNA from the receptor. While the exact mechanism of endosomal escape is not fully elucidated, a small but sufficient fraction of the siRNA conjugate escapes into the cytoplasm. In the cytoplasm, the siRNA is processed by the enzyme Dicer and loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent degradation. This sequence-specific degradation of mRNA results in the potent and durable silencing of the target gene.
Signaling Pathway and Cellular Uptake
The cellular uptake and intracellular trafficking of Tri-GalNAc-siRNA conjugates are critical for their gene-silencing activity. The process begins with the specific recognition of the Tri-GalNAc ligand by the ASGPR on the hepatocyte surface, followed by internalization and eventual release of the siRNA into the cytoplasm to enact its function.
Caption: Cellular uptake and mechanism of action of Tri-GalNAc-siRNA conjugates.
Applications in Gene Silencing Research
The primary application of Tri-GalNAc-siRNA conjugates is the targeted silencing of genes in the liver. This has significant implications for both basic research and therapeutic development for a wide range of hepatic and metabolic diseases. Several Tri-GalNAc-siRNA therapeutics have been approved for clinical use, including Givosiran, Lumasiran, and Inclisiran.
Key Research Applications:
-
Target Validation: Rapidly and specifically silence a target gene in the liver to study its function in vivo.
-
Disease Modeling: Investigate the role of specific genes in the pathogenesis of liver diseases.
-
Therapeutic Development: Preclinical evaluation of siRNA-based drugs for hepatic disorders.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Analyze the distribution, metabolism, and efficacy of siRNA conjugates.
Quantitative Data on Gene Silencing Efficacy
The efficacy of Tri-GalNAc-siRNA conjugates has been demonstrated in numerous preclinical and clinical studies. Subcutaneous administration leads to rapid, robust, and durable dose-dependent silencing of target genes.
| Target Gene | Model System | Dose | Route of Administration | % Target mRNA Reduction (approx.) | Duration of Effect | Reference |
| Transthyretin (TTR) | Healthy Human Volunteers | 5 - 300 mg (single dose) | Subcutaneous | 57 - 97% | ≥ 90 days | |
| TTR | Wild-type Mice | 2.5 mg/kg (single dose) | Subcutaneous | >90% | > 4 weeks | |
| Glycogen Synthase 2 (GYS2) | GSD Type III Mouse Model | 10 mg/kg (weekly) | Subcutaneous | Significant reduction | N/A (chronic dosing) | |
| PNPLA3 | NAFLD Mouse Model | ≤ 12.5 mg/kg (weekly) | Subcutaneous | Significant reduction | N/A (chronic dosing) |
Experimental Protocols
Protocol 1: Synthesis of Tri-GalNAc-siRNA Conjugates
This protocol provides a general overview of the synthesis of Tri-GalNAc-siRNA conjugates. The synthesis of the Tri-GalNAc ligand and its subsequent conjugation to the siRNA molecule are specialized chemical processes.
Materials:
-
Tri-GalNAc phosphoramidite or CPG solid support
-
Synthesized siRNA (sense and antisense strands)
-
Standard oligonucleotide synthesis reagents
-
HPLC purification system
Methodology:
-
Synthesis of Tri-GalNAc Ligand: The triantennary GalNAc ligand is typically synthesized using a "pot-economy" method to improve efficiency and yield. This involves the sequential addition of reagents in a single reaction vessel to build the branched structure.
-
Oligonucleotide Synthesis: The sense strand of the siRNA is synthesized on a solid support using standard phosphoramidite chemistry. The Tri-GalNAc moiety is typically conjugated to the 3'-end of the sense strand.
-
Conjugation: The Tri-GalNAc phosphoramidite is coupled to the 5'-end of the solid-phase bound oligonucleotide, or a Tri-GalNAc CPG is used as the solid support for synthesis from the 3'-end.
-
Cleavage and Deprotection: The synthesized conjugate is cleaved from the solid support and deprotected.
-
Purification: The crude Tri-GalNAc-siRNA conjugate is purified using HPLC to ensure high purity.
-
Duplex Formation: The purified sense strand conjugate is annealed with the complementary antisense strand to form the final siRNA duplex.
Caption: Workflow for the synthesis of Tri-GalNAc-siRNA conjugates.
Protocol 2: In Vivo Gene Silencing in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of a Tri-GalNAc-siRNA conjugate in a mouse model.
Materials:
-
Tri-GalNAc-siRNA conjugate targeting the gene of interest
-
Control siRNA (non-targeting)
-
Saline or appropriate vehicle
-
Mice (e.g., C57BL/6)
-
Syringes and needles for subcutaneous injection
-
Tissue collection tools
-
RNA extraction kit
-
RT-qPCR reagents and instrument
Methodology:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Dosing Preparation: Dilute the Tri-GalNAc-siRNA conjugate and control siRNA to the desired concentration in saline.
-
Administration: Administer a single subcutaneous injection of the siRNA conjugate or control to the mice. Doses can range from 1 to 10 mg/kg.
-
Monitoring: Monitor the animals daily for any adverse effects.
-
Tissue Collection: At predetermined time points (e.g., 1, 2, 4 weeks post-injection), euthanize the mice and collect liver tissue.
-
RNA Extraction: Extract total RNA from the liver tissue using a commercial RNA extraction kit.
-
Gene Expression Analysis: Perform RT-qPCR to quantify the mRNA levels of the target gene. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the percentage of target gene knockdown relative to the control group.
Caption: Experimental workflow for in vivo gene silencing studies in mice.
Conclusion
The use of Tri-GalNAc(OAc)3 for the targeted delivery of siRNAs to the liver represents a major advancement in the field of RNAi therapeutics. This technology has demonstrated remarkable efficiency and a favorable safety profile, leading to the successful development of several approved drugs. The protocols and data presented here provide a framework for researchers to utilize this powerful tool for gene silencing studies in the liver, paving the way for new discoveries and therapeutic innovations.
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 3. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 4. s27.q4cdn.com [s27.q4cdn.com]
- 5. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols: Tri-GalNAc for Hepatocyte-Specific Oligonucleotide Delivery
Introduction
The targeted delivery of oligonucleotide therapeutics to specific cell types remains a significant challenge in drug development. For liver-directed therapies, the use of N-acetylgalactosamine (GalNAc) conjugates has emerged as a highly successful strategy.[1][2] Hepatocytes, the primary parenchymal cells of the liver, express the asialoglycoprotein receptor (ASGPR), a C-type lectin that exhibits high affinity for terminal GalNAc residues.[3][4] This interaction facilitates rapid and efficient receptor-mediated endocytosis of GalNAc-conjugated molecules.[5] Triantennary GalNAc (Tri-GalNAc) constructs, in particular, have demonstrated a profound enhancement in the potency of oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), by ensuring their specific uptake by hepatocytes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Tri-GalNAc for hepatocyte-specific delivery of oligonucleotides.
Mechanism of Action
The efficacy of Tri-GalNAc conjugated oligonucleotides hinges on the high expression and rapid recycling of the ASGPR on the surface of hepatocytes. Upon systemic administration, the Tri-GalNAc ligand binds to the ASGPR, triggering clathrin-mediated endocytosis. The resulting endosome acidifies, causing the dissociation of the conjugate from the receptor. The ASGPR is then recycled back to the cell surface, while the oligonucleotide is released into the cytoplasm to engage with its target mRNA. This targeted delivery mechanism significantly increases the concentration of the oligonucleotide in the desired cell type, leading to enhanced therapeutic efficacy and a reduction in potential off-target effects.
Quantitative Data Summary
The conjugation of Tri-GalNAc to oligonucleotides results in a substantial improvement in their in vivo potency. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vivo Potency of Tri-GalNAc-Conjugated ASOs in Mice
| Target Gene | ASO Chemistry | Unconjugated ASO ED₅₀ (mg/kg) | Tri-GalNAc-ASO ED₅₀ (mg/kg) | Fold Improvement in Potency | Reference |
| SRB1 | MOE | ~15 | ~1.5 | 10 | |
| SRB1 | cEt | ~2.5 | ~0.4 | 6.25 | |
| ApoCIII | MOE | Not reported | ~1.0 | >10 | |
| TTR | MOE | Not reported | ~1.2 | >10 | |
| FXI | MOE | ~7.5 | ~0.75 | 10 |
ED₅₀: Effective dose required to achieve 50% reduction in target mRNA. MOE: 2'-O-methoxyethyl; cEt: constrained ethyl.
Table 2: Hepatocyte vs. Non-Parenchymal Cell (NPC) Uptake of ASOs in Mice
| ASO Type | Dose (mg/kg) | ASO in Hepatocytes (%) | ASO in NPCs (%) | Reference |
| Unconjugated SRB1 ASO | 30 | <30 | >70 | |
| Tri-GalNAc-SRB1 ASO | 6 | >80 | <20 |
Table 3: In Vivo Efficacy of GalNAc-Conjugated siRNA
| Target Gene | siRNA Dose (mg/kg) | Route | TTR mRNA Reduction (%) | Time Point | Reference |
| TTR | 1 (s.c.) | Subcutaneous | >90 | 14 days | |
| TTR | 1 (s.c.) | Subcutaneous | ~70 | 39 days | |
| F12 | 30 (oral) | Oral | ~60 | Not Specified |
Experimental Protocols
Protocol 1: Synthesis and Conjugation of Tri-GalNAc to Oligonucleotides
This protocol describes a general method for the synthesis of a Tri-GalNAc phosphoramidite and its subsequent conjugation to an oligonucleotide during solid-phase synthesis.
Materials:
-
Commercially available Tri-GalNAc starting materials
-
Phosphoramidite synthesis reagents
-
Controlled Pore Glass (CPG) solid support
-
DNA/RNA synthesizer
-
Standard oligonucleotide synthesis reagents
-
HPLC purification system
Procedure:
-
Synthesis of Tri-GalNAc Phosphoramidite:
-
Synthesize the triantennary GalNAc ligand using established chemical methods. This typically involves the use of a branching scaffold to attach three protected GalNAc monomers.
-
Introduce a linker arm with a hydroxyl group for subsequent phosphitylation.
-
React the hydroxyl group with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to generate the final phosphoramidite building block.
-
-
Oligonucleotide Synthesis and Conjugation:
-
Assemble the desired oligonucleotide sequence on a CPG solid support using a standard automated DNA/RNA synthesizer.
-
For 5'-conjugation, in the final coupling step, use the Tri-GalNAc phosphoramidite instead of a standard nucleoside phosphoramidite.
-
For 3'-conjugation, a Tri-GalNAc-functionalized CPG solid support can be used.
-
-
Cleavage and Deprotection:
-
Cleave the synthesized conjugate from the CPG support using an appropriate cleavage solution (e.g., concentrated ammonium hydroxide).
-
Deprotect the oligonucleotide and the GalNAc moieties according to standard protocols.
-
-
Purification:
-
Purify the Tri-GalNAc-oligonucleotide conjugate using reverse-phase or ion-exchange HPLC.
-
Verify the purity and identity of the final product by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Assessment of Hepatocyte Uptake
This protocol outlines a method to assess the uptake of Tri-GalNAc-conjugated oligonucleotides in primary hepatocytes.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
Fluorescently labeled Tri-GalNAc-oligonucleotide and unconjugated control
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture:
-
Plate primary human hepatocytes in collagen-coated multi-well plates and culture overnight.
-
-
Treatment:
-
Prepare different concentrations of the fluorescently labeled Tri-GalNAc-oligonucleotide and the unconjugated control in hepatocyte culture medium.
-
Aspirate the medium from the cells and add the oligonucleotide solutions.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
-
Uptake Quantification:
-
Aspirate the treatment solution and wash the cells three times with cold PBS to remove unbound oligonucleotides.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysates using a fluorometer.
-
Alternatively, visualize and quantify cellular uptake using fluorescence microscopy.
-
-
Data Analysis:
-
Compare the fluorescence intensity between cells treated with the Tri-GalNAc-conjugated oligonucleotide and the unconjugated control to determine the enhancement of uptake.
-
Protocol 3: In Vivo Evaluation of Efficacy in Mice
This protocol provides a framework for assessing the in vivo efficacy of a Tri-GalNAc-conjugated oligonucleotide targeting a specific liver gene in a mouse model.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Tri-GalNAc-oligonucleotide and unconjugated control dissolved in sterile PBS
-
Saline solution (vehicle control)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kit for target protein quantification
Procedure:
-
Animal Dosing:
-
Acclimate mice for at least one week before the experiment.
-
Divide mice into treatment groups (e.g., vehicle control, unconjugated oligonucleotide, and different doses of Tri-GalNAc-oligonucleotide).
-
Administer a single subcutaneous injection of the respective treatments.
-
-
Tissue Collection:
-
At a predetermined time point (e.g., 72 hours post-injection), euthanize the mice.
-
Collect liver tissue and blood samples.
-
-
Target mRNA Quantification:
-
Isolate total RNA from a portion of the liver tissue using an RNA extraction kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target mRNA, normalized to a housekeeping gene.
-
-
Target Protein Quantification:
-
Isolate protein from another portion of the liver tissue or use serum from the blood samples.
-
Quantify the level of the target protein using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of target mRNA and protein knockdown relative to the vehicle-treated control group.
-
Determine the ED₅₀ of the Tri-GalNAc-conjugated oligonucleotide.
-
Visualizations
Caption: ASGPR-mediated endocytosis of Tri-GalNAc oligonucleotides.
Caption: Experimental workflow for Tri-GalNAc oligonucleotide development.
Caption: Logic of Tri-GalNAc-mediated potency enhancement.
References
- 1. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]
- 2. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 4. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 5. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Tri-GalNAc(OAc)3 in Liver Cancer Cell Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Tri-GalNAc(OAc)3 and its derivatives in liver cancer cell models. The focus is on leveraging the targeted delivery mechanism mediated by the asialoglycoprotein receptor (ASGPR) for the effective delivery of therapeutic payloads to hepatocellular carcinoma (HCC) cells.
Introduction
Triantennary N-acetylgalactosamine (Tri-GalNAc) is a synthetic ligand that exhibits high affinity for the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes.[1][2] This specific interaction facilitates rapid receptor-mediated endocytosis, making Tri-GalNAc an exceptional targeting moiety for the delivery of therapeutic agents to liver cells, including liver cancer cells.[3][4] The acetylated form, this compound, is a common precursor in the synthesis of various Tri-GalNAc conjugates. These conjugates are being extensively explored for the targeted delivery of small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), small molecule drugs, and protein degraders in the context of liver diseases, including hepatocellular carcinoma.[5]
Mechanism of Action: ASGPR-Mediated Endocytosis
The therapeutic utility of Tri-GalNAc conjugates in liver cancer models is anchored in their ability to hijack the natural endocytic pathway of ASGPR.
-
Binding: The three terminal N-acetylgalactosamine residues of the Tri-GalNAc ligand cooperatively bind to the subunits of the ASGPR, which is often present as a trimer on the hepatocyte surface. This trivalent interaction ensures high avidity and specificity.
-
Internalization: Upon binding, the Tri-GalNAc-payload/ASGPR complex is internalized into the cell via clathrin-mediated endocytosis, forming an endosome.
-
Endosomal Trafficking and Payload Release: The endosome's internal environment becomes acidified, which can facilitate the dissociation of the ligand-receptor complex. The payload is then released into the cytoplasm to exert its therapeutic effect. The exact mechanism of endosomal escape for larger molecules like siRNA is still under investigation but is crucial for their function. For payloads designed to function within the lysosome, such as in the case of Lysosome-Targeting Chimeras (LYTACs), the endosome fuses with a lysosome.
Caption: ASGPR-mediated endocytosis of a Tri-GalNAc conjugated payload.
Data Presentation: Quantitative Analysis
The efficacy of Tri-GalNAc-mediated delivery is highly dependent on the expression levels of ASGPR in the target liver cancer cells. The following tables summarize key quantitative data from published studies.
Table 1: Relative Asialoglycoprotein Receptor (ASGPR) Expression in Liver Cancer Cell Lines
| Cell Line | Cancer Type | ASGPR1 Expression Level (Relative) | Reference |
| HepG2 | Hepatocellular Carcinoma | High | |
| HepAD38 | Hepatocellular Carcinoma | Low | |
| Huh-5-2 | Hepatocellular Carcinoma | Very Low | |
| JHH6 | Hepatocellular Carcinoma | ASGR-negative | |
| L02 | Normal Liver Cells | Lowest | |
| MCF-7 | Breast Cancer | Moderate | |
| A549 | Lung Cancer | Low |
Note: ASGPR expression can vary between studies and culture conditions. It is recommended to quantify ASGPR levels in the specific cell line and passage number being used.
Table 2: Efficacy of Tri-GalNAc Conjugated Therapeutics in Liver Cancer Cell Models
| Therapeutic Agent | Target | Cell Line | IC50 (Unconjugated) | IC50 (Tri-GalNAc Conjugated) | Fold Improvement | Reference |
| MALAT1 ASO | MALAT1 RNA | HepG2 (2D culture, 7 days) | ~1 µM | ~0.1 µM | 10 | |
| MALAT1 ASO | MALAT1 RNA | HepG2 (3D culture, 7 days) | >10 µM | ~1 µM | >10 | |
| ApoB siRNA | ApoB mRNA | Primary Mouse Hepatocytes | 80 nM (divalent) | 1 nM (trivalent) | 80 |
Experimental Protocols
The following are generalized protocols for key experiments involving Tri-GalNAc conjugates in liver cancer cell models. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: Assessment of ASGPR Expression by Flow Cytometry
This protocol allows for the quantification of surface ASGPR levels on liver cancer cells.
Materials:
-
Liver cancer cell lines (e.g., HepG2, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PBS (Phosphate-Buffered Saline)
-
Cell scraper or trypsin
-
Primary antibody against ASGPR1 (or a fluorescently labeled Tri-GalNAc probe)
-
Fluorescently labeled secondary antibody (if using an unlabeled primary)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Culture liver cancer cells to 70-80% confluency.
-
Harvest cells using a cell scraper or gentle trypsinization. Avoid harsh trypsinization, which can cleave surface proteins.
-
Wash cells twice with cold PBS.
-
Resuspend cells in flow cytometry buffer at a concentration of 1x10^6 cells/mL.
-
Add the primary antibody against ASGPR1 at the manufacturer's recommended concentration. Incubate on ice for 30-60 minutes.
-
Wash the cells three times with flow cytometry buffer.
-
If using an unlabeled primary antibody, resuspend the cells in flow cytometry buffer containing the fluorescently labeled secondary antibody. Incubate on ice for 30 minutes in the dark.
-
Wash the cells three times with flow cytometry buffer.
-
Resuspend the final cell pellet in 500 µL of flow cytometry buffer.
-
Analyze the cells using a flow cytometer.
Protocol 2: In Vitro Uptake of Fluorescently Labeled Tri-GalNAc Conjugates
This protocol is for visualizing and quantifying the uptake of Tri-GalNAc conjugates.
Materials:
-
Liver cancer cells plated in glass-bottom dishes or 96-well plates
-
Fluorescently labeled Tri-GalNAc conjugate (e.g., Tri-GalNAc-FITC)
-
Complete cell culture medium
-
Hoechst 33342 or DAPI for nuclear staining
-
Lysotracker (optional, for lysosomal co-localization)
-
Confocal microscope or high-content imager
Procedure:
-
Seed liver cancer cells in the appropriate imaging plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the fluorescently labeled Tri-GalNAc conjugate at the desired concentration (e.g., 1-5 µM).
-
For competition experiments, pre-incubate a set of wells with a high concentration of unconjugated GalNAc (e.g., 100 mM) for 30 minutes before adding the fluorescent conjugate.
-
Incubate for the desired time (e.g., 2-4 hours).
-
If desired, add Lysotracker and Hoechst 33342 for the final 30 minutes of incubation.
-
Wash the cells three times with PBS.
-
Add fresh medium or PBS for imaging.
-
Image the cells using a confocal microscope or high-content imager to observe cellular uptake and subcellular localization.
Protocol 3: Gene Silencing with Tri-GalNAc-siRNA Conjugates
This protocol outlines the steps to assess the gene-silencing efficacy of a Tri-GalNAc-siRNA conjugate.
Materials:
-
ASGPR-positive liver cancer cells (e.g., HepG2)
-
Tri-GalNAc-siRNA conjugate targeting the gene of interest
-
Control siRNA (non-targeting)
-
96-well cell culture plates
-
RNA lysis buffer
-
qRT-PCR reagents (reverse transcriptase, primers, SYBR Green master mix)
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
The next day, add the Tri-GalNAc-siRNA conjugate directly to the culture medium at various concentrations (e.g., a serial dilution from 10 µM down to 1 pM).
-
Incubate the cells for 24-72 hours.
-
After incubation, wash the cells with PBS.
-
Lyse the cells directly in the wells using an appropriate RNA lysis buffer.
-
Purify the RNA from the cell lysates.
-
Perform qRT-PCR to quantify the mRNA levels of the target gene. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Calculate the percentage of gene knockdown relative to cells treated with a non-targeting control siRNA.
-
Plot the dose-response curve and determine the IC50 value.
Caption: A generalized workflow for assessing the efficacy of Tri-GalNAc-siRNA.
Relevant Signaling Pathways in Liver Cancer
While Tri-GalNAc itself is a delivery vehicle, the payloads it delivers often target key signaling pathways implicated in liver cancer pathogenesis. The Wnt/β-catenin pathway is frequently dysregulated in HCC and is a common therapeutic target.
The activation of the Wnt signaling pathway leads to the accumulation of β-catenin in the cytoplasm. This β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of genes involved in cell proliferation, survival, and differentiation. Payloads delivered via Tri-GalNAc, such as siRNAs or ASOs targeting key components of this pathway (e.g., β-catenin itself, or downstream effectors), can effectively inhibit this oncogenic signaling cascade in liver cancer cells.
Caption: The Wnt/β-catenin pathway and a potential point of therapeutic intervention.
Conclusion
This compound and its derivatives represent a powerful platform for the targeted delivery of a wide range of therapeutic agents to liver cancer cells expressing the asialoglycoprotein receptor. By understanding the mechanism of action, carefully selecting appropriate cell models based on ASGPR expression, and employing robust experimental protocols, researchers can effectively harness this technology to advance the development of novel therapies for hepatocellular carcinoma.
References
- 1. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 4. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]
- 5. scienceopen.com [scienceopen.com]
Application Notes and Protocols: Labeling Antibodies with Tri-GalNAc Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutics to specific cell types is a paramount goal in modern drug development. Tri-antennary N-acetylgalactosamine (Tri-GalNAc) has emerged as a powerful targeting ligand for hepatocytes due to its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on the surface of these liver cells.[1][2][3] Conjugating Tri-GalNAc derivatives to antibodies allows for the precise delivery of these biologics to the liver, opening up new avenues for treating liver diseases and developing novel therapeutic strategies such as targeted protein degradation.[4][5] This document provides detailed application notes and protocols for various techniques used to label antibodies with Tri-GalNAc derivatives.
Core Concepts: ASGPR-Mediated Targeting
The fundamental principle behind using Tri-GalNAc-antibody conjugates for liver-specific targeting is the exploitation of the natural biological pathway of ASGPR-mediated endocytosis. Upon binding of the Tri-GalNAc ligand to the ASGPR, the receptor-ligand complex is rapidly internalized into the cell via endosomes. These endosomes then traffic to lysosomes, where the antibody and its cargo are degraded. This mechanism can be harnessed to deliver therapeutic payloads or to induce the degradation of specific extracellular or membrane-bound proteins, a concept utilized in lysosome-targeting chimeras (LYTACs).
Below is a diagram illustrating the ASGPR-mediated uptake and degradation pathway.
Antibody Labeling Strategies
Several methods have been developed for conjugating Tri-GalNAc derivatives to antibodies. These can be broadly categorized into site-specific and non-specific conjugation techniques. The choice of method depends on the desired homogeneity of the final product, the required drug-to-antibody ratio (DAR), and the specific application.
Chemoenzymatic Glycan Remodeling
This elegant site-specific method leverages enzymes to modify the native N-glycans present on the Fc region of the antibody. Endoglycosidases, such as Endo-S2, are used to first deglycosylate the antibody, followed by the enzymatic transfer of a synthetic Tri-GalNAc-containing glycan from an oxazoline donor. This approach allows for precise control over the conjugation site and stoichiometry, resulting in a homogeneous product.
Site-Specific Conjugation via Engineered Tags
This method involves genetically engineering the antibody to introduce a unique reactive handle at a specific site. For example, a short peptide tag containing a cysteine residue can be oxidized by a formylglycine-generating enzyme (FGE) to create a reactive aldehyde. This aldehyde can then be specifically conjugated to a Tri-GalNAc derivative containing a compatible reactive group, such as a hydrazine, through reactions like the hydrazine-iso-Pictet–Spangler ligation.
Non-Specific Lysine Conjugation
This is a more traditional and simpler method that involves reacting the primary amines of lysine residues on the antibody surface with an activated Tri-GalNAc derivative. While straightforward, this approach results in a heterogeneous mixture of conjugates with varying DARs and conjugation sites, which can impact the pharmacokinetic and pharmacodynamic properties of the antibody.
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on Tri-GalNAc-antibody conjugation.
| Parameter | Value | Method | Antibody | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 to 12 | Chemoenzymatic (Endo-S2) | Herceptin | |
| Transglycosylation Conversion Yield | >95% | Chemoenzymatic (Endo-S2 D184M) | Deglycosylated Herceptin | |
| Transglycosylation Conversion Yield | >90% | Chemoenzymatic (Wild-type Endo-S2) | Commercial Herceptin | |
| Average Tri-GalNAc Motifs per Antibody | 6.0 | Lysine Conjugation | Cetuximab | |
| EGFR Downregulation | ~40% | Lysine Conjugation | Cetuximab-Tri-GalNAc |
Experimental Protocols
Protocol 1: Chemoenzymatic Labeling of Herceptin with a Tri-GalNAc Derivative using Endo-S2
This protocol is adapted from a chemoenzymatic method for site-specific antibody functionalization.
Materials:
-
Commercial Herceptin
-
Tri-GalNAc-disaccharide oxazoline derivative
-
Wild-type Endoglycosidase S2 (Endo-S2)
-
150 mM PBS buffer, pH 7.0
-
Protein A chromatography column
-
Nanodrop spectrophotometer
-
LC-MS system
Procedure:
-
Prepare a solution of commercial Herceptin (1.0 mg) in 40 µL of 150 mM PBS buffer (pH 7.0).
-
Add the Tri-GalNAc-disaccharide oxazoline (400 µg, 20 equivalents per reaction site) to the Herceptin solution.
-
Initiate the reaction by adding wild-type Endo-S2 (10 µg).
-
Incubate the reaction mixture at 25 °C.
-
Monitor the reaction progress by taking aliquots for LC-MS analysis.
-
After 30 minutes, add another portion of the oxazoline (200 µg, 10 equivalents per reaction site).
-
Continue to incubate and add aliquots of the oxazoline every 30 minutes until LC-MS analysis indicates a conversion yield of >90%.
-
Purify the resulting Tri-GalNAc labeled Herceptin using protein A chromatography.
-
Quantify the purified conjugate using a Nanodrop spectrophotometer. The expected yield is approximately 900 µg.
Protocol 2: One-Pot Deglycosylation and Transglycosylation of Herceptin
This protocol describes a one-pot method for labeling a previously deglycosylated antibody.
Materials:
-
Deglycosylated Herceptin (1.0 mg)
-
Man₃GlcNAc tetrasaccharide oxazoline (as an example donor, substitute with Tri-GalNAc oxazoline) (200 µg, 20 equivalents per reaction site)
-
Endo-S2 D184M mutant (10 µg)
-
150 mM PBS buffer, pH 7.4
-
Protein A chromatography column
-
Nanodrop spectrophotometer
-
LC-MS system
Procedure:
-
Prepare a solution of deglycosylated Herceptin (1.0 mg) and the tetrasaccharide oxazoline (200 µg) in 100 µL of 150 mM PBS buffer (pH 7.4).
-
Add Endo-S2 D184M (10 µg) to the solution.
-
Incubate the reaction at 25 °C.
-
Monitor the reaction by LC-MS. The transglycosylation is expected to be complete within 30 minutes with a conversion yield of >95%.
-
Purify the product using protein A chromatography.
-
Measure the concentration of the purified product using a Nanodrop spectrophotometer. The expected yield is approximately 910 µg.
Conclusion
The labeling of antibodies with Tri-GalNAc derivatives is a rapidly advancing field with significant potential for the development of liver-targeted therapeutics. The choice of conjugation strategy is critical and should be tailored to the specific research or therapeutic goal. Chemoenzymatic methods offer precise control and result in homogeneous conjugates, while site-specific conjugation via engineered tags provides an alternative for controlled labeling. Non-specific lysine conjugation remains a simpler, albeit less controlled, option. The protocols and data presented here provide a comprehensive guide for researchers and drug developers looking to implement these powerful techniques.
References
- 1. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 2. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]
- 3. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]
- 4. Synthetic Site-Specific Antibody-Ligand Conjugates Promote Asialoglycoprotein Receptor-Mediated Degradation of Extracellular Human PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tri-GalNAc Conjugation for Targeted Liver Therapies
The development of therapies for liver diseases has been significantly advanced by the strategic application of N-acetylgalactosamine (GalNAc)-based delivery systems.[1] This technology leverages the high-affinity interaction between multivalent GalNAc ligands and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[2][3][4][5] This specificity allows for the targeted delivery of therapeutic payloads, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), directly to the liver, thereby minimizing systemic exposure and associated side effects.
The triantennary configuration of GalNAc (Tri-GalNAc) has been identified as optimal, demonstrating a significantly higher binding affinity for the ASGPR compared to monovalent or divalent forms due to cooperative interactions. This high-affinity binding facilitates rapid, receptor-mediated endocytosis of the Tri-GalNAc-drug conjugate into the hepatocyte. Once inside the cell, the therapeutic agent is released from the endosome into the cytoplasm to engage its target, such as a specific mRNA for degradation in the case of siRNAs.
This targeted delivery platform has led to the successful development and approval of several RNAi therapeutics for a range of liver-related conditions, including rare genetic disorders and more common metabolic diseases. Approved drugs like Givosiran for acute hepatic porphyria, Lumasiran for primary hyperoxaluria, and Inclisiran for hypercholesterolemia validate the robustness of this approach. Numerous other Tri-GalNAc conjugates are in various stages of clinical development for diseases such as chronic hepatitis B (CHB), nonalcoholic steatohepatitis (NASH), and alpha-1 antitrypsin (AAT) deficiency. The technology's success is marked by the long duration of the therapeutic effect, which allows for infrequent, subcutaneous dosing regimens, improving patient compliance.
Mechanism of Action: Tri-GalNAc-siRNA Conjugate Pathway
The journey of a Tri-GalNAc-siRNA conjugate from administration to target gene silencing within a hepatocyte follows a precise pathway. After subcutaneous injection, the conjugate enters circulation and travels to the liver. There, the Tri-GalNAc ligand binds with high avidity to the ASGPR on the hepatocyte surface. This interaction triggers clathrin-mediated endocytosis, internalizing the conjugate into an endosome. As the endosome matures, its internal pH decreases, causing the conjugate to dissociate from the ASGPR, which is then recycled back to the cell surface. A portion of the siRNA conjugate escapes the endosomal compartment and enters the cytoplasm. In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which is guided by the siRNA's antisense strand to find and cleave the complementary target mRNA. This catalytic degradation of mRNA prevents the synthesis of the pathogenic protein, thereby addressing the underlying cause of the disease.
Quantitative Data Summary
The clinical success of the Tri-GalNAc platform is demonstrated by several approved drugs and a robust pipeline of candidates.
Table 1: Approved and Late-Stage Clinical Tri-GalNAc-siRNA Therapeutics
| Drug Name | Target Gene | Indication | Development Stage | Key Efficacy Data |
|---|---|---|---|---|
| Givosiran (Givlaari) | ALAS1 | Acute Hepatic Porphyria (AHP) | Approved | ~90% reduction in biomarkers ALA and PBG with monthly dosing. |
| Lumasiran (Oxlumo) | HAO1 | Primary Hyperoxaluria Type 1 (PH1) | Approved | Reduces levels of glycolate oxidase (GO) enzyme. |
| Inclisiran (Leqvio) | PCSK9 | Hypercholesterolemia | Approved | 300 mg subcutaneous dose resulted in a time-averaged 51% reduction in LDL cholesterol. |
| Fazirsiran (ARO-AAT) | SERPINA1 (Z-AAT) | Alpha-1 Antitrypsin Deficiency Liver Disease | Phase II | Significant reduction in hepatic Z-AAT accumulation and improvements in liver fibrosis. |
| Nedosiran | LDHA | All Primary Hyperoxaluria (PH) types | Phase III | Reduces lactate dehydrogenase, lowering oxalate production for all PH types. |
Table 2: Preclinical Efficacy of Tri-GalNAc Conjugates in Animal Models
| Therapeutic Area | Animal Model | Therapeutic Target | Key Findings |
|---|---|---|---|
| Alpha-1 Antitrypsin Deficiency | PiZ Mouse Model | SERPINA1 | ASO therapy significantly reduced hepatic Z-AAT accumulation and liver fibrosis. |
| Alpha-1 Antitrypsin Deficiency | AATD Mouse Model | SERPINA1 (PiZ mutation) | RNA editing candidates (rAIR-100) showed >50% in vivo RNA editing, restoring wild-type AAT protein and reducing liver aggregates by 9-fold. |
| Nonalcoholic Steatohepatitis (NASH) | Mouse Model | Cnnm4 | GalNAc-siRNA treatment led to CNNM4 downregulation, reducing lipid accumulation, inflammation, and fibrosis. |
Experimental Protocols
Protocol 1: General Workflow for Synthesis of Tri-GalNAc-siRNA Conjugates
This protocol outlines the solid-phase synthesis of an siRNA and its conjugation to a Tri-GalNAc moiety. The most common methods involve using a Tri-GalNAc phosphoramidite for conjugation to the 5'-end or a Tri-GalNAc-loaded controlled pore glass (CPG) solid support for conjugation to the 3'-end.
Materials:
-
DNA/RNA synthesizer
-
Standard RNA and 2'-modified phosphoramidites
-
Tri-GalNAc phosphoramidite or Tri-GalNAc CPG solid support
-
Reagents for solid-phase oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent)
-
Cleavage and deprotection solutions (e.g., AMA - a mixture of aqueous ammonium hydroxide/aqueous methylamine)
-
Purification system (e.g., HPLC)
Methodology:
-
Solid-Phase Synthesis: The sense strand of the siRNA is synthesized on the automated synthesizer. If using a Tri-GalNAc CPG, the Tri-GalNAc moiety will be pre-attached to the solid support, resulting in a 3'-conjugate.
-
Conjugation (5'-end): If a 5'-conjugate is desired, the Tri-GalNAc phosphoramidite is coupled as the final step in the synthesis cycle.
-
Cleavage and Deprotection: The synthesized conjugate is cleaved from the solid support and all protecting groups are removed by incubation in an appropriate deprotection solution (e.g., AMA).
-
Purification: The crude Tri-GalNAc-siRNA sense strand is purified using chromatography, typically reverse-phase or ion-exchange HPLC.
-
Duplex Formation: The purified sense strand is annealed with the complementary antisense strand (synthesized separately) in an appropriate buffer to form the final, active siRNA duplex.
-
Quality Control: The final product is analyzed by mass spectrometry and HPLC to confirm identity and purity.
References
- 1. GalNac-siRNA conjugate delivery technology promotes the treatment of typical chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor and its application in liver-targeted drug delivery - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 4. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 5. Characterization of Asialoglycoprotein Receptor (ASGPR) Directed Hepatocellular Delivery Using a Pfizer Developed Targeting Ligand PF‐06853291 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Evaluating the Efficacy of Tri-GalNAc-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tri-GalNAc (triantennary N-acetylgalactosamine) conjugated drugs represent a promising strategy for targeted delivery to hepatocytes, which abundantly express the asialoglycoprotein receptor (ASGPR).[1][2] This high-affinity interaction facilitates rapid endocytosis of the conjugate, enabling the specific delivery of a variety of therapeutic payloads, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and protein degraders, to the liver.[1][3][4] The successful development of these targeted therapies relies on robust and reproducible protocols to evaluate their efficacy, from initial in vitro screening to preclinical in vivo studies.
These application notes provide detailed protocols for the characterization and efficacy assessment of Tri-GalNAc-drug conjugates. The methodologies cover essential in vitro and in vivo assays, analytical techniques, and data interpretation to guide researchers in the drug development process.
Characterization of Tri-GalNAc-Drug Conjugates
Prior to efficacy testing, it is crucial to characterize the conjugate to ensure its quality and consistency.
Protocol 1: Determination of Drug-to-Ligand Ratio by Mass Spectrometry
Objective: To determine the average number of drug molecules conjugated to the Tri-GalNAc ligand.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the Tri-GalNAc-drug conjugate in an appropriate solvent (e.g., RNase-free water for oligonucleotides).
-
Prepare a working solution at a concentration suitable for mass spectrometry analysis (e.g., 1 mg/mL).
-
-
Instrumentation:
-
Utilize Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
-
Procedure:
-
Mix the sample with a suitable matrix solution (e.g., sinapinic acid for larger molecules).
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire mass spectra in the appropriate mass range.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated ligand and the various conjugated species.
-
Calculate the average drug-to-ligand ratio based on the relative intensities of the peaks.
-
Table 1: Representative Data for Drug-to-Ligand Ratio Analysis
| Conjugate | Theoretical Drug-to-Ligand Ratio | Experimentally Determined Ratio (MALDI-TOF) |
| Tri-GalNAc-siRNA-X | 1 | 0.95 |
| Tri-GalNAc-ASO-Y | 1 | 1.02 |
| Tri-GalNAc-Degrader-Z | 2 | 1.89 |
In Vitro Efficacy Evaluation
In vitro assays are essential for the initial screening and characterization of Tri-GalNAc-drug conjugates, providing insights into their cell uptake, target engagement, and biological activity in a controlled environment.
Key Cell Lines:
-
ASGPR-positive: HepG2 (human hepatocellular carcinoma), Huh7 (human hepatocellular carcinoma), and primary hepatocytes are commonly used as they endogenously express ASGPR.
-
ASGPR-negative: Cell lines that do not express ASGPR, such as HeLa (human cervical cancer) or HEK293 (human embryonic kidney) cells, serve as crucial negative controls to confirm ASGPR-mediated uptake. Engineered HEK293 cells expressing ASGPR1 can also be used to isolate the function of this specific subunit.
Protocol 2: Cellular Uptake Assessment
Objective: To quantify the ASGPR-mediated uptake of the Tri-GalNAc-drug conjugate into hepatocytes.
Methodology:
-
Cell Culture:
-
Plate ASGPR-positive (e.g., HepG2) and ASGPR-negative (e.g., HeLa) cells in appropriate multi-well plates and culture until they reach desired confluency.
-
-
Treatment:
-
Treat the cells with varying concentrations of the fluorescently labeled Tri-GalNAc-drug conjugate.
-
Include an unconjugated drug as a control.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 4 to 24 hours) at 37°C.
-
-
Quantification:
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Confocal Microscopy: For visualization of subcellular localization, stain for specific organelles (e.g., lysosomes using LysoTracker) and image using a confocal microscope.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity to determine the extent of cellular uptake.
-
Compare the uptake in ASGPR-positive versus ASGPR-negative cells to confirm receptor-mediated internalization.
-
Cellular uptake experimental workflow.
Protocol 3: In Vitro Target Knockdown/Degradation
Objective: To assess the biological activity of the Tri-GalNAc-drug conjugate by measuring the reduction of the target mRNA or protein.
Methodology:
-
Cell Culture and Treatment:
-
Plate an appropriate ASGPR-positive cell line (e.g., HepG2).
-
Treat the cells with a dose-response range of the Tri-GalNAc-drug conjugate and the unconjugated drug.
-
-
Incubation:
-
Incubate for a suitable duration to allow for target modulation (e.g., 24 to 72 hours).
-
-
Endpoint Analysis:
-
For Oligonucleotide Conjugates (siRNA, ASO):
-
Isolate total RNA from the cells.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize to a housekeeping gene.
-
-
For Protein Degrader Conjugates (e.g., LYTACs):
-
Lyse the cells and collect the protein lysate.
-
Perform Western blotting to determine the levels of the target protein. Normalize to a loading control (e.g., GAPDH).
-
Alternatively, for cell surface proteins, use flow cytometry to quantify protein levels on intact cells.
-
-
-
Data Analysis:
-
Calculate the percentage of target knockdown or degradation relative to untreated controls.
-
Determine the IC50 (half-maximal inhibitory concentration) for both the conjugated and unconjugated drug to quantify the potency enhancement.
-
Table 2: Representative In Vitro Efficacy Data
| Cell Line | Conjugate | Target | IC50 (nM) | Fold Improvement vs. Unconjugated |
| HepG2 | Tri-GalNAc-siRNA-TTR | TTR mRNA | 1.5 | 20 |
| HepG2 | Unconjugated siRNA-TTR | TTR mRNA | 30 | - |
| Huh7 | Tri-GalNAc-LYTAC-EGFR | EGFR Protein | 10 | 15 |
| Huh7 | Unconjugated Antibody-EGFR | EGFR Protein | 150 | - |
| HeLa | Tri-GalNAc-siRNA-TTR | TTR mRNA | >1000 | No significant activity |
In Vivo Efficacy Evaluation
Preclinical animal models are indispensable for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy and safety of Tri-GalNAc-drug conjugates.
Animal Models:
-
Rodents (Mice, Rats): Commonly used for initial PK/PD studies and to establish dose-response relationships.
-
Non-Human Primates (NHPs): Utilized for later-stage preclinical development due to their closer physiological similarity to humans.
Protocol 4: In Vivo Pharmacodynamic Study
Objective: To evaluate the in vivo efficacy of the Tri-GalNAc-drug conjugate by measuring target gene or protein reduction in the liver.
Methodology:
-
Animal Dosing:
-
Administer the Tri-GalNAc-drug conjugate to the animals via a clinically relevant route, typically subcutaneous (SC) injection.
-
Include a vehicle control group and a group treated with the unconjugated drug.
-
Use multiple dose levels to establish a dose-response relationship.
-
-
Sample Collection:
-
At predetermined time points, collect blood samples for PK analysis.
-
At the end of the study, euthanize the animals and harvest the liver and other relevant tissues.
-
-
Endpoint Analysis:
-
Liver Tissue:
-
For oligonucleotide conjugates, extract RNA and perform qRT-PCR to measure target mRNA levels.
-
For protein-targeting conjugates, prepare tissue lysates and perform Western blotting or ELISA to quantify target protein levels.
-
-
Blood/Serum:
-
Analyze drug concentration in plasma/serum using methods like LC-MS to determine the PK profile.
-
If the target protein is secreted, measure its levels in the serum as a surrogate for liver target engagement.
-
-
-
Data Analysis:
-
Calculate the percentage of target reduction in the liver compared to the vehicle-treated group.
-
Determine the ED50 (median effective dose) of the conjugate.
-
Correlate the PK profile with the PD response to understand the exposure-response relationship.
-
ASGPR-mediated uptake and intracellular trafficking.
Table 3: Representative In Vivo Pharmacodynamic Data (Rodent Model)
| Treatment Group | Dose (mg/kg, SC) | Liver Target mRNA Reduction (%) | Serum Target Protein Reduction (%) |
| Vehicle | - | 0 | 0 |
| Unconjugated siRNA | 30 | 25 | 15 |
| Tri-GalNAc-siRNA | 1 | 50 | 45 |
| Tri-GalNAc-siRNA | 3 | 85 | 80 |
| Tri-GalNAc-siRNA | 10 | >95 | >90 |
Safety and Tolerability Assessment
Evaluating the safety profile of Tri-GalNAc-drug conjugates is a critical component of preclinical development.
Protocol 5: Hepatotoxicity Assessment
Objective: To assess the potential for liver toxicity following administration of the Tri-GalNAc-drug conjugate.
Methodology:
-
In Vivo Study Design:
-
Utilize a rodent model, often at doses exceeding the anticipated therapeutic range.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dosing.
-
At the end of the study, perform a full necropsy and collect liver tissue for histopathological analysis.
-
-
Analysis:
-
Serum Chemistry: Measure levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Formalin-fix and paraffin-embed liver tissue sections. Stain with hematoxylin and eosin (H&E) and have a qualified pathologist evaluate for signs of liver injury (e.g., necrosis, inflammation, steatosis).
-
-
Data Analysis:
-
Compare serum enzyme levels and histopathological findings between treated and control groups.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of Tri-GalNAc-drug conjugates. By systematically assessing conjugate characteristics, in vitro and in vivo efficacy, and safety, researchers can effectively advance promising candidates through the drug development pipeline. The high affinity of the Tri-GalNAc ligand for the hepatocyte-specific ASGPR offers a powerful platform for liver-targeted therapies, and rigorous evaluation is key to realizing its full therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tri-GalNAc(OAc)3
Welcome to the technical support center for the synthesis of Tri-GalNAc(OAc)3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the yield and purity of your synthesis. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a triantennary N-acetylgalactosamine derivative with acetate protecting groups. It serves as a crucial building block for synthesizing ligands that target the asialoglycoprotein receptor (ASGPR) on hepatocytes with high affinity.[1][2] This specificity is leveraged for the targeted delivery of therapeutics, such as siRNAs and antisense oligonucleotides, to the liver.[1][2]
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges include achieving high yields, ensuring stereoselectivity of the glycosidic bonds, and managing the steric hindrance of the bulky triantennary structure.[3] Common issues that lead to low yields are incomplete reactions, side reactions like hydrolysis of the glycosyl donor, and difficulties in purification.
Q3: What is a "pot-economy" approach and how can it benefit my synthesis?
A3: A "pot-economy" or one-pot synthesis is a strategy where multiple reaction steps are carried out in the same reaction vessel. This approach can significantly improve efficiency by reducing the number of purification steps, minimizing reagent waste, and saving time. For Tri-GalNAc synthesis, a pot-economy method has been reported to achieve a total yield of 61%.
Q4: How do I choose between a solid-phase and a solution-phase synthesis strategy?
A4: The choice depends on your specific needs. Solution-phase synthesis, particularly with pentafluorophenyl (PFP) ester coupling, generally results in higher yields and purity but requires more extensive purification and longer production times. Solid-phase synthesis using a phosphoramidite approach is more expedient and amenable to automation but may result in lower yields and purity.
Q5: Why is moisture control critical in this synthesis?
A5: Glycosylation reactions are highly sensitive to moisture. Any residual water can hydrolyze the activated glycosyl donor, rendering it inactive and significantly reducing the overall yield of the reaction. The use of molecular sieves and anhydrous solvents is essential to mitigate this issue.
Troubleshooting Guide
Issue 1: Consistently Low Yield of the Final Product
Question: My overall yield for the this compound synthesis is consistently low. What are the potential causes and how can I address them?
Answer: Low yields can stem from several factors throughout the multi-step synthesis. Here's a breakdown of potential causes and solutions:
-
Inefficient Glycosylation: The formation of the glycosidic bonds is a critical step.
-
Poor Activation of Glycosyl Donor: Ensure your activating agent (e.g., Lewis acid) is fresh and used in the correct stoichiometric amount. The choice of activator can dramatically impact yield.
-
Moisture in the Reaction: As mentioned in the FAQs, strictly anhydrous conditions are crucial. Dry your glassware thoroughly, use anhydrous solvents, and add 4Å molecular sieves to the reaction mixture.
-
Suboptimal Reaction Temperature: Glycosylation reactions can be very temperature-sensitive. It is recommended to maintain a single, controlled reaction temperature rather than gradually increasing it. For reactions requiring higher stereoselectivity (a more SN2-like mechanism), conducting them at the lowest practical temperature is advisable.
-
-
Side Reactions:
-
Hydrolysis of the Glycosyl Donor: This is primarily caused by moisture (see above).
-
Donor Self-Condensation: A highly reactive glycosyl donor may react with itself if the acceptor is not sufficiently reactive. Consider adjusting the rate of addition of the donor or using a less reactive donor.
-
-
Steric Hindrance: The triantennary core is sterically demanding, which can hinder the approach of the glycosylating agent.
-
Scaffold Choice: The scaffold used to create the trivalent structure can influence steric hindrance. Scaffolds based on nitromethanetrispropionic acid or lysine have been used successfully.
-
Linker Length: The length of the linker arm between the scaffold and the GalNAc units can be adjusted to reduce steric hindrance.
-
-
Purification Losses: Each purification step can contribute to a loss of product.
-
Optimize Chromatography: Carefully select your column and eluent system to achieve good separation without excessive product loss. Flash chromatography is often used for the final purification step.
-
Consider a "Pot-Economy" Approach: To minimize purification steps, a one-pot synthesis strategy can be highly effective.
-
Issue 2: Incomplete Reaction or Presence of Starting Material
Question: My reaction doesn't go to completion, and I observe a significant amount of unreacted starting material by TLC or LC-MS. What should I do?
Answer: Incomplete reactions are a common problem. Here are some troubleshooting steps:
-
Check Reagent Purity and Activity:
-
Glycosyl Donor/Acceptor: Ensure the purity of your starting materials. Impurities can inhibit the reaction.
-
Activator/Catalyst: The activity of the activator or catalyst is critical. Use freshly opened or properly stored reagents. Some catalysts, like certain rare earth metal triflates, have been shown to be effective for GalNAc glycosylation.
-
-
Reaction Conditions:
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some glycosylation reactions may require several hours to reach completion.
-
Temperature: If the reaction is sluggish at a lower temperature, a carefully controlled increase in temperature might be necessary. However, be aware that this can sometimes lead to the formation of side products.
-
-
Stoichiometry:
-
Excess of One Reagent: Using a slight excess of the glycosyl donor is a common strategy to drive the reaction to completion. Experiment with different ratios to find the optimum for your specific system.
-
Issue 3: Formation of Multiple Products or Isomers
Question: I am observing multiple spots on my TLC plate that are not starting material, suggesting the formation of side products or anomers. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products points to issues with reaction selectivity.
-
Stereoselectivity (α vs. β anomers):
-
Solvent Choice: The solvent can have a significant impact on stereoselectivity. Ethereal solvents may favor the formation of 1,2-cis glycosides. Nitrile solvents can also participate in the reaction and should be used with caution unless their effects are desired.
-
Protecting Groups: The choice of protecting groups on the glycosyl donor can influence the stereochemical outcome.
-
Catalyst: Different catalysts can favor the formation of different anomers. For example, in the synthesis of GalNAc glycosides, Hf(OTf)4 and Sc(OTf)3 have been used to selectively obtain α- and β-glycosides, respectively.
-
-
Other Side Products:
-
Rearrangement and Elimination: Depending on the reaction conditions, side products from rearrangement or elimination (e.g., glycal formation) can occur. Adjusting the temperature or using a different activator might minimize these side reactions.
-
Protecting Group Instability: Ensure that all protecting groups on your donor and acceptor are stable under the reaction conditions. Unintended deprotection can lead to a mixture of products.
-
Data Presentation
Table 1: Comparison of Solution-Phase vs. Solid-Phase Synthesis for Tri-GalNAc Conjugation
| Feature | Solution-Phase (PFP Ester Coupling) | Solid-Phase (Phosphoramidite Coupling) | Reference |
| Yield | Higher | Lower | |
| Purity | Slightly Higher | Lower | |
| Production Time | Longer | More Expedient | |
| Unit Operations | Requires several additional steps | Fewer steps, amenable to automation |
Table 2: Impact of Phosphoramidite Equivalents on Coupling Efficiency in Solid-Phase Synthesis
| Entry | Phosphoramidite Equivalents | Recirculation Time (min) | Temperature (°C) | Coupling Efficiency (%) | Reference |
| 1 | 1.75 | 15.0 | 19 | 80 | |
| 2 | 1.75 | 15.0 | 25 | 83 | |
| 3 | 1.75 | 15.0 | 30 | 85 | |
| 4 | 1.75 | 30.0 | 30 | 90 |
Experimental Protocols
Pot-Economy Synthesis of a Tri-GalNAc Core Structure
This protocol is adapted from a reported pot-economy method for synthesizing a triantennary GalNAc ligand. This procedure is provided as a representative example and may require optimization for your specific needs.
Materials:
-
Tri-functional core acid (e.g., nitromethanetrispropionic acid)
-
Carbonyldiimidazole (CDI)
-
tert-butyl(3-aminopropyl)carbamate
-
Trifluoroacetic acid (TFA)
-
GalNAc acid chloride (prepared from acetylated GalNAc acid)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et3N)
-
4Å Molecular Sieves
Procedure:
Pot 1: Amine Coupling and Deprotection
-
To a solution of the tri-functional core acid (1 equivalent) in anhydrous DCM, add CDI (1 equivalent). Stir the mixture for 1 hour at room temperature under an inert atmosphere.
-
Add tert-butyl(3-aminopropyl)carbamate (1 equivalent) to the reaction mixture and continue stirring for 8 hours. Monitor the reaction progress by TLC.
-
Once the coupling is complete, add TFA (5 equivalents) to the solution and stir for 24 hours to cleave the Boc protecting groups.
-
Evaporate the reaction mixture under reduced pressure to remove excess TFA.
Pot 2: Acylation with GalNAc Acid Chloride
-
Dissolve the residue from Pot 1 in anhydrous DCM.
-
In a separate flask, prepare the GalNAc acid chloride by reacting acetylated GalNAc acid (3 equivalents) with oxalyl chloride (3 equivalents) and Et3N (3 equivalents) in DCM.
-
Add the freshly prepared GalNAc acid chloride solution dropwise to the solution from step 1.
-
Stir the reaction mixture for an additional 5 hours at room temperature.
-
Concentrate the solution in vacuo.
Work-up and Purification:
-
Pour the reaction mixture into water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired this compound product.
Note: This is a generalized protocol. The specific quantities of reagents and reaction volumes should be calculated based on the starting scale of your synthesis.
Visualizations
Caption: A pot-economy workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Stability Issues with Tri-GalNAc Conjugated Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Tri-GalNAc conjugated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in Tri-GalNAc conjugated molecules?
A1: The primary sources of instability for Tri-GalNAc conjugated molecules, particularly oligonucleotides like siRNA and ASOs, are enzymatic degradation and chemical instability of the linker. Nuclease-mediated degradation, especially by 5'-exonucleases found in endo-lysosomal compartments, is a significant challenge. Additionally, the natural β-O-glycosidic linkage of the GalNAc ligand can be cleaved by glycosidases.[1][2][3][4]
Q2: How do chemical modifications to the oligonucleotide backbone improve stability?
A2: Chemical modifications are crucial for protecting the oligonucleotide from nuclease degradation. The introduction of phosphorothioate (PS) linkages at the 5'-end of both the sense and antisense strands of an siRNA significantly enhances metabolic stability.[1] Other modifications such as 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and locked nucleic acid (LNA) also increase resistance to nucleases.
Q3: What is the importance of linker chemistry in the stability of Tri-GalNAc conjugates?
A3: The linker connecting the Tri-GalNAc ligand to the oligonucleotide plays a critical role in the overall stability and efficacy of the conjugate. For many therapeutic applications, a stable linker is essential to ensure the conjugate remains intact until it reaches the target tissue and is taken up by the cells. However, in some drug delivery contexts, pH-sensitive or enzymatically cleavable linkers are designed to release a payload under specific conditions. Research has also focused on developing metabolically stable anomeric linkages (e.g., S-, C-, and N-glycosides) to resist cleavage by glycosidases.
Q4: How does the stability of a Tri-GalNAc conjugate affect its in vivo performance?
A4: Enhanced metabolic stability of Tri-GalNAc conjugates directly correlates with improved in vivo performance. Increased stability leads to greater exposure in the target tissue, such as the liver, resulting in more potent and durable gene silencing effects. The ability of the conjugate to remain intact within the acidic and nuclease-rich environment of endosomes and lysosomes is critical for its long-term activity.
Troubleshooting Guides
Issue 1: Rapid Degradation of Conjugate in In Vitro Assays
Symptoms:
-
Disappearance or significant reduction of the full-length conjugate peak in HPLC analysis after incubation in plasma, serum, or cell lysates.
-
Low or no biological activity (e.g., gene silencing) in cell-based assays.
Possible Causes:
-
Nuclease contamination in assay reagents.
-
Inherent susceptibility of the oligonucleotide to nucleases.
-
Instability of the linker under assay conditions.
Solutions:
-
Optimize Oligonucleotide Design:
-
Incorporate 5'-phosphorothioate (PS) linkages on both strands of the siRNA.
-
Consider using nuclease-resistant modifications like 2'-OMe, 2'-F, or LNA.
-
-
Evaluate Linker Stability:
-
If using a custom linker, verify its stability in the relevant biological matrix.
-
For pH-sensitive linkers, ensure the assay buffer pH is appropriate.
-
-
Control for Nuclease Contamination:
-
Use nuclease-free water and reagents.
-
Incorporate an RNase inhibitor in the assay where appropriate.
-
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Stability
Symptoms:
-
The conjugate is stable in in vitro assays (e.g., plasma stability) but shows low target engagement or gene silencing in animal models.
Possible Causes:
-
Inefficient release from the endo-lysosomal pathway.
-
Degradation within the endo-lysosomal compartment.
-
Suboptimal pharmacokinetic properties.
Solutions:
-
Enhance Endo-lysosomal Stability:
-
Increased chemical modifications on the oligonucleotide can improve survival in the harsh environment of the lysosome.
-
-
Modify Linker for Optimal Release:
-
While stable linkers are generally preferred, the linker's properties can influence release. For some applications, a cleavable linker might be necessary for the oligonucleotide to become active.
-
-
Assess Pharmacokinetics:
-
Analyze the concentration of the full-length conjugate in the target tissue over time to understand its distribution and clearance.
-
Data Presentation
Table 1: Impact of 5'-Stabilization on In Vivo Efficacy of a TTR-siRNA Conjugate
| Conjugate | 5'-Modifications | ED50 (mg/kg) in Mice |
| siTTR-1 | Standard | ~5 |
| siTTR-2 | Two additional 5'-PS linkages per strand | ~1 |
Data summarized from Nair, J. K. et al. (2017).
Table 2: In Vitro Stability of TTR-siRNA Conjugates after 24h Incubation
| Biological Matrix | siTTR-1 (% Full-length) | siTTR-2 (% Full-length) |
| Cynomolgus Plasma | >95% | >95% |
| Rat Liver Cytosol | >95% | >95% |
| Rat Liver Trisosomes | ~20% | >95% |
Data summarized from Nair, J. K. et al. (2017).
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To assess the stability of a Tri-GalNAc conjugated oligonucleotide in a biological matrix.
Materials:
-
Tri-GalNAc conjugated oligonucleotide
-
Biological matrix (e.g., rat plasma, rat liver cytosol, rat liver tritosomes)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
HPLC system with an appropriate column (e.g., ion-exchange)
Procedure:
-
Prepare a solution of the Tri-GalNAc conjugate in PBS at a concentration of 0.1 mg/mL.
-
Add the conjugate solution to the biological matrix.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture.
-
Immediately quench the enzymatic activity (e.g., by adding a strong chaotropic agent or by flash freezing).
-
Analyze the samples by HPLC to determine the percentage of the remaining full-length conjugate.
Protocol 2: In Vivo Stability and Efficacy Assessment in Mice
Objective: To evaluate the liver exposure, efficacy, and duration of action of a Tri-GalNAc conjugated siRNA.
Materials:
-
Tri-GalNAc conjugated siRNA
-
C57BL/6 mice
-
PBS for injection
-
Tools for subcutaneous administration
-
Tissue homogenization equipment
-
LC-MS system for bioanalysis
-
qRT-PCR system for gene expression analysis
Procedure:
-
Administer a single subcutaneous dose of the Tri-GalNAc-siRNA conjugate to mice.
-
At predetermined time points (e.g., 2, 8, 24 hours, and several days post-dose), collect blood and liver tissue samples.
-
For Pharmacokinetics:
-
Homogenize the liver tissue.
-
Extract the oligonucleotide from the liver homogenate.
-
Quantify the concentration of the full-length conjugate using a validated LC-MS method.
-
-
For Pharmacodynamics:
-
Extract total RNA from a portion of the liver tissue.
-
Perform qRT-PCR to measure the mRNA levels of the target gene.
-
Normalize the target gene expression to a housekeeping gene.
-
Calculate the percentage of target gene knockdown relative to a control group treated with PBS.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability and efficacy of Tri-GalNAc conjugates.
Caption: Cellular uptake and mechanism of action for Tri-GalNAc-siRNA conjugates.
References
- 1. Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 3. Metabolically Stable Anomeric Linkages Containing GalNAc-siRNA Conjugates: An Interplay among ASGPR, Glycosidase, and RISC Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolically stable anomeric linkages containing GalNAc-siRNA conjugates: An interplay among ASGPR, glycosidase, and RISC pathways - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Optimizing Tri-GalNAc siRNA Conjugates
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the linker length in Tri-GalNAc siRNA conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a Tri-GalNAc siRNA conjugate?
The linker in a Tri-GalNAc siRNA conjugate is a crucial component that connects the targeting ligand (Tri-GalNAc) to the siRNA cargo. Its primary functions are to ensure the conjugate remains stable in circulation, to provide the optimal spatial arrangement for the Tri-GalNAc moiety to bind effectively to the asialoglycoprotein receptor (ASGPR) on hepatocytes, and to facilitate the subsequent endosomal escape and release of the siRNA into the cytoplasm to engage with the RNA-induced silencing complex (RISC).
Q2: How does the length and composition of the linker impact the conjugate's efficacy?
The length and chemical nature of the linker significantly influence the conjugate's overall performance. A linker that is too short may cause steric hindrance, preventing the Tri-GalNAc ligand from properly docking with the ASGPR. Conversely, an excessively long linker might lead to instability or unfavorable pharmacokinetic properties. The optimal linker length strikes a balance that facilitates strong receptor binding, efficient internalization, and successful release of the siRNA. The composition, whether it includes elements like polyethylene glycol (PEG) chains or cleavable moieties, also affects solubility, stability, and the release mechanism of the siRNA.
Q3: What are the most common types of linkers used in these conjugates?
A variety of linkers have been explored, with the most common being short, flexible chains. A widely used and effective linker is a tri-antennary structure where each GalNAc moiety is attached via a C6 alkyl chain. Another successful design involves a PEG spacer, which can enhance solubility and modify the pharmacokinetic profile of the conjugate. The choice of linker often depends on the specific siRNA sequence and the desired therapeutic application.
Q4: What are the critical parameters to evaluate when optimizing linker length?
When optimizing the linker length, several key parameters should be assessed to determine the most effective design. These include:
-
In Vitro Gene Silencing Potency (IC50): This is a primary measure of the conjugate's effectiveness at reducing the expression of the target gene in a cellular model, typically primary hepatocytes.
-
Serum Stability: The conjugate must be stable enough to travel through the bloodstream to the liver. Assays measuring the integrity of the conjugate over time in the presence of serum are essential.
-
In Vivo Efficacy: The ultimate test is the conjugate's ability to silence the target gene in an animal model, which provides insights into its overall delivery efficiency and biological activity.
-
Pharmacokinetics and Biodistribution: Understanding how the linker affects the absorption, distribution, metabolism, and excretion (ADME) of the conjugate is crucial for clinical translation.
Troubleshooting Guide
Problem: My Tri-GalNAc siRNA conjugate shows low gene silencing activity in vitro.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | The linker may be too short, causing steric hindrance, or too long, leading to inefficient uptake. Synthesize and test a series of conjugates with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) to identify the optimal spacing for receptor binding. |
| Inefficient Endosomal Escape | The siRNA may be successfully internalized but remains trapped in endosomes. Consider incorporating an endosomolytic peptide or a pH-sensitive cleavable linker to enhance the release of the siRNA into the cytoplasm. |
| Poor siRNA Design | The siRNA sequence itself may have low intrinsic activity. Verify the potency of the unconjugated siRNA to ensure it is not the limiting factor. Redesign the siRNA sequence if necessary. |
| Low ASGPR Expression in Cell Line | The cell line used for testing may not express sufficient levels of the ASGPR. Confirm receptor expression using qPCR or Western blot, or switch to primary hepatocytes which typically have high ASGPR expression. |
Problem: The conjugate demonstrates poor stability in serum.
| Possible Cause | Suggested Solution |
| Nuclease Degradation | The siRNA component is being degraded by nucleases present in the serum. Introduce chemical modifications to the siRNA backbone, such as phosphorothioate linkages or 2'-O-methyl modifications, to increase resistance to nuclease activity. |
| Linker Instability | The chemical bonds within the linker may be unstable in a biological environment. Redesign the linker using more stable chemical structures. Avoid using linkers with bonds that are known to be susceptible to enzymatic cleavage unless this is a desired feature for siRNA release. |
Quantitative Data Summary
The selection of an appropriate linker is critical for the potency of the conjugate. The following table summarizes in vitro gene silencing data for conjugates with different linker designs targeting the same gene in mouse hepatocytes.
| Linker Type | Linker Length/Composition | IC50 (nM) |
| C6 Alkyl Chain | Tri-antennary C6 | 0.5 |
| Short PEG | PEG4 | 1.2 |
| Long PEG | PEG12 | 3.5 |
| Cleavable Linker | Disulfide-based | 0.8 |
Data is representative and compiled for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Gene Silencing Potency Assay
-
Cell Culture: Plate primary mouse hepatocytes in collagen-coated 96-well plates at a density of 20,000 cells per well. Allow the cells to attach for 24 hours.
-
Conjugate Preparation: Prepare a series of dilutions of the Tri-GalNAc siRNA conjugates in serum-free medium, ranging from 0.01 nM to 100 nM.
-
Cell Treatment: Aspirate the medium from the cells and add the conjugate dilutions. Incubate for 24 hours at 37°C and 5% CO2.
-
RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Gene Expression Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the percentage of gene silencing for each concentration relative to a control (e.g., untreated cells or cells treated with a non-targeting control siRNA). Plot the dose-response curve and determine the IC50 value.
Protocol 2: Serum Stability Assay
-
Incubation: Incubate the Tri-GalNAc siRNA conjugate at a final concentration of 10 µM in 90% mouse serum at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Sample Quenching: Immediately quench the degradation process by adding EDTA and storing the samples at -80°C.
-
Analysis: Analyze the integrity of the conjugate at each time point using gel electrophoresis (e.g., PAGE) or liquid chromatography-mass spectrometry (LC-MS) to visualize and quantify the amount of intact conjugate remaining.
-
Half-Life Calculation: Determine the percentage of intact conjugate over time and calculate the half-life (t1/2) in serum.
Visualizations
Caption: Workflow for optimizing linker length in Tri-GalNAc siRNA conjugates.
Caption: ASGPR-mediated uptake and gene silencing pathway.
Caption: Relationship between linker properties and conjugate performance.
Technical Support Center: Tri-GalNAc Construct Uptake Efficiency
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low uptake efficiency of Tri-GalNAc constructs in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Tri-GalNAc construct shows very low uptake in my target cells. What are the most common causes?
Low uptake efficiency is typically rooted in one of three areas: issues with the cells , problems with the Tri-GalNAc construct itself, or suboptimal experimental conditions . A systematic approach is the best way to identify the root cause.
Q2: How do I know if my cells are the problem?
The uptake of Tri-GalNAc constructs is almost exclusively mediated by the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[1][2]
-
Confirm ASGPR Expression: The primary reason for low uptake is often low or absent ASGPR expression on your chosen cell line. Not all liver-derived cell lines express high levels of ASGPR. For instance, HepG2 cells are known to have high ASGPR expression, whereas other lines like HepAD38 and Huh-5-2 have significantly lower receptor densities.[3]
-
Cell Health and Culture Conditions: The expression of surface receptors can be influenced by cell health, passage number, and confluency. Over-passaged or unhealthy cells may downregulate receptor expression. Ensure cells are healthy, within a low passage number, and seeded at an optimal density.
-
Viral Infections: Certain viral infections, such as hepatitis B (HBV), can alter the expression levels of ASGPR subunits.[4][5]
ASGPR Expression Levels in Common Cell Lines
| Cell Line | ASGPR Expression Level | Suitability for Uptake Assays | Reference |
|---|---|---|---|
| HepG2 | High | Excellent | |
| Primary Hepatocytes | Very High | Excellent (Gold Standard) | |
| HepAD38 | Low | Poor | |
| Huh-5-2 | Very Low | Not Recommended | |
| MCF-7 | Moderate to Low | Variable | |
| A549 | Low | Poor |
| L02 | Very Low | Not Recommended | |
Q3: How can I verify that my Tri-GalNAc construct is functional?
Issues with the construct's integrity, purity, or conjugation can prevent effective binding to ASGPR.
-
Quality Control (QC): Ensure the construct has been properly synthesized and purified. Confirm the integrity of the oligonucleotide or payload and the successful conjugation of the Tri-GalNAc moiety.
-
Proper Storage: Store the construct according to the manufacturer's recommendations to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Ligand Configuration: The trivalent structure of GalNAc is crucial for high-affinity binding to ASGPR. The spacing and arrangement of the sugar moieties are optimized for engaging the receptor subunits. Improper synthesis can lead to suboptimal configurations with reduced affinity.
Q4: Which experimental parameters should I optimize?
Suboptimal assay conditions can mimic a true low-uptake scenario.
-
Concentration and Incubation Time: The uptake is both concentration- and time-dependent. If the concentration is too low or the incubation time is too short, the signal may be below the detection limit. Run a dose-response and time-course experiment to determine optimal conditions.
-
Temperature: ASGPR-mediated endocytosis is an active process that is temperature-dependent. Experiments are typically performed at 37°C. Low temperatures (e.g., 4°C or 16°C) will permit binding but inhibit internalization.
-
Competing Ligands: Components in the cell culture media could potentially compete for binding to ASGPR. If possible, conduct uptake experiments in serum-free or reduced-serum media.
Recommended Starting Parameters for In Vitro Uptake Assays
| Parameter | Recommended Range | Notes |
|---|---|---|
| Construct Concentration | 10 nM - 5 µM | Optimal concentration is payload-dependent. Start with a dose-response curve. |
| Incubation Time | 1 - 24 hours | A time-course experiment is recommended. Significant uptake can often be seen within 4 hours. |
| Temperature | 37°C | Required for active endocytosis. Use 4°C as a negative control for internalization. |
| Cell Confluency | 70-80% | Avoid overly confluent or sparse cultures, as this can affect receptor expression. |
Troubleshooting Workflow
If you are experiencing low uptake, follow this systematic workflow to diagnose the issue.
Key Experimental Protocols
Protocol 1: Standard Uptake Assay using Flow Cytometry
This protocol is for quantifying the uptake of a fluorescently-labeled Tri-GalNAc construct.
-
Cell Seeding: Seed ASGPR-positive cells (e.g., HepG2) in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation: On the day of the experiment, aspirate the culture medium. Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Incubation: Add fresh, pre-warmed medium containing the desired concentration of your fluorescently-labeled Tri-GalNAc construct. For a negative control, incubate a set of cells with medium only. For an internalization control, incubate a set of cells at 4°C.
-
Uptake: Incubate the plate at 37°C in a CO2 incubator for the desired amount of time (e.g., 4 hours).
-
Wash: Aspirate the medium containing the construct. Wash the cells three times with cold PBS to remove any unbound construct.
-
Cell Detachment: Add trypsin to each well and incubate at 37°C until cells detach. Neutralize the trypsin with complete medium.
-
Flow Cytometry: Transfer the cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. The percentage of fluorescent cells and the mean fluorescence intensity (MFI) can be used to quantify uptake.
Protocol 2: Competition Assay to Confirm ASGPR-Mediated Uptake
This assay confirms that the uptake of your construct is specifically mediated by ASGPR. The principle is to saturate the receptor with an excess of a known, unlabeled ligand (e.g., free N-acetylgalactosamine or asialofetuin), which should reduce the uptake of your labeled construct.
-
Follow Steps 1-2 from the Standard Uptake Assay protocol.
-
Pre-incubation: To one set of wells (the competition group), add medium containing a high concentration of a competing ligand (e.g., 50 mM N-acetylgalactosamine). Incubate for 30-60 minutes at 37°C.
-
Co-incubation: To the competition wells, add your fluorescently-labeled Tri-GalNAc construct without washing out the competitor. To the control wells, add only the fluorescent construct.
-
Proceed with Steps 4-7 from the Standard Uptake Assay protocol.
-
Analysis: A significant reduction in fluorescence intensity in the competition group compared to the control group confirms that uptake is ASGPR-specific.
ASGPR-Mediated Endocytosis Pathway
Understanding the uptake mechanism is key to troubleshooting. The Tri-GalNAc ligand binds to the ASGPR on the hepatocyte surface. This binding triggers the internalization of the receptor-ligand complex into the cell through clathrin-mediated endocytosis. Inside the cell, the complex is trafficked to early endosomes. As the endosome acidifies, the lower pH causes the ligand to dissociate from the receptor. The ASGPR is then recycled back to the cell surface for further rounds of uptake, while the Tri-GalNAc construct is trafficked to lysosomes for degradation.
References
- 1. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A New Splice Variant of the Major Subunit of Human Asialoglycoprotein Receptor Encodes a Secreted Form in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of GalNAc-siRNA Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during the development and application of GalNAc-siRNA therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects in GalNAc-siRNA therapies?
A1: The primary mechanism for off-target effects of GalNAc-siRNAs is unintended gene silencing through a microRNA (miRNA)-like mechanism.[1][2][3][4] This occurs when the "seed region" (nucleotides 2-8) of the siRNA guide strand has partial complementarity to the 3' untranslated region (3'-UTR) of unintended messenger RNA (mRNA) transcripts.[1] This binding to off-target mRNAs can lead to their degradation or translational repression, causing unintended biological consequences and potential toxicity. Additionally, off-target effects can arise from the sense (passenger) strand if it is inadvertently loaded into the RNA-induced silencing complex (RISC).
Q2: How can I computationally assess the risk of off-target effects for my siRNA sequence?
A2: You can use computational tools to predict potential off-target effects during the siRNA design phase. Bioinformatics algorithms like BLAST and Smith-Waterman can be used to screen siRNA candidates for sequence homology against the entire transcriptome. It is crucial to specifically check for complementarity between the siRNA seed region and the 3'-UTRs of all known genes. However, it's important to note that these in silico methods are not fully predictive and experimental validation is essential.
Q3: What are the most effective chemical modifications to reduce off-target effects?
A3: Chemical modifications, particularly within the seed region of the guide strand, are a highly effective strategy. These modifications are designed to destabilize the binding between the siRNA and partially complementary off-target transcripts without affecting on-target activity. Some of the most well-documented modifications include:
-
2'-O-methyl (2'-OMe) modifications: Particularly at position 2 of the guide strand, these have been shown to significantly reduce off-target silencing.
-
Unlocked Nucleic Acid (UNA): Incorporation of UNA at specific positions, such as position 7 of the antisense strand, can dramatically reduce off-target effects.
-
Glycol Nucleic Acid (GNA): A single GNA substitution in the seed region can substantially reduce seed-mediated off-target binding.
-
2'-5'-RNA modifications: These have also been demonstrated to mitigate off-target effects.
-
2'-formamidonucleoside modifications: A recent development that has shown high efficiency in suppressing off-target effects.
Q4: Can pooling multiple siRNAs help reduce off-target effects?
A4: Yes, pooling multiple siRNAs that target different regions of the same mRNA is an effective strategy. This approach lowers the effective concentration of any individual siRNA, thereby reducing the impact of sequence-specific off-target effects. Studies suggest that high-complexity pools, containing 15 or more different siRNAs, are more effective at eliminating strong off-target effects compared to low-complexity pools of 3-4 siRNAs.
Troubleshooting Guides
Problem 1: Significant off-target gene downregulation observed in microarray or RNA-seq data.
Possible Cause: The siRNA sequence has significant seed region complementarity to numerous off-target transcripts.
Solutions:
-
Redesign the siRNA:
-
Use computational tools to perform a more stringent off-target analysis for the seed region.
-
Select a new target site on the mRNA that has a seed region with minimal homology to other genes.
-
-
Incorporate Chemical Modifications:
-
Synthesize the siRNA with a 2'-O-methyl modification at position 2 of the guide strand. This has been shown to reduce off-target silencing by an average of 66%.
-
Consider other destabilizing modifications like UNA or GNA in the seed region.
-
-
Use a Pooling Strategy:
-
Combine your primary siRNA with a pool of other validated siRNAs targeting the same gene.
-
If possible, use a high-complexity pool of at least 15 siRNAs to minimize the off-target signature of any single siRNA.
-
-
Titrate siRNA Concentration:
-
Determine the lowest possible concentration of the GalNAc-siRNA that still provides sufficient on-target knockdown. Lowering the concentration can reduce the magnitude of off-target effects.
-
Problem 2: Inconsistent phenotypic results using different siRNAs for the same target gene.
Possible Cause: The observed phenotype may be a result of an off-target effect from one of the siRNAs rather than the on-target knockdown.
Solutions:
-
Validate with Multiple siRNAs:
-
Always use at least two or more different siRNAs targeting different regions of the same mRNA to confirm that the observed phenotype is consistent.
-
-
Perform Rescue Experiments:
-
After knockdown, introduce a version of the target gene that is resistant to the siRNA (e.g., by silent mutations in the siRNA binding site). If the phenotype is rescued, it confirms that it was due to the on-target effect.
-
-
Analyze Off-Target Profiles:
-
For each siRNA, perform a global gene expression analysis (microarray or RNA-seq) to identify their respective off-target signatures. This can help identify if a specific siRNA is causing a misleading phenotype through off-target gene regulation.
-
Quantitative Data Summary
| Strategy for Reducing Off-Target Effects | Key Quantitative Finding | Reference(s) |
| Chemical Modification (2'-O-methyl) | Reduced silencing of off-target transcripts by an average of 66%. | |
| siRNA Pooling | Pools of 15 or more siRNAs were required to eliminate strong off-target effects to the MAD2 gene in a reporter assay. |
Experimental Protocols
Protocol 1: Validation of Off-Target Effects using Luciferase Reporter Assay
This protocol allows for the validation of a predicted off-target interaction between an siRNA and the 3'-UTR of a specific gene.
Methodology:
-
Vector Construction:
-
Clone the 3'-UTR of the putative off-target gene downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable expression vector.
-
As a control, create a mutant version of the 3'-UTR vector where the seed-matching region is altered by site-directed mutagenesis.
-
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a relevant cell line) in a 96-well plate.
-
Co-transfect the cells with:
-
The luciferase reporter vector (either wild-type or mutant 3'-UTR).
-
A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
The GalNAc-siRNA of interest or a negative control siRNA.
-
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
A significant decrease in normalized luciferase activity in cells treated with the siRNA and the wild-type 3'-UTR vector compared to the control siRNA and the mutant vector indicates a direct off-target interaction.
-
Protocol 2: Global Off-Target Profiling using RNA-Sequencing
This protocol provides a transcriptome-wide view of the effects of an siRNA.
Methodology:
-
Cell Treatment:
-
Treat the target cells (e.g., primary hepatocytes) with the GalNAc-siRNA or a non-targeting control siRNA at the desired concentration.
-
Include an untreated control group.
-
Use at least three biological replicates for each condition.
-
-
RNA Extraction and Quality Control:
-
After a specified time point (e.g., 24, 48, or 72 hours), harvest the cells and extract total RNA using a standard protocol.
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the siRNA-treated group compared to the control group.
-
Use bioinformatics tools to search for the presence of seed-matching sites in the 3'-UTRs of the downregulated genes to identify potential off-targets.
-
Visualizations
Caption: Mechanism of miRNA-like off-target effects of GalNAc-siRNA.
Caption: A logical workflow for designing and validating siRNAs with reduced off-target effects.
References
Technical Support Center: Enhancing Endosomal Escape of Tri-GalNAc Delivered siRNA
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address a critical bottleneck in siRNA therapeutics: the endosomal escape of Tri-GalNAc conjugated siRNA. Efficient delivery to the cytoplasm is paramount for effective gene silencing, and this resource is designed to help you overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the "endosomal escape problem" for Tri-GalNAc-siRNA?
A1: Tri-GalNAc-siRNA conjugates are efficiently taken up by hepatocytes via receptor-mediated endocytosis. However, once inside the cell, they become trapped within membrane-bound vesicles called endosomes. The vast majority, estimated to be around 99%, of these siRNA molecules are trafficked to lysosomes for degradation and never reach the cytoplasm where the RNA-induced silencing complex (RISC) is located.[1][2] This entrapment is the primary rate-limiting step for the therapeutic efficacy of many siRNA platforms.[1][3]
Q2: How can I determine if endosomal escape is the limiting factor in my experiment?
A2: A common indicator is observing high cellular uptake of your fluorescently-labeled siRNA (e.g., punctate intracellular signals) but poor target gene knockdown. This discrepancy strongly suggests that while the siRNA is entering the cell, it is not reaching the cytoplasm. Direct quantification of endosomal escape is necessary for confirmation.
Q3: What are the main categories of strategies to enhance endosomal escape?
A3: Strategies generally fall into three categories:
-
Small Molecules: Compounds like chloroquine or cationic amphiphilic drugs (CADs) can disrupt endosomal membranes.[4]
-
Fusogenic Peptides: Peptides derived from viral proteins (e.g., influenza hemagglutinin HA2) or toxins (e.g., melittin) can destabilize the endosomal membrane, often in a pH-dependent manner.
-
Membrane-Active Polymers: Cationic or pH-responsive polymers can induce endosomal rupture through mechanisms like the "proton sponge" effect.
Q4: Can inhibiting endosomal trafficking pathways improve siRNA efficacy?
A4: Yes. Research has shown that inhibiting the Niemann-Pick C1 (NPC1) protein, which is involved in recycling endosomal contents back to the extracellular medium, can enhance gene silencing. By trapping the siRNA-loaded vesicles inside the cell for longer, the probability of an escape event increases.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause | Suggested Solution & Troubleshooting Steps |
| High uptake of fluorescent siRNA, but minimal or no target mRNA knockdown. | Inefficient Endosomal Escape: The siRNA is trapped in endosomes and being degraded. | 1. Quantify Endosomal Escape: Use an assay like Galectin-9 puncta formation or a split-GFP system to confirm the issue. 2. Co-administer an Endosomolytic Agent: Test a range of concentrations of chloroquine or a fusogenic peptide (e.g., diINF-7) to determine an effective, non-toxic dose. 3. Inhibit Endosomal Recycling: Use a pharmacological inhibitor of NPC1 to increase the intracellular retention time of the siRNA. |
| Significant cytotoxicity observed after using an endosomal escape enhancer. | Concentration-Dependent Toxicity: Many endosomolytic agents can disrupt the plasma membrane or cause off-target effects at high concentrations. | 1. Perform a Dose-Response Curve: Determine the therapeutic window by testing a gradient of enhancer concentrations and measuring both cytotoxicity (e.g., LDH or MTT assay) and knockdown efficiency. 2. Switch Enhancer Class: If a small molecule is toxic, consider a more targeted approach like a GalNAc-conjugated fusogenic peptide, which should have more specificity for hepatocytes. |
| Knockdown efficiency is variable and not reproducible. | Inconsistent Transfection/Delivery: Minor variations in cell density, reagent concentration, or incubation times can lead to variability. | 1. Optimize Transfection Protocol: Use a fluorescently-labeled, non-targeting siRNA to visually optimize and standardize uptake across experiments before proceeding with your active siRNA. 2. Control for Cell Health: Ensure cells are healthy and within a consistent passage number range. 3. Time-Course Experiment: Determine the optimal time point for analysis (e.g., 24, 48, 72 hours) as peak mRNA knockdown and protein reduction may not coincide. |
| mRNA levels decrease, but there is no change in protein level. | High Protein Stability: The target protein may have a long half-life, requiring more time for existing protein to be degraded. | 1. Extend Time Course: Analyze protein levels at later time points (e.g., 72, 96, or 120 hours post-transfection). 2. Confirm mRNA Knockdown: Ensure the decrease in mRNA is significant and sustained over time. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor siRNA knockdown efficiency.
References
- 1. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of RNA Therapeutics: The Great Endosomal Escape! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tri-GalNAc Phosphoramidites
Welcome to the technical support center for the synthesis of Tri-GalNAc phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis of these complex molecules.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of Tri-GalNAc phosphoramidites, offering potential causes and solutions to get your experiments back on track.
Issue 1: Low Coupling Efficiency or Low Overall Yield
Q: My final crude yield is significantly lower than expected, or I'm observing low coupling efficiency at each step. What are the potential causes and how can I troubleshoot this?
A: Low yield is a frequent issue and can often be traced back to suboptimal reaction conditions or reagent quality. Here's a step-by-step guide to diagnosing the problem:
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Key Considerations |
| Presence of Moisture | 1. Verify Solvent Anhydrousness: Use freshly opened, anhydrous acetonitrile (<30 ppm water, preferably <10 ppm).[1] Consider using septum-sealed bottles.[2] 2. Dry Phosphoramidites: Ensure the Tri-GalNAc phosphoramidite and other reagents are rigorously dried before use, as they can be hygroscopic.[1] 3. Use Molecular Sieves: Add 3Å molecular sieves to the dissolved phosphoramidite solution just prior to use to remove any residual moisture.[1][3] 4. Maintain Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (e.g., argon or helium). | Water reacts with the activated phosphoramidite, leading to the formation of the H-phosphonate, which is inactive for coupling. |
| Suboptimal Reagent Concentration or Equivalents | 1. Optimize Phosphoramidite Concentration: A concentration of 0.1 M is often recommended for modified phosphoramidites. 2. Adjust Reagent Equivalents: For bulky phosphoramidites like Tri-GalNAc, increasing the equivalents may be necessary. Experiment with a range to find the optimal ratio. | Insufficient concentration or equivalents of the phosphoramidite can lead to incomplete coupling. |
| Degraded Reagents | 1. Use Fresh Phosphoramidites: Phosphoramidites can degrade over time, even when stored under seemingly ideal conditions. Use fresh batches for critical syntheses. 2. Check Activator Quality: Ensure the activator (e.g., DCI, ETT) is fresh and has not been compromised by exposure to moisture or air. | Degradation of the phosphoramidite or activator will directly reduce the amount of active species available for the coupling reaction. |
| Insufficient Coupling Time | 1. Increase Coupling Time: The steric hindrance of the bulky Tri-GalNAc moiety may require a longer coupling time than standard nucleoside phosphoramidites. Experiment with extending the coupling step. | A longer reaction time can help ensure the coupling reaction goes to completion. |
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows multiple peaks on HPLC or Mass Spectrometry analysis. What are the likely impurities and how can I avoid them?
A: The presence of impurities is a common challenge due to the complexity of the Tri-GalNAc phosphoramidite structure and its sensitivity. Impurities can be broadly categorized as process-related, side-product-related, and degradation products.
Common Impurities and Mitigation Strategies:
| Impurity Type | Description | Prevention and Mitigation |
| n-1 Species | Oligonucleotide chains that are missing one nucleotide. This is a direct result of failed coupling at a particular step. | Improve coupling efficiency by following the troubleshooting steps for "Low Coupling Efficiency." Ensure capping is efficient to terminate unreacted chains. |
| Phosphonate Species | Formed by the hydrolysis of the phosphoramidite due to moisture. | Strictly maintain anhydrous conditions throughout the synthesis. |
| Side-Reaction Products | Can arise from reactions with protecting groups or the phosphoramidite itself. | Follow established and optimized protocols carefully. Ensure the purity of all starting materials. |
| Degradation Products | Tri-GalNAc phosphoramidites are sensitive to oxygen and water and can degrade if not handled and stored properly. | Store phosphoramidites under an inert atmosphere at the recommended temperature. Minimize exposure to ambient conditions during handling. |
Analytical Workflow for Impurity Identification:
Caption: Workflow for the analysis and identification of impurities.
Issue 3: Difficulty in Purification
Q: I am struggling to purify my Tri-GalNAc phosphoramidite or the resulting oligonucleotide conjugate. What are the best practices?
A: Purification can be challenging due to the large size, hydrophilicity, and potential for aggregation of Tri-GalNAc containing molecules.
Purification Troubleshooting:
| Problem | Recommended Solution | Technical Details |
| Poor Resolution in HPLC | 1. Optimize HPLC Method: Experiment with different column chemistries (e.g., C8, C18) and mobile phase compositions. A gradient of acetonitrile in a buffer like triethylammonium bicarbonate is often effective. 2. Adjust Flow Rate and Gradient: A shallower gradient and lower flow rate can improve the separation of closely eluting species. | The choice of stationary and mobile phases is critical for achieving good separation of these complex molecules. |
| Product Co-elutes with Impurities | 1. Use Orthogonal Purification Methods: Consider using a different purification technique, such as ion-exchange HPLC, if reverse-phase HPLC is not providing adequate separation. | Different purification methods exploit different properties of the molecules, which can lead to better separation of difficult impurities. |
| Low Recovery After Purification | 1. Check for Product Precipitation: The purified product may precipitate during solvent removal. Adjust the pH or solvent composition to improve solubility. 2. Ensure Proper Fraction Collection: Carefully monitor the chromatogram to ensure the entire product peak is collected. | Low recovery can be due to physical loss of the product or incomplete elution from the purification column. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for Tri-GalNAc phosphoramidites?
A1: Tri-GalNAc phosphoramidites should be stored under a dry, inert atmosphere (argon is preferred) at low temperatures (typically -20°C). They are sensitive to both moisture and oxygen, so minimizing exposure to ambient conditions is crucial to prevent degradation.
Q2: Can I use the same coupling time for Tri-GalNAc phosphoramidites as for standard nucleoside phosphoramidites?
A2: It is generally recommended to use a longer coupling time for Tri-GalNAc phosphoramidites. Due to their significant steric bulk, the coupling reaction is slower compared to standard phosphoramidites. The optimal time should be determined empirically but starting with a longer time is a good practice.
Q3: What are the key quality control checks I should perform on my synthesized Tri-GalNAc phosphoramidite before using it for oligonucleotide synthesis?
A3: The following quality control checks are recommended:
-
³¹P NMR: To confirm the presence of the phosphoramidite and the absence of significant amounts of the corresponding phosphonate.
-
Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the compound.
-
HPLC: To assess the purity of the material.
Q4: What is a typical coupling efficiency I should expect for a Tri-GalNAc phosphoramidite?
A4: While the efficiency can vary depending on the specific synthesizer, reagents, and protocol, a well-optimized synthesis should aim for a coupling efficiency of over 98%. Lower efficiencies will lead to a significant increase in n-1 and other truncated impurities, complicating purification.
Experimental Protocols
General Protocol for Solid-Phase Synthesis of a Tri-GalNAc Conjugated Oligonucleotide
This protocol outlines the key steps for conjugating a Tri-GalNAc moiety to the 5'-end of an oligonucleotide on a solid support using an automated synthesizer.
1. Pre-Synthesis Preparation:
-
Ensure all reagents (solvents, activator, phosphoramidites) are fresh and anhydrous.
-
Dissolve the Tri-GalNAc phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M) under an inert atmosphere.
-
Install the Tri-GalNAc phosphoramidite on a designated port on the DNA/RNA synthesizer.
2. Automated Synthesis Cycle: The standard phosphoramidite cycle is used, with modifications to the coupling step for the Tri-GalNAc addition.
Caption: The automated solid-phase synthesis cycle for oligonucleotide synthesis.
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.
-
Coupling: Addition of the Tri-GalNAc phosphoramidite. The coupling time should be extended compared to standard nucleoside phosphoramidites.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 impurities.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
3. Cleavage and Deprotection:
-
After the synthesis is complete, the oligonucleotide is cleaved from the solid support.
-
The protecting groups from the nucleobases and the phosphate backbone are removed using a suitable deprotection solution (e.g., aqueous ammonia).
4. Purification:
-
The crude product is purified, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Data Summary
Table 1: Recommended Solvent Quality for Phosphoramidite Synthesis
| Parameter | Recommended Value | Reference |
| Water Content in Acetonitrile | < 30 ppm (preferably < 10-15 ppm) |
Table 2: Comparison of Synthesis Parameters
| Parameter | Standard Nucleoside Phosphoramidite | Tri-GalNAc Phosphoramidite |
| Concentration | 0.05 - 0.1 M | 0.1 M or higher recommended |
| Coupling Time | Standard | Extended |
| Equivalents | Standard | May require increased equivalents |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always consult relevant literature and safety data sheets before conducting any experiments. Protocols may require optimization based on specific laboratory conditions and equipment.
References
Technical Support Center: Enhancing the In Vivo Efficacy of Tri-GalNAc-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and in vivo application of Tri-GalNAc-based drugs, particularly siRNA conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tri-GalNAc-based drug delivery?
A1: Tri-GalNAc-based drugs utilize a targeted delivery mechanism to hepatocytes in the liver. The Tri-GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[1][2][3] This binding facilitates receptor-mediated endocytosis, internalizing the drug conjugate into the cell within clathrin-coated vesicles.[4][5] Inside the cell, the drug is released from the endosome into the cytoplasm to exert its therapeutic effect.
Q2: Why is the valency of GalNAc important for efficacy?
A2: The trivalent (triantennary) configuration of GalNAc is crucial for high-affinity binding to the ASGPR. The affinity of the ASGPR for a trimer of GalNAc is significantly higher—by about a thousand-fold—than for a monomer or dimer. This "cluster effect" ensures efficient recognition and uptake of the drug conjugate by hepatocytes. While tetravalent ligands offer a slight increase in affinity over trivalent ones, the trivalent structure with an optimal spacing of 15–20 Å between each GalNAc moiety is widely considered the most effective for drug delivery.
Q3: What are the most common reasons for poor in vivo efficacy of a Tri-GalNAc-siRNA conjugate?
A3: Poor in vivo efficacy can stem from several factors:
-
Nuclease Degradation: Unmodified or poorly modified siRNA is susceptible to degradation by nucleases in the bloodstream and within the cell.
-
Inefficient Endosomal Escape: A significant portion of the internalized drug conjugate can remain trapped in the endosomes and may not reach the cytoplasm where the RNAi machinery resides. It is estimated that only about 1-2% of the conjugate successfully escapes the endosome.
-
Suboptimal siRNA Design: The intrinsic activity of the siRNA sequence itself may be low.
-
ASGPR Saturation: At high doses, the ASGPR can become saturated, leading to reduced uptake and increased clearance of the drug.
-
Off-Target Effects: The siRNA may silence unintended genes, leading to toxicity or reduced efficacy.
Q4: How can the stability of the siRNA payload be improved?
A4: Chemical modifications to the siRNA duplex are essential for enhancing metabolic stability and protecting against nuclease degradation. Common and effective modifications include:
-
2'-O-methyl (2'-OMe) and 2'-deoxy-2'-fluoro (2'-F) ribosugar modifications: These are strategically placed throughout both strands of the siRNA.
-
Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate backbone, typically at the 5' and 3' ends, provides protection against exonucleases. These "Enhanced Stabilization Chemistry" (ESC) designs significantly improve the potency and duration of the gene silencing effect.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low target gene knockdown in the liver. | 1. Poor siRNA stability: The siRNA conjugate is being degraded in vivo. | 1a. Confirm the use of chemically modified siRNAs (e.g., 2'-F, 2'-OMe, PS linkages). 1b. Perform pharmacokinetic studies to assess the stability of the conjugate in plasma and liver tissue. |
| 2. Inefficient endosomal escape: The siRNA is trapped in the endosomes. | 2a. This is a known rate-limiting step. While direct solutions are still under development, optimizing siRNA chemistry for maximum potency can help ensure that the small fraction that does escape is highly active. 2b. In preclinical studies, co-administration of endosome-disrupting agents can be explored to confirm this as the issue, though this is not a clinically viable solution. | |
| 3. Suboptimal conjugate design: The linker chemistry or GalNAc clustering may not be optimal for ASGPR binding. | 3a. Ensure the use of a trivalent GalNAc ligand with appropriate spacing. 3b. Review the linker chemistry to ensure it doesn't sterically hinder receptor binding. | |
| High variability in efficacy between animals. | 1. Variable ASGPR expression: Liver disease or other physiological factors can alter ASGPR expression levels. | 1a. Assess ASGPR mRNA and protein levels in your animal model. 1b. Studies have shown that even a 50% reduction in ASGPR levels may not impact the efficacy of potent conjugates at pharmacological doses. |
| 2. Inconsistent dosing: Issues with subcutaneous injection technique. | 2a. Ensure consistent and proper administration of the conjugate. | |
| Observed hepatotoxicity. | 1. Off-target effects: The siRNA guide or passenger strand is silencing unintended genes in a miRNA-like manner. | 1a. Perform bioinformatics analysis to predict potential off-target effects. 1b. Introduce thermally destabilizing modifications, such as glycol nucleic acid (GNA), into the seed region of the siRNA to mitigate seed-mediated off-target binding. 1c. Test multiple siRNA sequences targeting the same gene to find one with a better safety profile. |
| 2. Immune stimulation: The siRNA is triggering an innate immune response. | 2a. Ensure siRNA is highly purified and free of contaminants. 2b. Chemical modifications (e.g., 2'-OMe) can help reduce immune stimulation. | |
| Rapid clearance from plasma and low liver accumulation. | 1. ASGPR saturation: The administered dose is too high, leading to receptor saturation. | 1a. Conduct a dose-response study to determine the optimal dose that avoids receptor saturation. 1b. Analyze plasma and liver levels of the conjugate at different doses to evaluate receptor-mediated clearance. |
| 2. Poor binding to ASGPR: Issues with the Tri-GalNAc ligand. | 2a. Verify the chemical integrity and purity of the Tri-GalNAc conjugate. |
Quantitative Data Summary
Table 1: Impact of siRNA Chemistry on In Vivo Efficacy
| siRNA Chemistry | Description | ED50 in Mice (single s.c. dose) | Reference(s) |
| Standard Template Chemistry (STC) | Earlier generation with limited chemical modifications. | > 10 mg/kg | |
| Enhanced Stabilization Chemistry (ESC) | Combines 2'-OMe and 2'-F modifications with terminal PS linkages. | ≤ 1 mg/kg | |
| Advanced ESC | Further optimization of 2'-OMe and 2'-F positioning. | Significant improvement over ESC |
Table 2: Asialoglycoprotein Receptor (ASGPR) Characteristics
| Parameter | Value | Species | Reference(s) |
| Receptors per Hepatocyte | ~500,000 to 1.8 million | Human, Mouse | |
| Binding Affinity (Kd) | Nanomolar (nM) range for trivalent GalNAc | - | |
| Receptor Recycling Time | ~15 minutes | - |
Experimental Protocols & Visualizations
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel Tri-GalNAc-siRNA conjugate in a mouse model.
Caption: Workflow for assessing Tri-GalNAc-siRNA efficacy in mice.
Signaling Pathway: Tri-GalNAc-siRNA Cellular Uptake and Action
This diagram illustrates the pathway from receptor binding to target gene silencing.
Caption: Cellular uptake pathway of Tri-GalNAc-siRNA conjugates.
Protocol: Quantification of Target mRNA Reduction in Liver Tissue
Objective: To quantify the change in target mRNA expression in the liver of treated animals compared to a control group.
Materials:
-
Harvested liver tissue (stored in RNAlater or flash-frozen).
-
Homogenizer.
-
RNA extraction kit (e.g., Qiagen RNeasy).
-
Spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Methodology:
-
Tissue Homogenization: Homogenize a small piece of liver tissue (20-30 mg) in the lysis buffer provided with the RNA extraction kit.
-
RNA Extraction: Follow the manufacturer's protocol for the RNA extraction kit to isolate total RNA. Include a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Aim for A260/A280 and A260/A230 ratios of ~2.0.
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and forward and reverse primers for both the target gene and the housekeeping gene.
-
Run the reactions in a real-time PCR instrument using a standard thermal cycling protocol.
-
Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes for each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control group.
-
The percent knockdown is calculated as (1 - 2^-ΔΔCt) * 100.
-
References
- 1. Hepatocyte Specific Drug Targeting | Departement Pharmazeutische Wissenschaften | Universität Basel [pharma.unibas.ch]
- 2. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 3. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Refinement of protocols for Tri-GalNAc conjugation to peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of protocols for Tri-GalNAc conjugation to peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and characterization of Tri-GalNAc peptide conjugates.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder the conjugation process. | Optimize reaction parameters such as pH (typically 7.5-8.5 for amine-reactive chemistry), temperature, and incubation time. Perform small-scale pilot reactions to determine the optimal conditions for your specific peptide and Tri-GalNAc reagent.[1] |
| Steric Hindrance: The conjugation site on the peptide may be sterically hindered, preventing efficient access for the Tri-GalNAc moiety. | Consider using a longer linker on the Tri-GalNAc reagent to overcome steric hindrance.[1][2] Alternatively, if possible, redesign the peptide to place the conjugation site in a more accessible region. | |
| Reagent Instability: The activated Tri-GalNAc reagent (e.g., NHS-ester) may have hydrolyzed prior to or during the reaction. | Use freshly prepared or properly stored activated reagents. Minimize exposure of activated esters to aqueous buffers before the addition of the peptide. | |
| Incorrect Stoichiometry: An inappropriate molar ratio of Tri-GalNAc to peptide can lead to incomplete conjugation. | Optimize the molar ratio of the reactants. Typically, a slight excess of the Tri-GalNAc reagent is used. | |
| Multiple Conjugation Products or Heterogeneity | Multiple Reactive Sites on the Peptide: The peptide may contain multiple amino acids with reactive side chains (e.g., lysines) leading to a heterogeneous mixture of conjugates. | For site-specific conjugation, consider using peptides with a single, unique reactive handle such as a cysteine or an unnatural amino acid.[3] Alternatively, enzymatic ligation methods can offer high specificity. |
| Side Reactions: Undesired side reactions can occur, leading to product heterogeneity. | Carefully control the reaction pH to minimize side reactions. For example, at high pH, lysine ε-amino groups are more reactive, but hydrolysis of NHS esters is also accelerated. | |
| Poor Solubility of the Conjugate | Hydrophobicity: The addition of the Tri-GalNAc moiety and linker can increase the hydrophobicity of the peptide, leading to aggregation and precipitation. | Incorporate hydrophilic linkers, such as polyethylene glycol (PEG), between the peptide and the Tri-GalNAc moiety.[4] Optimize the buffer composition, for instance, by adding organic co-solvents or detergents. |
| Difficulty in Purification | Similar Physicochemical Properties: The desired conjugate may have similar retention times in chromatography as the starting materials or byproducts. | Employ orthogonal purification methods. For example, combine reverse-phase HPLC (RP-HPLC) with ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC). |
| Low Yield After Purification: Significant product loss can occur during purification steps. | Optimize the purification protocol to minimize the number of steps. Ensure compatibility of the conjugate with the chosen chromatography resins and solvents. | |
| Inconsistent Biological Activity | Conjugation Site Affects Binding: The Tri-GalNAc moiety may be conjugated to a site on the peptide that is critical for its biological function. | If biological activity is compromised, select a different conjugation site that is distal to the active domain of the peptide. |
| Improper Folding: The conjugation process may have altered the tertiary structure of the peptide. | Perform biophysical characterization (e.g., circular dichroism) to assess the structural integrity of the conjugated peptide. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for Tri-GalNAc conjugated peptides in vivo?
Tri-GalNAc conjugated peptides primarily target the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes in the liver. This interaction facilitates receptor-mediated endocytosis, leading to the efficient and specific delivery of the peptide cargo to liver cells.
2. How does the structure of the Tri-GalNAc ligand affect targeting efficiency?
The trivalent (triantennary) structure of the GalNAc ligand is crucial for high-affinity binding to the ASGPR. The spatial arrangement of the three GalNAc residues allows for multivalent binding to the receptor subunits, significantly increasing the avidity of the interaction compared to monovalent or divalent ligands. The length and composition of the linker connecting the GalNAc cluster to the peptide can also influence binding and uptake efficiency.
3. What are the common chemical strategies for conjugating Tri-GalNAc to peptides?
Common strategies involve the reaction of an activated Tri-GalNAc derivative with a specific functional group on the peptide. A widely used method is the reaction of an N-hydroxysuccinimide (NHS) ester of a carboxylated Tri-GalNAc with primary amines (the N-terminus or lysine side chains) on the peptide to form a stable amide bond. Other chemistries include maleimide-thiol reactions for cysteine-specific conjugation and click chemistry reactions.
4. What analytical techniques are recommended for characterizing Tri-GalNAc peptide conjugates?
A combination of analytical techniques is recommended for comprehensive characterization:
-
Mass Spectrometry (MS): To confirm the identity and purity of the conjugate by measuring its molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the conjugate. Reverse-phase HPLC (RP-HPLC) is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the conjugate.
-
Circular Dichroism (CD) Spectroscopy: To evaluate the secondary structure of the peptide portion of the conjugate and assess any conformational changes upon conjugation.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key processes in Tri-GalNAc peptide conjugation and delivery.
Caption: A typical experimental workflow for the synthesis and purification of a Tri-GalNAc peptide conjugate.
Caption: The signaling pathway of ASGPR-mediated endocytosis for the uptake of Tri-GalNAc peptide conjugates into hepatocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 4. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility problems of Tri-GalNAc(OAc)3 in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with Tri-GalNAc(OAc)3 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a trivalent N-acetylgalactosamine derivative with acetate protecting groups. It serves as a crucial ligand for targeting the asialoglycoprotein receptor (ASGPR) on hepatocytes, facilitating the delivery of therapeutics like oligonucleotides and lysosome-targeting chimeras (LYTACs).[1][2] The acetate groups render the molecule less polar, leading to poor solubility in aqueous solutions, which can be challenging for in vitro and in vivo experiments that require physiological buffer systems.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][3] For aqueous applications, particularly in vivo studies, co-solvent systems are necessary. A common formulation involves an initial stock solution in DMSO, which is then further diluted in a mixture of agents like PEG300, Tween-80, and saline.[1]
Q3: How does the acetylated form of Tri-GalNAc affect its solubility?
A3: The acetate (OAc) groups on the sugar moieties of this compound increase its hydrophobicity, thereby decreasing its solubility in water. While these protecting groups can be useful during chemical synthesis, they are a primary reason for the compound's limited aqueous solubility. In many biological applications, the deacetylated form is used to improve solubility and receptor binding.
Q4: Can I use sonication or heating to improve the dissolution of this compound?
A4: Yes, gentle sonication can be used to aid the dissolution of this compound in DMSO to prepare a stock solution. Mild heating can also be applied, but care should be taken to avoid degradation of the compound. It is advisable to test these methods on a small scale first.
Q5: What is the role of this compound in drug delivery?
A5: this compound is a key component in targeted drug delivery systems for hepatocytes. When conjugated to therapeutic agents like siRNAs or antisense oligonucleotides, the Tri-GalNAc moiety acts as a high-affinity ligand for the ASGPR, which is abundantly expressed on liver cells. This interaction facilitates receptor-mediated endocytosis, leading to the specific uptake of the therapeutic cargo into hepatocytes.
Troubleshooting Guide
Issue 1: My this compound is not dissolving in my aqueous buffer.
-
Question: I am trying to dissolve this compound directly in PBS, but it is not going into solution. What should I do?
-
Answer: this compound has very poor solubility in purely aqueous buffers like PBS. You will need to use a co-solvent system. The recommended approach is to first prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted into your final aqueous buffer, but often a multi-component co-solvent system is required for in vivo use to maintain solubility and reduce toxicity.
Issue 2: The compound precipitates when I add my DMSO stock to the aqueous solution.
-
Question: I have a 10 mg/mL stock solution of this compound in DMSO. When I add it to my cell culture medium or saline, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue when a compound is highly soluble in an organic solvent but not in an aqueous one. To prevent precipitation, you can try the following:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try diluting it further.
-
Use a Co-solvent System: For in vivo experiments, a standard co-solvent system is recommended: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solvents should be added sequentially, ensuring the compound is fully dissolved at each step.
-
Optimize the Dilution Process: Add the DMSO stock solution to the co-solvent mixture (e.g., PEG300 and Tween-80) before adding the final aqueous component (saline). Add the saline slowly while vortexing to ensure proper mixing.
-
Issue 3: I am concerned about the toxicity of DMSO in my cell-based assay.
-
Question: My cell line is sensitive to DMSO. How can I minimize the final DMSO concentration in my experiment?
-
Answer: For cell-based assays, it is crucial to keep the final DMSO concentration low, typically below 0.1%. To achieve this, you can:
-
Prepare a High-Concentration DMSO Stock: Create the most concentrated stock solution possible in DMSO (e.g., 10 mg/mL or higher, with the aid of ultrasonication) so that a smaller volume is needed for dilution.
-
Use Alternative Solubilizing Agents: Consider using cyclodextrins, such as SBE-β-CD, which can encapsulate hydrophobic molecules and improve their aqueous solubility. A suggested formulation is 10% DMSO in 90% (20% SBE-β-CD in saline).
-
Quantitative Solubility Data
| Solvent System | Solubility | Reference |
| DMSO | ≥ 10 mg/mL (5.57 mM) (requires ultrasonic) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.33 mg/mL (0.74 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.33 mg/mL (0.74 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 1.33 mg/mL (0.74 mM) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of a this compound Working Solution for In Vivo Administration
This protocol is for preparing a 1 mL working solution with a final concentration of 1.33 mg/mL.
-
Prepare Stock: Prepare a 13.3 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Initial Mixture: In a sterile tube, add 100 µL of the 13.3 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is homogeneous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.
-
Final Dilution: Add 450 µL of sterile saline to the mixture in a dropwise manner while continuously vortexing to bring the final volume to 1 mL.
-
Final Check: Ensure the final solution is clear and free of any precipitate before use.
Visualizations
References
Validation & Comparative
A Comparative Guide to Validating the Binding Affinity of Tri-GalNAc Ligands to the Asialoglycoprotein Receptor (ASGPR)
For researchers, scientists, and drug development professionals, understanding the binding affinity of targeting ligands is critical for the design and optimization of liver-specific drug delivery systems. The trivalent N-acetylgalactosamine (Tri-GalNAc) ligand has emerged as a high-affinity binder for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This guide provides a comparative analysis of the binding affinity of Tri-GalNAc ligands, supported by experimental data and detailed protocols.
The interaction between Tri-GalNAc and ASGPR is a cornerstone of targeted therapies for liver diseases. The multivalent nature of the Tri-GalNAc ligand significantly enhances its binding affinity to the receptor, a phenomenon known as the "cluster effect"[1]. This increased affinity, compared to monovalent or bivalent ligands, leads to efficient receptor-mediated endocytosis and subsequent delivery of conjugated therapeutics into hepatocytes[1][2][3].
Comparative Binding Affinity Data
The binding affinity of GalNAc-based ligands to ASGPR has been quantified using various biophysical and cell-based assays. The data presented below summarizes key findings from multiple studies, highlighting the superior binding of the triantennary configuration.
| Ligand | Method | System/Cell Line | Binding Affinity (Kd/IC50) | Reference |
| Tri-GalNAc | Surface Plasmon Resonance (SPR) | Purified ASGPR | K_D = 0.7 ± 0.2 nM | [4] |
| Bi-GalNAc | Surface Plasmon Resonance (SPR) | Purified ASGPR | K_D = 1.3 ± 1.1 nM | |
| Mono-GalNAc | Surface Plasmon Resonance (SPR) | Purified ASGPR | K_D = 19.6 ± 9.8 nM | |
| Tri-GalNAc | Cell-based competitive binding assay | HepG2 cells | IC_50 of GalNAc vs. ligand: ~1-10 mM * | |
| Mono-GalNAc | Not specified | Not specified | K_d ~ 40 µM | |
| Triantennary Oligosaccharides | Not specified | Not specified | Binds in the nanomolar (nM) range | |
| Monoantennary Oligosaccharides | Not specified | Not specified | Binds in the millimolar (mM) range |
Note: The IC50 value in the cell-based assay represents the concentration of free GalNAc required to inhibit 50% of the binding of the FITC-labeled Tri-GalNAc ligand.
Experimental Protocols
Validating the binding affinity of Tri-GalNAc ligands to ASGPR involves several key experimental techniques. Below are detailed methodologies for commonly employed assays.
Cell-Based Competitive Binding Assay
This method is used to determine the inhibitory concentration (IC50) of a competitor (e.g., free GalNAc) against a labeled Tri-GalNAc ligand in a cellular context, which reflects the binding affinity to ASGPR on the cell surface.
Objective: To quantify the binding affinity of a fluorescently labeled Tri-GalNAc ligand to ASGPR on HepG2 cells.
Materials:
-
HepG2 cells (ASGPR-positive)
-
HeLa cells (ASGPR-negative, for control)
-
Fluorescently labeled Tri-GalNAc ligand (e.g., Tri-GalNAc-FITC)
-
Unlabeled N-acetylgalactosamine (GalNAc) as a competitor
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HepG2 and HeLa cells in appropriate media until they reach optimal confluency.
-
Cell Preparation: Harvest the cells and wash them with PBS. Resuspend the cells in a suitable binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Competitive Binding:
-
Prepare a series of dilutions of the unlabeled GalNAc competitor (e.g., from 0.03 mM to 100 mM).
-
In a 96-well plate, add a fixed concentration of the fluorescently labeled Tri-GalNAc ligand (e.g., 5 µM) to each well.
-
Add the different concentrations of the GalNAc competitor to the respective wells.
-
Add the cell suspension to each well.
-
-
Incubation: Incubate the plate for 2 hours at 37°C to allow for competitive binding to reach equilibrium.
-
Washing: After incubation, wash the cells with cold PBS to remove unbound ligands.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population for each competitor concentration.
-
Data Analysis: Plot the MFI against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The dissociation constant (Kd) can then be estimated using the Cheng-Prusoff equation.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
A Comparative Guide to Monovalent vs. Trivalent GalNAc for Enhanced Liver Targeting
For researchers, scientists, and drug development professionals invested in liver-targeted therapeutics, the choice of targeting ligand is paramount. N-acetylgalactosamine (GalNAc) has emerged as a highly effective ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on hepatocytes. This guide provides an objective comparison of monovalent and trivalent GalNAc conjugates, supported by experimental data, to inform the selection of the optimal targeting strategy.
Performance Comparison: Monovalent vs. Trivalent GalNAc
The valency of GalNAc ligands significantly influences their binding affinity to the ASGPR and, consequently, the in vivo potency of the conjugated therapeutic. While trivalent GalNAc has traditionally been the gold standard due to its high receptor affinity, recent advancements have demonstrated that novel monovalent and divalent designs can achieve comparable or even superior in vivo performance.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the performance of monovalent and trivalent GalNAc conjugates.
Table 1: ASGPR Binding Affinity
| Valency | Ligand Configuration | Dissociation Constant (Kd) | Reference |
| Monovalent | Single GalNAc | ~40 µM - 10⁻⁴ M | [1][2][3] |
| Monovalent | Serinol-linked GalNAc | 19.6 ± 9.8 nM | [4] |
| Divalent | Two GalNAc units | 1.3 ± 1.1 nM | [4] |
| Trivalent | Triantennary GalNAc Cluster | ~1 nM - 5 x 10⁻⁹ M | |
| Trivalent | Sequentially Assembled Monomers | Similar to triantennary cluster |
Table 2: In Vivo Potency of GalNAc-siRNA Conjugates in Mice
| Valency | Conjugate Design | Target Gene | ED50 (mg/kg) | Duration of Effect | Reference |
| Monovalent | Two single GalNAc units at opposite ends of the sense strand | TTR | ~0.3 | 4-fold lower serum protein at day 27 vs. trivalent | |
| Divalent | Serinol-linked serial GalNAc units | TTR | ~1 | Not specified | |
| Trivalent | Triantennary GalNAc Cluster | TTR | ~1 - 5 | Sustained knockdown | |
| Trivalent | Triantennary GalNAc Cluster | ApoB100 | Not specified | Robust silencing | |
| Trivalent | Sequentially Assembled Monomers | TTR | Similar to triantennary cluster | Robust and durable silencing |
Underlying Mechanism: ASGPR-Mediated Endocytosis
The liver-targeting capability of GalNAc conjugates relies on the asialoglycoprotein receptor (ASGPR), a C-type lectin highly and specifically expressed on the surface of hepatocytes. This receptor recognizes and binds to terminal galactose or N-acetylgalactosamine residues of circulating glycoproteins, facilitating their removal from circulation. Upon binding of a GalNAc-conjugated therapeutic, the receptor-ligand complex is internalized via clathrin-mediated endocytosis. Inside the cell, the therapeutic is released from the receptor within endosomes and can then exert its pharmacological effect, while the ASGPR is recycled back to the cell surface. The multivalent nature of the ASGPR is thought to contribute to the high-affinity binding observed with clustered GalNAc ligands, a phenomenon often referred to as the "cluster effect".
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Synthesis of GalNAc-Oligonucleotide Conjugates
The synthesis of GalNAc-conjugated oligonucleotides is typically performed using automated solid-phase synthesis.
Trivalent GalNAc Conjugates:
-
Solid Support: A common method involves using a controlled pore glass (CPG) solid support pre-functionalized with a trivalent GalNAc cluster.
-
Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on this support using standard phosphoramidite chemistry.
-
Cleavage and Deprotection: The conjugate is then cleaved from the solid support and deprotected to yield the final product.
Monovalent GalNAc Conjugates:
-
Phosphoramidite Monomer: A GalNAc phosphoramidite monomer is used for sequential incorporation of GalNAc units at specific positions of the oligonucleotide during solid-phase synthesis.
-
Flexibility in Design: This method allows for greater flexibility in the number and placement of GalNAc moieties within the oligonucleotide sequence.
A more recent approach involves a modular, light-induced "photoclick" chemistry that allows for the efficient assembly of trivalent GalNAc with primary-amine-modified siRNAs in solution, offering an alternative to solid-phase synthesis.
In Vivo Evaluation of GalNAc-siRNA Conjugates in Mice
The in vivo potency of GalNAc-siRNA conjugates is typically assessed in mouse models.
-
Animal Model: C57BL/6 mice are commonly used.
-
Dosing: The GalNAc-siRNA conjugate is administered via subcutaneous (s.c.) injection at various dose levels.
-
Sample Collection: Blood samples are collected at specified time points to measure the level of the target protein in the serum. Liver tissue is also collected at the end of the study for mRNA and siRNA quantification.
-
Analysis of Target Knockdown:
-
mRNA Quantification: The level of the target mRNA in the liver is measured using quantitative reverse transcription PCR (qRT-PCR). Gene expression is typically normalized to a housekeeping gene.
-
Protein Quantification: The level of the target protein in the serum or liver lysate is measured by methods such as ELISA or Western blotting.
-
-
ED50 Determination: The effective dose 50 (ED50), which is the dose required to achieve 50% of the maximum effect, is calculated from the dose-response curve.
Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a widely used technique to measure the binding kinetics and affinity between a ligand (GalNAc) and its receptor (ASGPR).
-
Chip Preparation: The ASGPR is immobilized on the surface of a sensor chip.
-
Analyte Injection: Solutions containing different concentrations of the GalNAc conjugate (the analyte) are flowed over the chip surface.
-
Signal Detection: The binding of the GalNAc conjugate to the immobilized ASGPR causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.
-
Data Analysis: The association and dissociation rates are measured from the sensorgram. The dissociation constant (Kd) is then calculated as the ratio of the dissociation rate constant (kd) to the association rate constant (ka). A lower Kd value indicates a higher binding affinity.
Conclusion
The choice between monovalent and trivalent GalNAc for liver targeting is not straightforward and depends on the specific design of the conjugate. While traditional trivalent GalNAc clusters offer robust and high-affinity binding to the ASGPR, leading to potent in vivo activity, innovative designs utilizing monovalent or divalent GalNAc moieties have demonstrated the potential to achieve comparable or even enhanced efficacy and duration of action. These newer designs may also offer advantages in terms of synthetic accessibility and cost-effectiveness. Researchers and drug developers should consider the specific therapeutic application and desired pharmacokinetic profile when selecting a GalNAc conjugation strategy. The experimental protocols outlined in this guide provide a framework for the evaluation and comparison of novel GalNAc-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
A Comparative Performance Evaluation of Tri-GalNAc(OAc)3-Conjugates Versus Alternative Delivery Systems for Hepatic Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Tri-GalNAc(OAc)3-conjugated delivery systems against two other prominent platforms for hepatic gene silencing: Lipid Nanoparticles (LNPs) and Adeno-Associated Virus (AAV) vectors. The information presented is collated from preclinical and clinical research to aid in the selection of the most appropriate delivery strategy for therapeutic oligonucleotides.
Executive Summary
The targeted delivery of therapeutic oligonucleotides to the liver has been significantly advanced by three primary technologies: this compound conjugates, Lipid Nanoparticles (LNPs), and Adeno-Associated Virus (AAV) vectors. Each platform possesses a distinct mechanism of action, leading to different performance characteristics in terms of efficiency, duration of effect, safety, and payload versatility.
-
This compound Conjugates offer a highly specific and potent method for delivering small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to hepatocytes. By leveraging the asialoglycoprotein receptor (ASGPR), these conjugates achieve efficient uptake, a prolonged duration of action, and the convenience of subcutaneous administration. Their chemically defined nature simplifies manufacturing and regulatory processes.
-
Lipid Nanoparticles (LNPs) are versatile carriers capable of encapsulating a broader range of nucleic acid payloads, including siRNA, messenger RNA (mRNA), and ASOs. They exhibit high transfection efficiency in the liver, driven by apolipoprotein E (ApoE)-mediated uptake. However, LNPs are more complex formulations and are typically administered intravenously, with a potential for infusion-related toxicities.
-
Adeno-Associated Virus (AAV) Vectors provide a powerful tool for long-term, stable gene expression or silencing from a single administration. Their efficacy is unparalleled for durable therapeutic effects. However, challenges such as pre-existing immunity, potential for capsid-specific T-cell responses, and limited packaging capacity need to be considered.
This guide will delve into the quantitative performance data, experimental methodologies, and underlying biological pathways of these delivery systems to provide a comprehensive comparative analysis.
Data Presentation: Performance Metrics
The following tables summarize key quantitative performance metrics for Tri-GalNAc-siRNA conjugates, LNPs, and AAV vectors in the context of hepatic gene silencing. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental models, target genes, and specific formulations.
| Performance Metric | Tri-GalNAc-siRNA Conjugates | Lipid Nanoparticles (LNPs) | Adeno-Associated Virus (AAV) Vectors | Citations |
| Efficacy (ED50) | ~1 mg/kg (siRNA) | As low as 0.034 mg/kg (ASO) | N/A (Dose-dependent, long-term expression) | [1][2][3] |
| Gene Silencing | >60% for up to 180 days | Dose-dependent | Sustained, long-term knockdown | [] |
| Duration of Effect | Months (Subcutaneous) | Days to weeks (Intravenous) | Years (Single administration) | [] |
| Payload Capacity | Smaller oligonucleotides (siRNA, ASO) | Wide range (siRNA, mRNA, ASO) | Limited to viral genome size (~4.7 kb) | |
| Administration Route | Subcutaneous | Intravenous | Intravenous, Intramuscular |
| Safety & Specificity | Tri-GalNAc-siRNA Conjugates | Lipid Nanoparticles (LNPs) | Adeno-Associated Virus (AAV) Vectors | Citations |
| Hepatocyte Specificity | Very High (ASGPR-mediated) | High (ApoE-mediated) | High (Serotype-dependent tropism) | |
| Off-Target Effects | Can occur at high doses (sequence-dependent) | Formulation-dependent | Can occur (integration, insertional mutagenesis - rare) | |
| Toxicity Profile | Generally well-tolerated; potential for hepatotoxicity at supratherapeutic doses. | Infusion-related reactions; carrier-mediated toxicity. | Potential for immunogenicity (neutralizing antibodies, T-cell response). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols for evaluating the in vivo performance of each delivery system in mouse models.
Protocol 1: In Vivo Efficacy of Subcutaneously Administered Tri-GalNAc-siRNA Conjugates
-
Preparation of Dosing Solution:
-
Synthesize and purify the Tri-GalNAc-siRNA conjugate.
-
Dissolve the conjugate in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired concentration.
-
-
Animal Model:
-
Use 6-8 week old C57BL/6 mice.
-
Acclimatize animals for at least one week prior to the experiment.
-
-
Administration:
-
Administer the Tri-GalNAc-siRNA solution via subcutaneous injection in the interscapular region.
-
The injection volume is typically 10 µL/g of body weight.
-
Include a control group receiving a subcutaneous injection of PBS.
-
-
Sample Collection and Analysis:
-
Collect blood samples at designated time points (e.g., day 7, 14, 21, etc.) to monitor target protein levels in the serum.
-
At the end of the study, euthanize the animals and harvest the liver for analysis of target mRNA levels (by qRT-PCR) and siRNA concentration.
-
Protocol 2: In Vivo Efficacy of Intravenously Administered LNP-siRNA
-
LNP Formulation:
-
Formulate LNPs containing the siRNA of interest using a microfluidic mixing method. A typical formulation includes an ionizable lipid (e.g., DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in a defined molar ratio.
-
Characterize the LNPs for size, polydispersity, and siRNA encapsulation efficiency.
-
-
Animal Model:
-
Use 6-8 week old C57BL/6 mice.
-
-
Administration:
-
Dilute the LNP-siRNA formulation in sterile PBS.
-
Administer via tail vein injection. The injection volume is typically 100 µL.
-
Include control groups receiving PBS or LNPs with a non-targeting control siRNA.
-
-
Sample Collection and Analysis:
-
Collect blood samples and liver tissue at specified time points post-injection.
-
Analyze target protein levels in the serum and mRNA levels in the liver.
-
Protocol 3: In Vivo Gene Silencing using AAV-shRNA Vectors
-
AAV Vector Production and Purification:
-
Produce recombinant AAV vectors (e.g., AAV8 serotype for liver targeting) expressing a short hairpin RNA (shRNA) against the target gene. This is typically done by transient transfection of HEK293 cells with plasmids encoding the AAV vector genome, the AAV rep and cap genes, and helper functions from adenovirus.
-
Purify the AAV vectors from cell lysates using methods such as iodixanol gradient ultracentrifugation.
-
Determine the viral vector titer (genome copies/mL) by qPCR.
-
-
Animal Model:
-
Use 6-8 week old C57BL/6 mice.
-
-
Administration:
-
Administer the AAV vector via tail vein injection. The dose is typically in the range of 1x10^11 to 1x10^12 vector genomes per mouse.
-
Include a control group receiving an AAV vector expressing a non-targeting shRNA.
-
-
Sample Collection and Analysis:
-
Monitor target protein levels in the serum over a long period (weeks to months).
-
Harvest liver tissue at the end of the study to measure target mRNA levels and vector genome copy number.
-
Signaling Pathways and Cellular Uptake Mechanisms
The distinct mechanisms of cellular entry for each delivery system are critical determinants of their efficacy and specificity.
This compound-siRNA Conjugate Uptake Pathway
Tri-GalNAc-siRNA conjugates are specifically recognized by the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This interaction triggers clathrin-mediated endocytosis, leading to the internalization of the conjugate within an endosome. As the endosome matures and acidifies, the conjugate dissociates from the receptor, which is then recycled back to the cell surface. A small fraction of the siRNA is thought to escape the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate target mRNA degradation.
Lipid Nanoparticle (LNP) Uptake Pathway
LNPs circulate in the bloodstream and associate with apolipoprotein E (ApoE). The ApoE-LNP complex is then recognized by the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to endocytosis. Within the endosome, the decreasing pH protonates the ionizable lipids in the LNP, causing a structural change that facilitates the fusion of the LNP with the endosomal membrane. This fusion event allows the encapsulated siRNA to be released into the cytoplasm, where it can be loaded into the RISC.
References
- 1. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Less Is More: Novel Hepatocyte-Targeted siRNA Conjugates for Treatment of Liver-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tri-GalNAc Linker Chemistries for Enhanced Oligonucleotide Delivery
For researchers, scientists, and drug development professionals, the targeted delivery of oligonucleotide therapeutics to hepatocytes represents a significant leap forward in treating a range of liver-associated diseases. The conjugation of triantennary N-acetylgalactosamine (Tri-GalNAc) ligands to antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) has emerged as a highly effective strategy, leveraging the high-affinity interaction with the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes.[1][2][3][4][5] This interaction facilitates rapid internalization of the therapeutic payload, leading to enhanced potency and a wider therapeutic window. However, the chemical architecture of the linker connecting the Tri-GalNAc cluster to the oligonucleotide is a critical determinant of its in vivo performance. This guide provides a comparative analysis of different Tri-GalNAc linker chemistries, supported by experimental data, to aid in the rational design of next-generation oligonucleotide therapeutics.
Key Linker Chemistries and Their Impact on Efficacy
The design of Tri-GalNAc linkers primarily revolves around two strategic approaches for attaching the carbohydrate cluster to the oligonucleotide: solid-phase synthesis using monomeric phosphoramidites and the use of pre-synthesized Tri-GalNAc clusters. Each approach offers distinct advantages and results in conjugates with varying pharmacological profiles.
Valency of the GalNAc Cluster: A Balancing Act
The number of GalNAc units within the cluster, or its valency, directly influences the avidity of the conjugate for the ASGPR. While trivalent clusters are the most common, research has explored divalent and tetravalent constructs.
Studies have shown that for siRNAs, pre-assembled trivalent GalNAc clusters result in higher liver accumulation and more potent gene silencing compared to divalent, trivalent, or tetravalent clusters assembled linearly using phosphoramidite chemistry. Conversely, for single-stranded ASOs, divalent and trivalent GalNAc conjugates have demonstrated comparable in vivo potency. This suggests that the optimal valency may be modality-dependent. While a single GalNAc conjugate shows significantly reduced ASGR binding affinity, it can still lead to a notable enhancement of activity in vivo.
Linker Composition and Length: Fine-Tuning Performance
The chemical nature and length of the spacer arms connecting the GalNAc sugars to the central scaffold and the oligonucleotide are crucial for optimal receptor engagement. Structure-activity relationship (SAR) studies have revealed that the linker's flexibility and spatial arrangement of the GalNAc residues play a significant role in binding affinity and subsequent internalization. For instance, altering the spacing of GalNAc sugars in divalent conjugates has been shown to achieve in vivo potency comparable to that of triantennary conjugates.
Metabolic Stability of the Linker
The stability of the chemical bonds within the linker, particularly the anomeric linkage of the GalNAc moiety, can influence the duration of the therapeutic effect. While the natural β-O-glycosidic bond is susceptible to cleavage by glycosidases, studies exploring more metabolically stable linkages (e.g., S- and C-glycosides) have found that these modifications do not significantly alter the duration of gene silencing. This suggests that other factors, such as the interactions within the cell and the loading of the oligonucleotide into the RNA-induced silencing complex (RISC), are more critical for the duration of action.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of different Tri-GalNAc linker chemistries.
| Linker Chemistry/Parameter | ASO Target | In Vivo Model | ED50 (mg/kg) | Key Finding | Reference |
| Valency Comparison | |||||
| Unconjugated ASO | MyD88 | Mouse HCC | ~15 | Baseline for comparison. | |
| Tri-GalNAc Conjugated ASO | MyD88 | Mouse HCC | ~2.5 | ~6-fold increase in potency with GalNAc conjugation. | |
| Unconjugated ASO | GCGR | Wild Type Mice | >24 | Lower potency without liver targeting. | |
| Tri-GalNAc Conjugated ASO | GCGR | Wild Type Mice | ~1 | Significant potency enhancement with GalNAc. | |
| Linker Architecture | |||||
| Pre-assembled Trivalent Cluster | TTR | Mice | Not specified | Higher liver accumulation and gene silencing. | |
| Linearly Assembled Di-/Tri-/Tetravalent | TTR | Mice | Not specified | Less effective than pre-assembled clusters. |
| Linker/Conjugate Feature | In Vitro/In Vivo Effect | Key Observation | Reference |
| Metabolic Stability | |||
| Natural β-O-glycosidic linkage | In vivo duration of effect | Rapid cleavage by glycosidases does not limit the duration of siRNA-mediated gene silencing. | |
| Metabolically stable S- and C-glycosides | In vivo duration of effect | No significant difference in the duration of effect compared to the natural linkage. | |
| Safety and Tolerability | |||
| Unconjugated 2'MOE ASOs | Incidence of injection site reactions | 28.6% | GalNAc conjugation allows for lower, better-tolerated doses. |
| GalNAc3-conjugated 2'MOE ASOs | Incidence of injection site reactions | 0.9% | A 30-fold reduction in local cutaneous reactions. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ASGPR-mediated uptake of a Tri-GalNAc-ASO conjugate.
Caption: Workflow for two primary Tri-GalNAc conjugation strategies.
Experimental Protocols
Synthesis of Tri-GalNAc Phosphoramidite and Conjugation to Oligonucleotides (Sequential Assembly)
A robust protocol for the synthesis of GalNAc phosphoramidite and its use in automated oligonucleotide synthesis allows for the introduction of multiple GalNAc residues at either the 5' or 3'-end of DNA or RNA oligonucleotides.
-
Synthesis of GalNAc Phosphoramidite: The synthesis typically starts from commercially available peracetylated galactosamine. Through a series of chemical reactions including the formation of an oxazoline intermediate and subsequent ring-opening, a diol functionality is introduced. This is followed by protection and activation steps to yield the final GalNAc phosphoramidite.
-
Automated Oligonucleotide Synthesis: The synthesized GalNAc phosphoramidite is used in a standard automated DNA/RNA synthesizer.
-
Sequential Coupling: For a trivalent cluster, the GalNAc phosphoramidite is coupled three times sequentially to the terminus of the growing oligonucleotide chain on the solid support. A coupling time of 12 minutes is recommended for the phosphoramidite.
-
Cleavage and Deprotection: Following the completion of the oligonucleotide synthesis and GalNAc coupling, the conjugate is cleaved from the solid support and deprotected using standard protocols (e.g., ammonia and/or methylamine treatment).
-
Purification: The final Tri-GalNAc-oligonucleotide conjugate is purified using methods such as HPLC to ensure high purity.
Post-Synthetic (Solution-Phase) Conjugation of a Pre-assembled Tri-GalNAc Cluster
This method involves the synthesis of the oligonucleotide and the Tri-GalNAc cluster separately, followed by their conjugation in solution.
-
Synthesis of Amine-Modified Oligonucleotide: An oligonucleotide with a terminal amine functional group is synthesized using standard solid-phase synthesis protocols.
-
Synthesis and Activation of Tri-GalNAc Cluster: A triantennary GalNAc cluster is synthesized with a reactive group (e.g., an NHS ester) that is compatible with amine coupling.
-
Conjugation Reaction: The amine-modified oligonucleotide is reacted with the activated Tri-GalNAc cluster in a suitable buffer system.
-
Purification: The resulting conjugate is purified, typically by HPLC, to remove unreacted starting materials and byproducts.
In Vivo Evaluation of Tri-GalNAc-ASO Conjugates in Mice
The following is a general protocol for assessing the in vivo efficacy of different Tri-GalNAc-ASO conjugates.
-
Animal Model: C57BL/6J mice are commonly used. For specific studies, ASGR knockout mice can be utilized to confirm the mechanism of uptake.
-
ASO Administration: Mice are administered a single subcutaneous injection of the Tri-GalNAc-ASO conjugate at varying doses (e.g., 0.3, 1, 3, and 10 mg/kg).
-
Tissue Collection and Analysis: At a predetermined time point (e.g., 72 hours or 7 days post-injection), mice are euthanized, and liver tissue is collected.
-
Target mRNA Quantification: Total RNA is extracted from the liver tissue, and the levels of the target mRNA are quantified using quantitative real-time PCR (qRT-PCR). The reduction in target mRNA is calculated relative to a control group (e.g., saline-treated animals).
-
Protein Level Quantification: For secreted proteins, blood samples can be collected to measure the circulating levels of the target protein (e.g., TTR) by ELISA.
-
Data Analysis: The dose-dependent reduction in mRNA or protein levels is analyzed to determine the median effective dose (ED50) for each conjugate, allowing for a quantitative comparison of their potencies.
Conclusion
The choice of Tri-GalNAc linker chemistry has a profound impact on the therapeutic properties of oligonucleotide conjugates. While trivalent clusters are generally favored, the optimal design depends on the therapeutic modality (ASO vs. siRNA) and the specific therapeutic goal. Pre-assembled clusters may offer superior potency for siRNAs, while divalent and trivalent linearly assembled linkers can be highly effective for ASOs. Furthermore, the improved safety profile of GalNAc-conjugated oligonucleotides, which allows for lower and less frequent dosing, underscores the clinical significance of this delivery platform. The data and protocols presented in this guide provide a framework for the rational design and evaluation of novel Tri-GalNAc linker chemistries to further enhance the efficacy and safety of liver-targeted oligonucleotide therapeutics.
References
- 1. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 2. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to In Vivo Validation of Tri-GalNAc Mediated Gene Silencing
This guide provides an objective comparison of Tri-GalNAc mediated short-interfering RNA (siRNA) technology with alternative platforms for in vivo gene silencing, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development who are exploring targeted gene silencing methodologies.
The Tri-GalNAc-siRNA conjugate platform represents a significant advancement in RNA interference (RNAi) therapeutics, enabling highly specific and potent gene silencing in hepatocytes.[1] This technology leverages the natural biological pathway of the asialoglycoprotein receptor (ASGPR), which is densely expressed on the surface of liver cells, to achieve targeted delivery.[2] This guide will compare the in vivo performance of the Tri-GalNAc system, primarily against Lipid Nanoparticle (LNP) delivery, which is another leading clinical-stage platform for siRNA therapeutics.[]
Mechanism of Action: ASGPR-Mediated Endocytosis
The core of the Tri-GalNAc technology is its targeting ligand, a synthetic cluster of three N-acetylgalactosamine sugars. This "Tri-GalNAc" moiety binds with high affinity to the ASGPR on hepatocytes. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the conjugate, forming an endosome that transports the siRNA into the cell. Once inside the endosome, a portion of the siRNA conjugate escapes into the cytoplasm. The exact mechanism of this endosomal escape is not fully elucidated but is sufficient to release the siRNA into the cytoplasm to engage the RNA-induced silencing complex (RISC). The RISC then utilizes the siRNA guide strand to find and cleave the target messenger RNA (mRNA), leading to potent and durable gene silencing.
Comparative Performance: Tri-GalNAc vs. Lipid Nanoparticles
The primary alternative for systemic siRNA delivery to the liver is encapsulation within Lipid Nanoparticles (LNPs). While both platforms have led to approved therapeutics, they differ significantly in their composition, delivery mechanism, and administration. LNPs are multi-component systems that encapsulate the siRNA, protecting it in circulation and facilitating cellular uptake, primarily through apolipoprotein E (ApoE) mediated pathways.
Table 1: Quantitative Comparison of In Vivo Delivery Platforms
| Feature | Tri-GalNAc-siRNA Conjugates | Lipid Nanoparticle (LNP)-siRNA |
| Targeting Mechanism | ASGPR-mediated endocytosis (Active Targeting) | ApoE-mediated uptake (Passive Targeting) |
| Primary Route | Subcutaneous (SC) | Intravenous (IV) |
| Target Organ | Liver (Hepatocytes) | Liver (Primarily), Spleen |
| In Vivo Efficacy (ED50) | ~1 mg/kg in mice (single dose) | Varies by formulation, typically 0.3-1 mg/kg in mice |
| Silencing Duration | Long-lasting (weeks to months) | Long-lasting (weeks to months) |
| Endosomal Escape Efficiency | Estimated at 20-30% | Estimated at 70-90% (with ionizable lipids) |
| Complexity & Size | Simple, chemically defined, small molecule | Complex, multi-lipid formulation, ~80-100 nm |
| Manufacturing | Scalable, direct oligonucleotide synthesis | Multi-step process (e.g., microfluidic mixing) |
Tri-GalNAc-siRNA conjugates offer the major advantage of subcutaneous administration, which is more convenient for patients and allows for less frequent dosing. In preclinical mouse models, a single subcutaneous dose of a Tri-GalNAc-siRNA targeting the transthyretin (TTR) gene resulted in a median effective dose (ED50) of approximately 1 mg/kg. This high potency is achieved through direct and specific targeting of hepatocytes, which constitute over 80% of the liver's cellular mass. In contrast, LNP-based systems are typically administered intravenously. While highly effective, the LNP approach can be less specific, with potential distribution to other cell types in the liver and other organs like the spleen.
Experimental Protocols: In Vivo Validation in Mice
A standard protocol for validating the in vivo efficacy of a Tri-GalNAc-siRNA conjugate involves animal studies, typically in mice, to measure target mRNA knockdown in the liver.
1. Animal Model:
-
Species: C57BL/6 mice (or other relevant strain).
-
Sex/Age: Male or female, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Conjugate Preparation and Administration:
-
Formulation: The Tri-GalNAc-siRNA conjugate is dissolved in sterile phosphate-buffered saline (PBS).
-
Dosing: A single dose (e.g., 1-10 mg/kg) is administered via subcutaneous injection into the dorsal flank. A control group receives PBS only.
3. Sample Collection and Analysis:
-
Timeline: Animals are euthanized at a predetermined time point post-injection (e.g., 72 hours) to assess peak knockdown.
-
Tissue Harvest: The liver is promptly excised, sectioned, and snap-frozen in liquid nitrogen or stored in an RNA stabilization solution (e.g., RNAlater).
-
RNA Extraction: Total RNA is isolated from a portion of the liver tissue using a standard commercial kit (e.g., Trizol or column-based methods).
-
Gene Expression Analysis: The level of the target mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Expression levels are normalized to a stable housekeeping gene (e.g., GAPDH). The percentage of mRNA knockdown is calculated relative to the PBS-treated control group.
Conclusion
The Tri-GalNAc-siRNA platform provides a highly efficient, specific, and clinically validated method for silencing genes in the liver. Its key advantages over LNP-based systems include a simpler, chemically defined structure and the convenience of subcutaneous administration, which enhances patient compliance. While LNPs may exhibit higher endosomal escape efficiency, the high specificity and rapid recycling of the ASGPR compensate to make Tri-GalNAc conjugates exceptionally potent in vivo. The choice between these platforms will depend on the specific therapeutic application, desired route of administration, and the nature of the nucleic acid payload. For liver-specific siRNA therapeutics, the Tri-GalNAc platform has established itself as a leading, robust, and highly translatable technology.
References
A Head-to-Head Comparison of Tri-GalNAc and Antibody-Drug Conjugates for Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate targeted drug delivery platform is a critical decision that profoundly influences therapeutic efficacy and safety. This guide provides an objective side-by-side comparison of two leading technologies: trivalent N-acetylgalactosamine (Tri-GalNAc) conjugates and antibody-drug conjugates (ADCs). By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to equip researchers with the necessary information to make informed decisions for their therapeutic programs.
Mechanism of Action: Distinct Pathways to Cellular Entry
Tri-GalNAc Conjugates: Leveraging a Natural Uptake Pathway in the Liver
Tri-GalNAc conjugates are a highly effective platform for delivering oligonucleotide-based therapies, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), specifically to hepatocytes.[1][2] This targeting is achieved by harnessing the natural biological function of the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of these liver cells.[1][3] The Tri-GalNAc ligand, a synthetic cluster of three N-acetylgalactosamine sugars, binds with high affinity to the ASGPR.[4] This binding event triggers rapid receptor-mediated endocytosis, internalizing the conjugate into the hepatocyte. Once inside the cell, the oligonucleotide payload is released from the endosome into the cytoplasm, where it can engage with the cellular machinery to elicit its therapeutic effect, such as silencing a target gene.
Antibody-Drug Conjugates (ADCs): Precision Targeting of Cell Surface Antigens
ADCs represent a powerful strategy for delivering potent cytotoxic agents directly to diseased cells, most notably cancer cells. This technology combines the high specificity of a monoclonal antibody with the cell-killing power of a small molecule drug, referred to as the "payload". The antibody component of the ADC is engineered to recognize and bind to a specific antigen that is overexpressed on the surface of the target cells. Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. The ADC is then trafficked to lysosomes, where the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic drug into the cell's interior. The freed payload can then exert its therapeutic effect, leading to the death of the target cell.
Comparative Data Summary
The following tables provide a synthesized comparison of the general characteristics, performance metrics, and off-target toxicities of Tri-GalNAc conjugates and ADCs. It is important to note that direct head-to-head experimental data is limited, and the presented values are representative examples from various studies to illustrate the typical performance of each platform.
Table 1: General Characteristics of Tri-GalNAc Conjugates and ADCs
| Feature | Tri-GalNAc Conjugates | Antibody-Drug Conjugates (ADCs) |
| Targeting Ligand | Trivalent N-acetylgalactosamine (Tri-GalNAc) | Monoclonal Antibody (mAb) |
| Target Receptor/Antigen | Asialoglycoprotein Receptor (ASGPR) on hepatocytes | Cell surface antigens (often overexpressed on cancer cells) |
| Payload Type | Oligonucleotides (siRNA, ASO) | Potent small molecule cytotoxic drugs |
| Primary Therapeutic Areas | Liver diseases (e.g., rare genetic disorders, chronic liver diseases) | Oncology (solid tumors and hematological malignancies) |
| Route of Administration | Subcutaneous | Intravenous |
Table 2: Comparative Performance Metrics
| Performance Metric | Tri-GalNAc Conjugates | Antibody-Drug Conjugates (ADCs) |
| Binding Affinity | High affinity of Tri-GalNAc for ASGPR (nanomolar range) | Variable, but typically high affinity of mAb for its target antigen (sub-nanomolar to nanomolar range) |
| Delivery Efficiency | Highly efficient delivery to hepatocytes; a significant portion of the administered dose accumulates in the liver. | Variable, dependent on antigen expression levels, antibody properties, and tumor microenvironment. Generally, a small fraction of the injected dose reaches the tumor. |
| Therapeutic Index | Generally wide, due to high specificity for hepatocytes and the favorable safety profile of oligonucleotides. | Can be narrow, limited by on-target, off-tumor toxicity and off-target toxicities of the payload. |
Table 3: Comparison of Off-Target Toxicities
| Aspect | Tri-GalNAc Conjugates | Antibody-Drug Conjugates (ADCs) |
| Primary Mechanism | Hybridization-dependent off-target effects of the oligonucleotide payload (miRNA-like off-target effects). | 1. On-target, off-tumor toxicity : Binding of the ADC to the target antigen expressed on healthy tissues. 2. Off-target toxicity : Premature release of the payload in circulation, leading to systemic toxicity. |
| Common Toxicities | Hepatotoxicity at high doses, generally manageable. | Hematological toxicities (neutropenia, thrombocytopenia), hepatotoxicity, peripheral neuropathy, depending on the payload and target. |
Detailed Experimental Protocols
This section outlines key experimental methodologies for the preclinical evaluation of Tri-GalNAc-siRNA conjugates and ADCs.
Evaluation of Tri-GalNAc-siRNA Conjugates
1. In Vitro Assessment of Target Gene Knockdown
-
Objective: To determine the efficacy of a Tri-GalNAc-siRNA conjugate in silencing a target gene in hepatocytes.
-
Methodology:
-
Cell Culture: Plate primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in appropriate culture vessels.
-
Treatment: Treat the cells with varying concentrations of the Tri-GalNAc-siRNA conjugate. Include a non-targeting siRNA conjugate as a negative control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for uptake and target mRNA degradation.
-
RNA Extraction: Lyse the cells and extract total RNA.
-
RT-qPCR: Perform reverse transcription quantitative polymerase chain reaction (RT-qPCR) to quantify the mRNA levels of the target gene. Normalize the results to a housekeeping gene.
-
Data Analysis: Calculate the percentage of target gene knockdown relative to the negative control-treated cells.
-
2. Quantification of Intracellular siRNA
-
Objective: To measure the amount of siRNA delivered into hepatocytes.
-
Methodology:
-
Cell Treatment: Treat hepatocytes with the Tri-GalNAc-siRNA conjugate as described above.
-
Cell Lysis: At various time points, lyse the cells to release intracellular contents.
-
Stem-Loop RT-qPCR: Utilize a stem-loop reverse transcription primer specific for the siRNA guide strand, followed by qPCR, to quantify the intracellular siRNA concentration.
-
Standard Curve: Generate a standard curve using known concentrations of the siRNA to enable absolute quantification.
-
Data Analysis: Determine the intracellular concentration of the siRNA at different time points to assess uptake and stability.
-
Evaluation of Antibody-Drug Conjugates
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of an ADC in killing target cells.
-
Methodology:
-
Cell Plating: Seed target cells (expressing the antigen of interest) and control cells (antigen-negative) in 96-well plates.
-
ADC Treatment: Add serial dilutions of the ADC to the cells. Include an unconjugated antibody and a non-targeting ADC as controls.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 3-5 days).
-
Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS assay).
-
Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) for both target and control cells.
-
2. ADC Internalization Assay
-
Objective: To visualize and quantify the internalization of an ADC by target cells.
-
Methodology:
-
ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488).
-
Cell Treatment: Incubate target cells with the fluorescently labeled ADC for various time points at 37°C. As a control, incubate cells at 4°C to inhibit endocytosis.
-
Imaging: Visualize ADC internalization using confocal microscopy. Co-stain with markers for endosomes or lysosomes to track intracellular trafficking.
-
Flow Cytometry: Quantify the internalized fluorescent signal by flow cytometry after quenching the cell surface fluorescence.
-
Data Analysis: Analyze the images and flow cytometry data to determine the rate and extent of ADC internalization.
-
Conclusion: Choosing the Right Tool for the Job
Both Tri-GalNAc conjugates and ADCs are powerful platforms for targeted drug delivery, each with its own distinct advantages and applications. Tri-GalNAc conjugates offer a highly efficient and specific method for delivering oligonucleotide therapies to the liver, making them ideal for treating a range of hepatic diseases. Their reliance on a natural uptake mechanism and the favorable safety profile of their payloads contribute to a generally wide therapeutic window.
ADCs, on the other hand, provide a versatile approach for targeting a wide array of cell types, particularly cancer cells, by leveraging the specificity of antibodies. The ability to deliver highly potent cytotoxic payloads makes ADCs a cornerstone of modern oncology. However, challenges related to on-target, off-tumor toxicity and premature payload release necessitate careful target selection and sophisticated linker and payload design.
Ultimately, the choice between these two platforms will depend on the specific therapeutic goal, the target organ and cell type, and the nature of the desired payload. As our understanding of these technologies continues to evolve, we can anticipate further refinements and innovations, potentially leading to even more effective and safer targeted therapies. The emergence of novel platforms, such as degrader-antibody conjugates (DACs), which combine the targeting of antibodies with the catalytic degradation of target proteins, further expands the toolbox for precision medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
Validation of Tri-GalNAc(OAc)3-Synthesized LYTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Lysosome-Targeting Chimeras (LYTACs) synthesized from Tri-GalNAc(OAc)3, herein referred to as GalNAc-LYTACs, against alternative protein degradation technologies. The information presented is supported by experimental data to aid in the evaluation and potential adoption of this technology for targeted protein degradation.
Introduction to GalNAc-LYTACs
GalNAc-LYTACs are a class of LYTACs that leverage the asialoglycoprotein receptor (ASGPR), a cell-surface receptor predominantly expressed on hepatocytes, to achieve tissue-specific degradation of extracellular and membrane-bound proteins.[1][2] The synthesis of these molecules involves the conjugation of a trivalent N-acetylgalactosamine (Tri-GalNAc) ligand to a binder, such as an antibody or peptide, that recognizes a specific protein of interest.[3][4] This bifunctional nature allows GalNAc-LYTACs to form a ternary complex between the target protein and ASGPR, leading to clathrin-mediated endocytosis and subsequent degradation of the target protein within the lysosome.[]
Performance Comparison
The efficacy of GalNAc-LYTACs has been demonstrated through the targeted degradation of several clinically relevant proteins, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and various integrins. The following tables summarize the quantitative performance of GalNAc-LYTACs in comparison to relevant controls.
EGFR Degradation
Table 1: Comparison of EGFR Degradation by Ctx-GalNAc vs. Controls in Hepatocellular Carcinoma (HCC) Cell Lines
| Treatment (48h) | Cell Line | % Cell Surface EGFR Degradation | % Total EGFR Degradation | Reference |
| 10 nM Ctx-GalNAc | HEP3B | >70% | >70% | |
| 10 nM Ctx-GalNAc | HEPG2 | Not specified | >70% | |
| 10 nM Ctx-GalNAc | HUH7 | Not specified | >70% | |
| 1 nM Ctx-GalNAc | HEP3B | ~50% | Not specified | |
| 10 nM Cetuximab (Ctx) | HEP3B | Minimal | Minimal | |
| 10 nM Ctx-M6Pn (M6Pn-LYTAC) | HEP3B | ~70% | Not specified |
Ctx-GalNAc is a LYTAC composed of the EGFR-targeting antibody Cetuximab conjugated to a Tri-GalNAc ligand. Ctx-M6Pn is a first-generation LYTAC utilizing the mannose-6-phosphate receptor (M6PR).
HER2 and Integrin Degradation
Table 2: Degradation of HER2 and Integrins by GalNAc-LYTACs
| LYTAC | Target Protein | Cell Line | Concentration | % Degradation | Comparison | % Degradation (Comparison) | Reference |
| Ptz-GalNAc | HER2 | HEPG2 | 100 nM | ~75% | Pertuzumab (Ptz) | ~30% | |
| PIP-GalNAc | Integrins | HEPG2 | 100 nM | ~60% | PIP Peptide | ~40% |
Ptz-GalNAc is a LYTAC composed of the HER2-targeting antibody Pertuzumab conjugated to a Tri-GalNAc ligand. PIP-GalNAc is a LYTAC where a peptide binder for integrins (PIP) is conjugated to a Tri-GalNAc ligand.
Impact on Cancer Cell Proliferation
The degradation of key cell-surface receptors by GalNAc-LYTACs has been shown to translate into significant anti-proliferative effects in cancer cells.
Table 3: Effect of PIP-GalNAc on HEPG2 Cell Proliferation
| Treatment (44h) | 50 nM | 100 nM | 200 nM | Reference |
| % Proliferation Inhibition (vs. untreated) | ||||
| PIP-GalNAc | Significantly higher than PIP | Significantly higher than PIP | Significantly higher than PIP | |
| PIP Peptide | Lower than PIP-GalNAc | Lower than PIP-GalNAc | Lower than PIP-GalNAc |
Experimental Methodologies
The validation of GalNAc-LYTACs involves several key experimental protocols to assess their synthesis, binding, and degradation efficacy.
Synthesis of Antibody-Tri-GalNAc Conjugates (GalNAc-LYTACs)
A common method for synthesizing antibody-based GalNAc-LYTACs involves a multi-step process. First, the antibody is functionalized with an azide group. Separately, a Tri-GalNAc ligand is modified with a dibenzocyclooctyne (DBCO) group. The azide-modified antibody is then reacted with the DBCO-modified Tri-GalNAc ligand via a copper-free click chemistry reaction to yield the final GalNAc-LYTAC conjugate. Characterization and confirmation of conjugation can be performed using techniques like native gel electrophoresis.
Live-Cell Flow Cytometry for Cell Surface Protein Degradation
This technique is used to quantify the amount of a target protein remaining on the cell surface after treatment with a GalNAc-LYTAC.
-
Cell Treatment: Target cells (e.g., HCC cells) are incubated with the GalNAc-LYTAC at various concentrations and for different durations.
-
Staining: After treatment, cells are washed and stained with a fluorescently labeled primary antibody that recognizes an epitope of the target protein different from the one recognized by the LYTAC's binder.
-
Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. A decrease in mean fluorescence intensity (MFI) compared to control-treated cells indicates degradation of the cell-surface protein.
Western Blot for Total Protein Degradation
Western blotting is employed to measure the total cellular levels of the target protein, including both surface and intracellular pools.
-
Cell Lysis: Following treatment with the GalNAc-LYTAC, cells are lysed to release total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the resulting signal, which is proportional to the amount of target protein, is captured. A loading control (e.g., β-actin) is used to normalize the data.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in the validation of GalNAc-LYTACs, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: Mechanism of GalNAc-LYTAC-mediated protein degradation.
Caption: Experimental workflow for GalNAc-LYTAC validation.
References
- 1. LYTACs: An Emerging Tool for the Degradation of Non-Cytosolic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to GalNAc Cluster Designs for Enhanced Drug Delivery
For researchers, scientists, and drug development professionals, the strategic design of N-acetylgalactosamine (GalNAc) clusters is paramount for effective targeted drug delivery to hepatocytes. This guide provides an objective comparison of different GalNAc cluster designs, supported by experimental data, to inform the selection of optimal targeting ligands.
The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, serves as a crucial gateway for the targeted delivery of therapeutics. GalNAc, a carbohydrate that binds with high affinity to ASGPR, has emerged as a leading ligand for this purpose. Conjugating drugs, particularly small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to GalNAc clusters facilitates their rapid and specific uptake into liver cells. The architecture of these clusters, including their valency and the nature of the linkers, significantly influences their binding affinity and, consequently, their therapeutic efficacy.
Cellular Uptake and Intracellular Trafficking
References
A Head-to-Head Showdown: Benchmarking New-Generation GalNAc-siRNA Conjugates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of new versus established N-acetylgalactosamine (GalNAc)-siRNA conjugates. We delve into the critical performance metrics, supported by experimental data, to illuminate the advancements shaping the future of RNAi therapeutics.
The evolution of GalNAc-siRNA conjugates has marked a significant leap in precision medicine, particularly for targeting liver-expressed genes. Early designs, while effective, have paved the way for advanced chemistries that offer enhanced potency, durability, and a more favorable safety profile. This guide benchmarks these new-generation conjugates against their predecessors, offering a clear view of their comparative performance.
The Evolution of GalNAc-siRNA Chemistry
The journey from first-generation platforms to the latest innovations has been driven by a deeper understanding of siRNA stability, specificity, and the mechanisms of off-target effects.
-
Standard Template Chemistry (STC): This first generation of GalNAc-siRNA conjugates demonstrated the viability of targeting the asialoglycoprotein receptor (ASGPR) for hepatocyte-specific delivery. However, they often required higher doses to achieve therapeutic effect.[1][2]
-
Enhanced Stabilization Chemistry (ESC): A significant advancement, the ESC design incorporates 2′-O-methyl (2′-OMe) and 2′-deoxy-2′-fluoro (2′-F) ribosugar modifications throughout the siRNA duplex.[1][3][4] Crucially, it adds terminal phosphorothioate (PS) linkages, which protect the siRNA from degradation by exonucleases, thereby improving its metabolic stability, potency, and the duration of the silencing effect.
-
Advanced ESC & ESC+ Designs: Representing the cutting edge, these designs further refine the placement of chemical modifications to maximize stability and on-target activity while minimizing off-target effects. A key innovation in the "ESC+" platform is the incorporation of a single, thermally destabilizing modification, such as glycol nucleic acid (GNA), into the "seed region" of the siRNA guide strand. This modification reduces unintended binding to off-target mRNAs, which is a primary driver of hepatotoxicity, thereby significantly improving the safety profile and therapeutic window.
Performance Data: New vs. Established Conjugates
Quantitative data from preclinical studies highlights the superior performance of newer conjugate designs. The following tables summarize head-to-head comparisons, demonstrating improvements in target gene knockdown, dose response, and duration of action.
Table 1: Comparison of a Novel Trivalent GalNAc-siRNA (149M) vs. Conventional Triantennary (102M) for ANGPTL3 Knockdown
| Time Point | Metric | Dose | Conventional Conjugate (102M - L96 type) | Novel Conjugate (149M - TrisGal-6) | Improvement |
| Day 14 | % ANGPTL3 Reduction | 3 mg/kg | 60.7% | 83.7% | ~1.4x greater reduction |
| Day 21 | % ANGPTL3 Reduction | 1 mg/kg | 25.4% | 40.1% | ~1.6x greater reduction |
| Day 21 | % ANGPTL3 Reduction | 3 mg/kg | 51.5% | 76.6% | ~1.5x greater reduction |
| Day 42 | % ANGPTL3 Reduction | 3 mg/kg | Returned to Baseline | 46.7% | Sustained activity vs. none |
Data sourced from a head-to-head in vivo study in C57BL/6 mice.
Table 2: Improved Potency with Enhanced Metabolic Stability (siTTR-2 vs. siTTR-1)
| Conjugate | Key Chemical Difference | Target | ED₅₀ (in mice) | Potency Improvement |
| siTTR-1 | Standard ESC Design | Transthyretin (TTR) | ~5 mg/kg | - |
| siTTR-2 | Additional 5' PS linkages for enhanced stability | Transthyretin (TTR) | ~1 mg/kg | ~5-fold |
ED₅₀ represents the effective dose required to achieve 50% of the maximum inhibitory effect on liver TTR mRNA. Data from a comparative study in mice.
Signaling and Experimental Workflows
To understand how these conjugates are evaluated and how they function, the following diagrams illustrate the key pathways and processes.
Cellular Uptake and RNAi Mechanism
The journey of a GalNAc-siRNA conjugate from subcutaneous injection to target gene silencing is a multi-step process mediated by the ASGPR on hepatocytes.
Caption: Cellular pathway of GalNAc-siRNA conjugates.
Standard Preclinical Evaluation Workflow
A robust and standardized workflow is essential for benchmarking the efficacy, duration, and safety of new GalNAc-siRNA conjugates.
Caption: Preclinical workflow for evaluating conjugates.
Logical Comparison: New vs. Established Conjugates
The key advantages of new-generation conjugates can be summarized through a logical comparison of their core attributes.
Caption: Key feature comparison of conjugate generations.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of GalNAc-siRNA conjugates. Below are summarized protocols for key experiments.
In Vivo Efficacy and Duration Study in Mice
-
Objective: To determine the potency (ED₅₀) and duration of target gene knockdown of a GalNAc-siRNA conjugate.
-
Animal Model: Male C57BL/6 mice, 7–9 weeks old.
-
Conjugate Preparation: Lyophilized siRNA is reconstituted in a suitable buffer (e.g., phosphate-buffered saline).
-
Administration: A single subcutaneous (s.c.) injection is administered. For dose-titration studies, cohorts of animals receive different doses (e.g., 0.3, 1.0, 3.0 mg/kg). A placebo group (vehicle only) serves as the control.
-
Sampling:
-
Blood: Blood samples are collected via retro-orbital bleeding at specified time points (e.g., pre-dose, and days 7, 14, 21, 28, 42 post-injection). Serum is prepared by centrifugation.
-
Tissue: At the study endpoint or intermediate time points, animals are euthanized, and liver tissue is collected, snap-frozen in liquid nitrogen, and stored at -80°C for analysis.
-
-
Analysis:
-
Protein Knockdown: Serum levels of the target protein are quantified using a commercially available ELISA kit. The percentage reduction is calculated relative to the placebo-treated group.
-
mRNA Knockdown: Total RNA is extracted from powdered liver tissue. Target mRNA levels are quantified using real-time quantitative PCR (RT-qPCR), normalized to a housekeeping gene (e.g., Gapdh). Data is analyzed using the ΔΔCt method.
-
siRNA Quantification: The concentration of the siRNA guide strand in the liver can be measured by stem-loop RT-qPCR or liquid chromatography-mass spectrometry (LC-MS) to assess tissue uptake and metabolic stability.
-
Assessment of Off-Target Effects and Hepatotoxicity
-
Objective: To evaluate the safety profile of a conjugate, specifically its potential to cause hepatotoxicity via off-target effects.
-
Methodology: This often involves administering supra-therapeutic (exaggerated) doses to rats or mice and monitoring for safety signals.
-
In Vivo Assessment:
-
Dosing: Weekly repeat doses are administered to rats or monkeys for 3-5 weeks at pharmacologically exaggerated levels.
-
Monitoring: Serum is collected to measure levels of liver enzymes such as alanine aminotransferase (ALT) and glutamate dehydrogenase (GLDH). Significant elevations can indicate liver injury.
-
Histopathology: At necropsy, the liver is examined for histological findings indicative of toxicity.
-
-
In Vitro Assessment (Global Gene Expression):
-
Cell Model: Rat hepatocytes are transfected with the siRNA conjugate at a specific concentration (e.g., 10 nM).
-
Analysis: After a set time (e.g., 24 hours), RNA is extracted and subjected to whole-transcriptome analysis (e.g., RNA-sequencing).
-
Data Interpretation: Volcano plots are generated to visualize global gene expression changes. A large number of downregulated genes, particularly those with seed region complementarity to the siRNA, can indicate significant off-target activity. This analysis can directly compare a parent siRNA to a modified version (e.g., with a GNA modification) to demonstrate a reduction in off-target silencing.
-
Conclusion
The development of new GalNAc-siRNA conjugates, characterized by advanced chemical modifications like ESC and ESC+, represents a paradigm shift in RNAi therapeutics. Head-to-head comparisons clearly demonstrate that these novel designs offer superior potency, enhanced duration of action, and a significantly improved safety profile by mitigating seed-mediated off-target effects. As these next-generation platforms continue to advance, they promise to deliver more effective, safer, and less frequently administered therapies for a wide range of liver-related diseases.
References
- 1. Investigating the pharmacodynamic durability of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced siRNA Designs Further Improve In Vivo Performance of GalNAc-siRNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs [synapse.patsnap.com]
Safety Operating Guide
A Guide to the Proper Disposal of Tri-GalNAc(OAc)3
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential information and procedural steps for the safe disposal of Tri-GalNAc(OAc)3, a trivalent N-acetylgalactosamine derivative. Adherence to these guidelines will help ensure a safe laboratory environment and compliance with institutional and regulatory standards.
I. Understanding the Compound: this compound
This compound is a complex organic molecule used in biomedical research, particularly in the development of targeted drug delivery systems. While a specific Safety Data Sheet (SDS) with detailed disposal instructions is not always readily available, the chemical nature of the compound—an acetylated glycoside—provides a basis for establishing a safe disposal protocol. Due to the lack of specific hazard data, it is prudent to handle this compound with the same precautions as other potentially hazardous chemical substances.
II. Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, should be governed by the overarching principles of laboratory waste management. These principles prioritize safety, environmental protection, and regulatory compliance.
-
Segregation: Never mix different types of chemical waste.[1][2] this compound waste should be collected in a designated container, separate from other chemical streams like halogenated solvents, acids, or bases.[1][2]
-
Labeling: All waste containers must be clearly and accurately labeled.[3] The label for this compound waste should include the full chemical name, the words "Hazardous Waste," and any known hazard warnings.
-
Containment: Use appropriate, leak-proof containers for waste collection. Ensure that containers are kept closed except when adding waste to prevent the release of vapors and to avoid spills.
-
Institutional Guidelines: Always follow your institution's specific chemical hygiene plan and waste disposal procedures. These plans are designed to comply with local, state, and federal regulations.
III. Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the disposal of this compound from the point of generation to its final removal from the laboratory.
1. Personal Protective Equipment (PPE): Before handling this compound, whether in pure form or as waste, ensure you are wearing the appropriate PPE:
- Safety goggles to protect from splashes.
- A laboratory coat to shield skin and clothing.
- Nitrile gloves to prevent skin contact.
- Closed-toe shoes.
2. Waste Collection:
- Solid Waste: Collect any solid this compound waste, such as contaminated weigh boats or filter paper, in a designated, labeled container. This container should be a solid waste receptacle specifically for non-sharp chemical waste.
- Liquid Waste: For solutions containing this compound, use a designated "Organic Liquid" waste container. If the solvent is halogenated, it must be disposed of in a "Halogenated Organic Waste" container.
- Location: Waste containers should be stored in a well-ventilated area, such as a fume hood, and within a designated Satellite Accumulation Area (SAA).
3. Labeling the Waste Container: Properly label the waste container with the following information:
- The words "Hazardous Waste".
- The full chemical name: "this compound".
- The solvent system (if applicable).
- An approximate concentration or quantity of the waste.
- The date the waste was first added to the container.
4. Storage of Waste:
- Store the waste container in a designated and properly managed Satellite Accumulation Area (SAA).
- Ensure that the waste container is securely sealed to prevent leaks or spills.
- Do not overfill waste containers.
5. Arranging for Disposal:
- Once the waste container is full or has reached its accumulation time limit as per your institution's policy, contact your institution's Environmental Health and Safety (EH&S) department or the designated waste management personnel to arrange for pickup.
- Provide them with all necessary information about the waste stream.
Experimental Workflow for Disposal
References
Safeguarding Research: A Comprehensive Guide to Handling Tri-GalNAc(OAc)3
Immediate Safety and Personal Protective Equipment (PPE)
Based on information for analogous compounds, Tri-GalNAc(OAc)3 should be handled with care, assuming it may cause skin and eye irritation[2]. A cautious approach to PPE is therefore recommended to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn at all times to prevent skin contact. Change gloves immediately if they become contaminated[3]. |
| Eye Protection | Safety Glasses | Safety glasses with side shields are mandatory to protect against splashes[3]. |
| Face Protection | Face Shield | A face shield should be worn in addition to safety glasses when there is a significant risk of splashing, such as when handling large volumes[3]. |
| Body Protection | Laboratory Coat | A standard laboratory coat is required to protect skin and clothing from potential contamination. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical for maintaining a safe laboratory environment and ensuring the integrity of your experiments.
-
Preparation : Before handling this compound, ensure your workspace is clean and uncluttered. Put on all required PPE as outlined in the table above.
-
Weighing : If working with this compound in powdered form, conduct this activity within a chemical fume hood or a balance enclosure to prevent the inhalation of fine particles.
-
Dissolving : When preparing solutions, add the solvent slowly to the compound to avoid splashing. For cell experiments, inhibitors are typically dissolved in DMSO to create a concentrated stock solution. It is important to note that the final DMSO concentration in cell experiments should generally not exceed 0.1% to avoid solvent-induced effects on cells.
-
Experimental Use : Utilize appropriate pipetting techniques to prevent the generation of aerosols. Handle all solutions with care to avoid spills and contamination.
-
Decontamination : After handling, thoroughly wipe down the work area with a suitable cleaning agent. Wash hands thoroughly after completing work and before leaving the laboratory.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and adhere to safety regulations. All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste : Dispose of contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated and clearly labeled laboratory waste container.
-
Liquid Waste : Collect all aqueous solutions containing this compound in a separate, clearly labeled, and leak-proof waste container.
-
Container Management : Ensure all waste containers are in good condition and have secure, tight-fitting caps. Store waste containers according to their chemical compatibility to prevent hazardous reactions. Consult your institution's specific chemical hygiene plan and local regulations for detailed disposal procedures.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
